Amlodipine Besylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O5.C6H6O3S/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21;7-10(8,9)6-4-2-1-3-5-6/h5-8,17,23H,4,9-11,22H2,1-3H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBWCRDSRKPIDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2Cl)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043909 | |
| Record name | Amlodipine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
567.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111470-99-6 | |
| Record name | Amlodipine besylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111470-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amlodipine besylate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111470996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMLODIPINE BESYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amlodipine besylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2043909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Amlodipine besylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMLODIPINE BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/864V2Q084H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Molecular Mechanism of Action of Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amlodipine Besylate is a third-generation dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina. Its primary mechanism of action involves the selective inhibition of L-type voltage-gated calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in peripheral vascular resistance. However, extensive research has revealed a more complex pharmacological profile. Beyond its direct channel-blocking activity, amlodipine exerts significant pleiotropic effects, including the enhancement of endothelial nitric oxide (NO) bioavailability, potent antioxidant properties, and anti-inflammatory actions. These secondary mechanisms contribute substantially to its clinical efficacy and vasoprotective profile. This technical guide provides an in-depth review of the molecular and cellular mechanisms of amlodipine, summarizes key quantitative data, details relevant experimental protocols, and visualizes the core signaling pathways.
Primary Mechanism of Action: L-type Calcium Channel Inhibition
The fundamental action of amlodipine is the blockade of voltage-gated L-type calcium channels, which are crucial for the contraction of vascular smooth muscle cells (VSMCs).[1] Amlodipine exhibits high affinity for these channels, particularly in their depolarized state, which contributes to its vascular selectivity.[2] The binding is characterized by a slow onset and dissociation, resulting in a long duration of action.[3]
The signaling cascade is as follows:
-
Calcium Influx: Under normal physiological conditions, depolarization of the VSMC membrane opens L-type calcium channels, allowing an influx of extracellular Ca²⁺ ions.
-
Calmodulin Activation: The entering Ca²⁺ binds to the intracellular protein calmodulin.
-
MLCK Activation: The Ca²⁺-calmodulin complex activates myosin light-chain kinase (MLCK).
-
Myosin Phosphorylation: Activated MLCK phosphorylates the light chains of myosin.
-
Muscle Contraction: This phosphorylation enables the interaction between myosin and actin filaments, leading to VSMC contraction and vasoconstriction.
Amlodipine interrupts this process by physically blocking the channel pore, thereby inhibiting the initial influx of calcium.[4] This reduction in intracellular Ca²⁺ concentration prevents the activation of MLCK, leading to smooth muscle relaxation, vasodilation, and consequently, a decrease in blood pressure.[1]
Pleiotropic Mechanisms of Action
Amlodipine's therapeutic benefits extend beyond simple vasodilation, involving intricate interactions with endothelial function and cellular stress pathways.
Enhancement of Nitric Oxide (NO) Bioavailability
Amlodipine increases the availability of NO, a potent endogenous vasodilator, through a dual mechanism: stimulating its production and preventing its degradation.
-
Stimulation of eNOS: Amlodipine enhances the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. This is achieved by modulating the phosphorylation state of eNOS. Specifically, amlodipine promotes the activating phosphorylation at serine residue 1177 (Ser¹¹⁷⁷) and decreases the inhibitory phosphorylation at threonine residue 495 (Thr⁴⁹⁵). This effect appears to be mediated, at least in part, by the inhibition of Protein Kinase C (PKC). Some studies also suggest that NO release is dependent on the production of kinins, as the effect can be blocked by B2-kinin receptor antagonists.
-
Antioxidant Protection of NO: In states of oxidative stress, superoxide anions (O₂⁻) react with NO to form peroxynitrite (ONOO⁻), a cytotoxic oxidant that reduces NO bioavailability. Amlodipine's antioxidant properties scavenge superoxide radicals, thereby preserving NO and improving endothelial function.
Antioxidant and Anti-inflammatory Properties
Amlodipine possesses intrinsic antioxidant capabilities that are independent of its channel-blocking function. It has been shown to reduce levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the activity of superoxide dismutase (SOD), an endogenous antioxidant enzyme. This antioxidant action may stem from its ability to directly reduce free radical species.
Furthermore, amlodipine exhibits anti-inflammatory effects by inhibiting key signaling pathways. In human endothelial cells, it has been shown to decrease the expression of inflammatory molecules such as Monocyte Chemoattractant Protein-1 (MCP-1) and Vascular Cell Adhesion Molecule-1 (VCAM-1). This is achieved by inhibiting the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) and the p65 subunit of Nuclear Factor-kappa B (NF-κB), two critical pathways in the inflammatory response.
Quantitative Data Summary
The following tables summarize key quantitative findings from various scholarly articles, demonstrating the potency and multifaceted effects of amlodipine.
Table 1: Potency of L-type Calcium Channel Inhibition
| Parameter | Species / Tissue | Value | Reference |
|---|---|---|---|
| IC₅₀ (Ca²⁺-induced contractions) | Rat Aorta (depolarized) | 1.9 nM | |
| IC₅₀ (K⁺-induced contractions) | Rat Aorta | 19.4 nM |
| IC₅₀ (Radioligand DHP binding) | Rabbit Skeletal Muscle | 4.2 ± 0.6 µM | |
Table 2: Effect on Nitric Oxide (NO) Production
| Experimental Model | Amlodipine Conc. | Effect | Baseline | Amlodipine-Treated | Reference |
|---|---|---|---|---|---|
| Canine Coronary Microvessels | 10⁻⁵ mol/L | Nitrite Production | 74 ± 5 pmol/mg | 130 ± 8 pmol/mg | |
| Canine Coronary Microvessels | 10⁻⁶ M | Nitrite Release | Control | + 57 ± 12 pmol/mg/20 min |
| Porcine Coronary Arteries | 0.1–10 µmol/l | Basal NO Formation | Control | Concentration-dependent increase | |
Table 3: Effect on Markers of Oxidative Stress in Hypertensive Patients
| Marker | Treatment Group | Baseline Value | Value after 3 Months | Reference |
|---|---|---|---|---|
| Malondialdehyde (MDA) | Amlodipine 5mg | 1.90 ± 0.32 nmol/ml | 1.46 ± 0.28 nmol/ml |
| Superoxide Dismutase (SOD) | Amlodipine 5mg | 0.126 ± 0.027 units/100ml | 0.152 ± 0.022 units/100ml | |
Key Experimental Protocols
Protocol for Measurement of Intracellular Ca²⁺ with Fura-2 AM
This protocol is used to measure changes in intracellular calcium concentration in response to stimuli, a key method for assessing the function of calcium channel blockers.
-
Cell Preparation: Plate cells (e.g., primary neurons, HUVECs, or VSMCs) on glass coverslips and allow them to adhere.
-
Dye Loading: Prepare a loading buffer containing the cell-permeant ratiometric dye Fura-2 AM (typically 1 µg/ml). Incubate the cells in this solution for 30-45 minutes at room temperature in the dark.
-
De-esterification: Wash the cells with a physiological buffer (e.g., Hanks' Balanced Salt Solution) and incubate for another 30 minutes to allow cellular esterases to cleave the AM group, trapping the active Fura-2 dye inside the cells.
-
Imaging: Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope. Excite the cells alternately with light at 340 nm (binds Ca²⁺-bound Fura-2) and 380 nm (binds Ca²⁺-free Fura-2).
-
Data Acquisition: Capture the fluorescence emission at ~510 nm for both excitation wavelengths. The ratio of the fluorescence intensity at 340 nm to 380 nm is directly proportional to the intracellular Ca²⁺ concentration.
-
Analysis: After establishing a baseline, introduce amlodipine and/or other agonists/antagonists. Record the change in the 340/380 ratio over time to quantify the drug's effect on calcium influx or release from internal stores.
Protocol for Western Blot Analysis of eNOS Phosphorylation
This method quantifies the change in the phosphorylation state of specific eNOS residues (Ser¹¹⁷⁷ and Thr⁴⁹⁵) following treatment with amlodipine.
-
Cell Culture and Treatment: Culture human umbilical vein endothelial cells (HUVECs) to near confluence. Treat cells with amlodipine (e.g., 3 x 10⁻⁷ M) or vehicle control for a specified time (e.g., 10-30 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phospho-eNOS (Ser¹¹⁷⁷), phospho-eNOS (Thr⁴⁹⁵), and total eNOS overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Quantify the band intensity using densitometry software. Normalize the phosphorylated eNOS signals to the total eNOS signal to determine the relative change in phosphorylation.
Conclusion
The mechanism of action of this compound is multifaceted, extending well beyond its classification as a simple calcium channel blocker. While its primary role in inhibiting L-type calcium channels in vascular smooth muscle is the cornerstone of its antihypertensive effect, its clinical success is significantly augmented by pleiotropic actions. By enhancing nitric oxide synthesis and bioavailability, reducing oxidative stress, and exerting anti-inflammatory effects, amlodipine actively improves endothelial function and provides vasoprotection. A thorough understanding of these interconnected molecular pathways is essential for researchers and clinicians aiming to optimize cardiovascular therapies and develop next-generation treatments.
References
- 1. Amlodipine - Wikipedia [en.wikipedia.org]
- 2. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic profile of amlodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Amlodipine Besylate: A Technical Guide to its Pharmacokinetic and Pharmacodynamic Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacokinetic and pharmacodynamic properties of amlodipine besylate, a widely prescribed dihydropyridine calcium channel blocker. The information presented herein is intended to support research, discovery, and development activities by providing detailed quantitative data, experimental methodologies, and visual representations of its mechanism of action and study workflows.
Pharmacokinetics
Amlodipine is characterized by its gradual absorption and prolonged elimination, which contributes to its suitability for once-daily dosing.[1][2] Its pharmacokinetic profile is linear, and steady-state plasma concentrations are typically achieved after 7 to 8 days of consistent daily administration.[3][4]
The following table summarizes the key pharmacokinetic parameters of this compound in adult humans.
| Parameter | Value | Source(s) |
| Absorption | ||
| Absolute Bioavailability | 60% - 90% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | |
| Effect of Food on Bioavailability | Not significant | |
| Distribution | ||
| Plasma Protein Binding | ~93% - 98% | |
| Volume of Distribution (Vd) | 21 L/kg | |
| Metabolism | ||
| Primary Site | Liver | |
| Cytochrome P450 Isoenzymes Involved | CYP3A4, CYP3A5 | |
| Extent of Metabolism | Extensively (~90%) converted to inactive metabolites | |
| Excretion | ||
| Primary Route | Renal | |
| Percentage of Parent Compound in Urine | ~10% | |
| Percentage of Metabolites in Urine | ~60% | |
| Terminal Elimination Half-life (t½) | 30 - 60 hours |
Study Design for Bioequivalence and Pharmacokinetic Parameter Determination:
A common study design to assess the pharmacokinetics of amlodipine is a randomized, open-label, single-dose, two-period, two-sequence crossover study.
-
Subjects: Healthy adult volunteers (e.g., n=24-30). Subjects are typically fasted overnight before drug administration.
-
Dosing: A single oral dose of an this compound tablet (e.g., 5 mg or 10 mg).
-
Washout Period: A washout period of at least 15 days is implemented between the two treatment periods to ensure complete elimination of the drug from the system, which is necessary given its long half-life.
-
Blood Sampling: Venous blood samples are collected at predetermined time points, for instance: pre-dose (0 hours), and then at 1, 2, 4, 6, 8, 10, 12, 14, 24, 48, 72, 96, 120, and 144 hours post-dose.
-
Analytical Method: Plasma concentrations of amlodipine are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, AUC0-t (Area Under the Curve from time 0 to the last measurable concentration), AUC0-∞ (Area Under the Curve extrapolated to infinity), and t½.
Caption: Workflow for a two-period crossover pharmacokinetic study.
Pharmacodynamics
Amlodipine's primary pharmacodynamic effect is the reduction of blood pressure through peripheral arterial vasodilation. This is achieved by directly acting on vascular smooth muscle, leading to a decrease in peripheral vascular resistance.
Amlodipine is a dihydropyridine calcium antagonist that inhibits the influx of calcium ions through voltage-dependent L-type calcium channels in vascular smooth muscle and cardiac muscle cells. It exhibits a greater effect on vascular smooth muscle cells than on cardiac muscle cells. The binding of amlodipine to these channels prevents the influx of extracellular calcium, which is a critical step in the muscle contraction cascade. This inhibition of calcium influx leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.
The following table summarizes the key pharmacodynamic effects of this compound.
| Parameter | Finding | Population/Conditions | Source(s) |
| Blood Pressure Reduction | |||
| Systolic Blood Pressure (SBP) Reduction vs. Placebo | Mean reduction of 12.2 mmHg | Placebo-controlled RCTs | |
| SBP Reduction (Monotherapy) | Mean reduction of 17.5 mmHg | All study arms | |
| SBP Reduction in Specific Populations | Black participants: -23.9 mmHgAged ≥60 years: -24.1 mmHgIsolated systolic hypertension: -25.9 mmHg | Sub-group analyses | |
| SBP/DBP Reduction (Add-on to Quinapril/Losartan) | 8.1/5.4 mmHg reduction | Patients with hypertension and diabetes | |
| Heart Rate | |||
| Effect on Heart Rate | No significant change | Gradual onset does not activate reflex tachycardia | |
| Other Hemodynamic Effects | |||
| Cardiac Index | Small increase without significant influence on dP/dt | Patients with normal ventricular function | |
| Inotropic Effect | Not associated with a negative inotropic effect in the therapeutic dose range | Intact animals and humans |
Protocol for Assessing Antihypertensive Effects:
-
Study Design: Double-blind, placebo-controlled, randomized clinical trials are the gold standard.
-
Subjects: Patients with a diagnosis of essential hypertension.
-
Intervention: Administration of amlodipine (e.g., 5 mg once daily) or a matching placebo.
-
Blood Pressure Measurement: Blood pressure is measured at regular intervals. 24-hour ambulatory blood pressure monitoring (ABPM) is often used to assess the effect over the entire dosing interval, including the reduction in nocturnal blood pressure.
-
Data Analysis: The change in blood pressure from baseline is compared between the amlodipine and placebo groups. An integrated pharmacokinetic-pharmacodynamic model can be used to correlate drug concentrations with the observed blood pressure reductions.
Protocol for Investigating Cellular Mechanisms:
-
Cell Culture: Human vascular smooth muscle cells (SMCs) are cultured.
-
Measurement of Intracellular Calcium ([Ca2+]i): SMCs are loaded with a fluorescent calcium indicator, such as Fura-2. Changes in [Ca2+]i in response to stimuli (e.g., thrombin, bFGF) with and without amlodipine are measured using fluorescence spectrophotometry.
-
Western Blotting for Protein Activation: To assess downstream signaling, the activation (phosphorylation) of proteins like ERK 1/2 is measured. Cells are treated with stimuli in the presence or absence of amlodipine, and cell lysates are analyzed by Western blotting using antibodies specific to the phosphorylated and total forms of the protein.
References
An In-Depth Technical Guide to the Crystal Structure and Polymorphism of Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine besylate, a widely prescribed calcium channel blocker for the treatment of hypertension and angina, exists in various solid forms, a phenomenon known as polymorphism.[1][2] The specific crystalline or amorphous form of an active pharmaceutical ingredient (API) can significantly influence its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[3] A thorough understanding and control of this compound's solid-state forms are therefore critical for drug development, formulation, and ensuring therapeutic efficacy and product quality. This technical guide provides a comprehensive overview of the crystal structure and polymorphism of this compound, detailing the characteristics of its different forms, experimental protocols for their preparation and analysis, and the thermodynamic relationships between them.
Polymorphic Forms of this compound
This compound has been reported to exist in four primary solid forms: an anhydrate, a monohydrate, a dihydrate, and an amorphous form.[1][4] Each form possesses a unique internal crystal lattice or lack thereof, leading to distinct physical and chemical properties.
Data Presentation
The crystallographic and physicochemical properties of the known polymorphic forms of this compound are summarized in the tables below for easy comparison.
Table 1: Crystallographic Data of this compound Polymorphs
| Form | Crystal System | Space Group | Unit Cell Parameters | Reference |
| Anhydrate | Orthorhombic | Pbca | Not explicitly provided in search results | |
| Monohydrate | - | - | Disordered structure, leading to a supercell | |
| Dihydrate | Monoclinic | P2 1 /c | a = 16.6291(7) Å, b = 9.5989(4) Å, c = 19.0656(6) Å, β = 106.621(4)° |
Table 2: Physicochemical Properties of this compound Polymorphs
| Form | Melting Point (°C) | Solubility | Stability |
| Anhydrate | 201-205 (known form) | Higher kinetic solubility than hydrates | Stable at higher temperatures (above 71°C) |
| Monohydrate | Dehydrates and melts | Intermediate kinetic solubility | Stable over a broad range of relative humidities |
| Dihydrate | Dehydrates and melts | Lowest kinetic solubility | Most stable form in aqueous environments |
| Amorphous | No sharp melting point | Higher apparent solubility | Prone to crystallization |
Experimental Protocols
Detailed methodologies for the preparation and characterization of this compound polymorphs are crucial for reproducible research and quality control.
Preparation of Polymorphic Forms
1. Preparation of this compound Dihydrate:
-
Method: Aqueous Slurry Conversion
-
Protocol:
-
Suspend anhydrous this compound crystals in purified water.
-
Stir the slurry at 25°C for 48 hours to ensure complete conversion.
-
Collect the resulting crystals by filtration.
-
Dry the crystals at 40°C.
-
2. Preparation of Amorphous this compound:
-
Method 1: Quench Cooling
-
Protocol:
-
Heat the dihydrate form to 106°C to induce dehydration and melting.
-
Rapidly cool the resulting molten sample in a freezer.
-
-
Method 2: Freeze Drying
-
Protocol:
-
Dissolve this compound in water.
-
Freeze the solution rapidly using a dry ice-acetone bath or liquid nitrogen.
-
Lyophilize the frozen solution under vacuum to remove the water, yielding the amorphous solid.
-
Characterization of Polymorphic Forms
1. X-Ray Powder Diffraction (XRPD):
-
Objective: To identify the crystalline form based on its unique diffraction pattern.
-
Protocol:
-
Gently grind a small amount of the sample to a fine powder.
-
Mount the powder on a sample holder.
-
Place the sample holder in the XRPD instrument.
-
Collect the diffraction pattern over a suitable 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
Compare the resulting diffractogram with known patterns for the different polymorphs.
-
2. Differential Scanning Calorimetry (DSC):
-
Objective: To determine the thermal properties, such as melting point and phase transitions.
-
Protocol:
-
Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Crimp the pan to seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen purge.
-
Record the heat flow as a function of temperature to observe endothermic (melting) and exothermic (crystallization) events.
-
3. Raman Spectroscopy:
-
Objective: To differentiate between polymorphs based on their vibrational spectra.
-
Protocol:
-
Place a small amount of the sample on a microscope slide.
-
Focus the laser of the Raman spectrometer onto the sample.
-
Acquire the Raman spectrum over a relevant spectral range.
-
Compare the peak positions and intensities to reference spectra of the known polymorphs. Low-wavenumber Raman spectroscopy can be particularly useful for distinguishing polymorphs based on lattice vibrations.
-
Polymorphic Interconversion and Stability
The different solid forms of this compound can interconvert under various conditions, such as changes in temperature, humidity, and in the presence of solvents. Understanding these transformations is vital for selecting the appropriate form for development and ensuring the stability of the final drug product.
The dihydrate is the most stable form in an aqueous environment and at room temperature. The anhydrate and monohydrate forms can convert to the dihydrate via solvent-mediated transformation. The crystal lattices of the dihydrate and monohydrate can collapse upon removal of water to form a melt, from which the anhydrate can then crystallize. Rapidly cooling this melt leads to the amorphous form.
Conclusion
The polymorphism of this compound presents both challenges and opportunities in drug development. A comprehensive understanding of the crystal structures, physicochemical properties, and interconversion pathways of its different solid forms is essential for controlling the manufacturing process, ensuring product stability, and optimizing therapeutic performance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working with this important pharmaceutical compound.
References
A Technical Guide to the Physicochemical Properties of Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine besylate is a long-acting dihydropyridine calcium channel blocker widely prescribed for the management of hypertension and angina.[1][2] As the besylate salt of the active amlodipine base, its physicochemical properties are critical determinants of its stability, bioavailability, and manufacturability.[2] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to support research and development activities.
Chemical and Physical Identity
This compound is the benzenesulfonate salt of amlodipine.[3] It is a white to off-white crystalline powder.[1]
| Property | Value | Source |
| IUPAC Name | 3-ethyl 5-methyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate; benzenesulfonic acid | |
| CAS Number | 111470-99-6 | |
| Molecular Formula | C₂₆H₃₁ClN₂O₈S | |
| Molecular Weight | 567.1 g/mol | |
| Appearance | White or almost white crystalline powder |
Physicochemical Properties
The selection of a salt form is a critical step in drug development, aimed at optimizing properties like solubility and stability. The besylate salt of amlodipine was developed to enhance its bioavailability.
Melting Point
The melting point is a crucial indicator of purity and crystalline structure.
| Melting Point Range (°C) | Analytical Method |
| 195-204 | Not Specified |
| 199-201 | Not Specified |
| ~210 | Differential Scanning Calorimetry (DSC) |
Sources:
Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the precise determination of thermal transitions like melting.
-
Calibration: Calibrate the DSC instrument using certified standards with known melting points and enthalpies of fusion, such as indium.
-
Sample Preparation: Accurately weigh approximately 2-5 mg of this compound powder into a standard aluminum DSC pan. Crimp the pan with a lid to enclose the sample.
-
Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the cell at a starting temperature, for example, 25°C.
-
Ramp the temperature at a controlled heating rate, typically 2-10°C per minute, under a continuous purge of inert gas like nitrogen (e.g., 50 mL/min).
-
Continue heating to a final temperature well above the expected melting point (e.g., 250°C).
-
-
Data Analysis: The melting point is determined as the onset temperature or the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Solubility
This compound's solubility is pH-dependent, a critical factor for its absorption in the gastrointestinal tract.
| Solvent/Medium | Solubility Description | Quantitative Value (if available) |
| Water | Slightly soluble | 0.38 mg/mL (in pH 1.2 buffer) |
| Water | Slightly soluble | 0.31 mg/mL (in pH 4.5 buffer) |
| Water | Slightly soluble | 0.11 mg/mL (in pH 6.8 buffer) |
| Ethanol | Sparingly soluble | - |
| Methanol | Freely soluble | - |
| DMSO | Soluble | 113 mg/mL |
Sources:
The shake-flask method is a widely accepted technique for determining the thermodynamic equilibrium solubility of a compound.
-
Preparation: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the desired solvent or buffer (e.g., pH 1.2, 4.5, 6.8 buffers). The excess solid ensures that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to settle. Separate the undissolved solid from the supernatant by centrifugation and/or filtration through a chemically inert syringe filter (e.g., 0.45 µm PTFE) that does not bind the drug.
-
Quantification: Accurately dilute an aliquot of the clear filtrate. Determine the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility from the measured concentration and report it in units such as mg/mL or µg/mL at the specified temperature and pH.
Dissociation Constant (pKa)
The pKa value indicates the strength of an acid or base and governs the ionization state of a molecule at a given pH. For amlodipine, an ionizable compound, this property is fundamental to its interaction with the calcium channel receptor.
| Property | Value |
| pKa (Basic) | 8.6 |
Sources:
Potentiometric titration is a precise method for determining pKa by monitoring pH changes in a solution upon the incremental addition of a titrant.
-
Calibration: Calibrate a pH meter and electrode system using at least three standard buffer solutions (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of this compound of known concentration (e.g., 1 mM) in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds. Maintain a constant ionic strength using an electrolyte like KCl (e.g., 0.15 M).
-
Titration Setup: Place the sample solution in a jacketed vessel to maintain a constant temperature. Purge the solution with nitrogen to remove dissolved CO₂. Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration Process: Titrate the solution by adding small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point or by analyzing the inflection point of the first derivative of the titration curve.
Polymorphism and Crystal Structure
Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability. This compound is known to exist in several solid forms, including an anhydrate, a monohydrate, and a dihydrate, with the dihydrate being the most stable form in aqueous environments.
PXRD is a primary technique for identifying crystalline phases and characterizing polymorphism by analyzing the unique diffraction pattern produced by a crystal lattice.
-
Sample Preparation: Gently grind a small amount of the this compound powder using a mortar and pestle to ensure a fine, homogenous powder and reduce preferred orientation effects. Mount the powder onto a sample holder.
-
Instrument Setup: Place the sample holder into the diffractometer. Configure the instrument with a suitable X-ray source (e.g., Cu Kα radiation).
-
Data Collection: Scan the sample over a defined range of 2θ angles (e.g., 5° to 40° 2θ) with a specific step size and scan speed. The X-rays diffracted by the crystalline planes are detected and recorded.
-
Data Analysis: The resulting diffractogram (a plot of intensity vs. 2θ angle) serves as a "fingerprint" for the crystalline form. Compare the peak positions (2θ values) and relative intensities to reference patterns of known polymorphs to identify the form present in the sample.
Visualizations
Mechanism of Action
Amlodipine is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle. This blockade prevents the sequence of events leading to muscle contraction, resulting in vasodilation.
Caption: Amlodipine's mechanism of action via L-type calcium channel blockade.
Physicochemical Characterization Workflow
A systematic workflow is essential for the comprehensive characterization of a pharmaceutical salt like this compound. This process ensures that all critical properties influencing drug performance and manufacturability are evaluated.
Caption: General workflow for the physicochemical characterization of a pharmaceutical salt.
Conclusion
The physicochemical properties of this compound, including its melting point, pH-dependent solubility, pKa, and polymorphic forms, are integral to its function as a safe and effective pharmaceutical agent. A thorough understanding and characterization of these attributes using standardized protocols are essential for formulation development, quality control, and ensuring consistent clinical performance. The data and methodologies presented in this guide serve as a foundational resource for scientists and researchers in the pharmaceutical industry.
References
A Technical Guide to the Long-Term Cardiovascular Outcomes of Amlodipine Besylate
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: Amlodipine besylate, a long-acting dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and coronary artery disease.[1][2] Its primary mechanism involves the inhibition of L-type calcium channels, leading to vasodilation and a reduction in blood pressure.[3][4] This technical guide delves into the long-term effects of amlodipine on cardiovascular outcomes, drawing upon data from seminal clinical trials and meta-analyses. It provides a detailed examination of experimental protocols, quantitative outcomes, and the molecular pathways influenced by amlodipine therapy.
Mechanism of Action
Amlodipine is a peripheral arterial vasodilator that acts directly on vascular smooth muscle.[5] It inhibits the influx of calcium ions through L-type calcium channels in both vascular smooth muscle and cardiac muscle cells. This blockade has a more pronounced effect on vascular smooth muscle cells compared to cardiac muscle cells. The reduction in intracellular calcium concentration prevents the activation of myosin light-chain kinase (MLCK), leading to muscle relaxation, vasodilation, and consequently, a decrease in peripheral vascular resistance and blood pressure.
For angina, the mechanism is twofold: it reduces the total peripheral resistance (afterload), which decreases myocardial energy consumption and oxygen demand, and it dilates the main coronary arteries and arterioles, improving oxygen supply to the myocardium.
Beyond this primary pathway, evidence suggests amlodipine may have pleiotropic effects, including modulating the PI3K/Akt signaling pathway and affecting the transcription of inflammatory cytokines like IL-6, which may contribute to its anti-atherosclerotic properties.
Major Clinical Trials on Cardiovascular Outcomes
The long-term efficacy and safety of amlodipine have been evaluated in several large-scale, randomized controlled trials. These studies provide the foundational evidence for its role in cardiovascular risk reduction.
-
Experimental Protocol:
-
Study Design: A randomized, double-blind, active-controlled trial conducted between 1994 and 2002.
-
Patient Population: Included 33,357 patients aged 55 years or older with hypertension and at least one other coronary heart disease risk factor. The mean age was 67, with 35% Black patients and 36% with diabetes.
-
Intervention: Patients were randomized to receive initial antihypertensive therapy with either the calcium channel blocker amlodipine (2.5–10 mg/day), the ACE inhibitor lisinopril (10–40 mg/day), or the thiazide-type diuretic chlorthalidone (12.5–25 mg/day).
-
Primary Outcome: A composite of fatal coronary heart disease (CHD) or nonfatal myocardial infarction (MI).
-
-
Data Presentation: The ALLHAT trial found no significant difference in the primary outcome between the amlodipine and chlorthalidone arms. However, there were key differences in secondary outcomes, particularly a higher rate of heart failure in the amlodipine group compared to the chlorthalidone group.
| Outcome (at 6 Years) | Amlodipine vs. Chlorthalidone (Reference) | Lisinopril vs. Chlorthalidone (Reference) |
| Primary Outcome (Fatal CHD or Nonfatal MI) | RR 0.98 (95% CI: 0.90–1.07) | RR 0.99 (95% CI: 0.91–1.08) |
| All-Cause Mortality | RR 0.96 (95% CI: 0.89–1.02) | RR 1.00 (95% CI: 0.93–1.08) |
| Stroke | RR 0.93 (95% CI: 0.82–1.06) | RR 1.15 (95% CI: 1.02-1.30) |
| Heart Failure (Combined) | RR 1.38 (95% CI: 1.25–1.52) | RR 1.19 (95% CI: 1.07-1.31) |
| Combined Cardiovascular Disease (CVD) | RR 1.04 (95% CI: 0.99–1.09) | RR 1.10 (95% CI: 1.05-1.16) |
Data sourced from ALLHAT collaborative research group publications.
-
Experimental Protocol:
-
Study Design: A double-blind, randomized, multicenter trial with a 24-month follow-up.
-
Patient Population: Enrolled 1,991 patients with angiographically confirmed coronary artery disease (CAD) and normal blood pressure (average baseline BP 129/78 mm Hg).
-
Intervention: Patients were randomized to amlodipine (10 mg), enalapril (20 mg), or placebo.
-
Primary Outcome: The primary efficacy parameter was the incidence of cardiovascular events for amlodipine versus placebo. Events included cardiovascular death, nonfatal MI, coronary revascularization, and hospitalization for angina, among others. A substudy used intravascular ultrasound (IVUS) to measure atherosclerosis progression.
-
-
Data Presentation: In patients with CAD and normal blood pressure, amlodipine significantly reduced adverse cardiovascular events compared to placebo. The effect was primarily driven by fewer hospitalizations for angina and fewer coronary revascularizations. The IVUS substudy showed a trend toward less progression of atherosclerosis with amlodipine.
| Outcome (at 24 Months) | Amlodipine vs. Placebo (Reference) | Enalapril vs. Placebo (Reference) |
| Primary Outcome (Adverse CV Events) | HR 0.69 (95% CI: 0.54–0.88); p=0.003 | HR 0.85 (95% CI: 0.67–1.07); p=0.16 |
| Coronary Revascularization | 11.8% vs 15.7% | 13.6% vs 15.7% |
| Hospitalization for Angina | 7.8% vs 12.8% | 11.9% vs 12.8% |
| IVUS: Change in Atheroma Volume | No progression (p=0.31) | Trend toward progression (p=0.08) |
Data sourced from the CAMELOT study publication.
-
Experimental Protocol:
-
Study Design: A multicenter, randomized, placebo-controlled, double-masked clinical trial with a 36-month duration.
-
Patient Population: Included 825 patients with angiographically documented coronary artery disease.
-
Intervention: Patients were randomized to receive either amlodipine or placebo.
-
Primary Outcome: The average 36-month change in the minimal diameter of coronary artery segments. A key secondary outcome was the rate of atherosclerosis progression in the carotid arteries, measured by B-mode ultrasonography (intimal-medial thickness, IMT).
-
-
Data Presentation: The PREVENT trial yielded contradictory results. Amlodipine showed no demonstrable effect on the angiographic progression of coronary atherosclerosis. However, it significantly slowed the progression of carotid artery atherosclerosis and was associated with fewer hospitalizations for unstable angina and revascularization.
| Outcome (at 36 Months) | Amlodipine | Placebo | p-value |
| Primary: Change in Coronary Minimal Diameter (mm) | -0.095 | -0.084 | 0.38 |
| Secondary: Change in Carotid IMT (mm) | -0.0126 | +0.033 | 0.007 |
| Hospitalization for Unstable Angina | Fewer Cases | - | - |
| Coronary Revascularization | Fewer Cases | - | - |
Data sourced from the PREVENT study publication.
Meta-Analysis of Long-Term Outcomes
A meta-analysis of seven large-scale, long-term outcome trials involving 87,257 patients compared amlodipine-based regimens with other non-calcium channel blocker (non-CCB) antihypertensive therapies. This analysis provides a broad overview of amlodipine's standing in the therapeutic landscape.
-
Data Presentation: The analysis demonstrated that amlodipine-based regimens significantly reduced the risk of myocardial infarction, stroke, total cardiovascular events, and surprisingly, total mortality compared to non-CCB therapies.
| Outcome | Amlodipine-based vs. Non-CCB Regimens |
| Myocardial Infarction | OR 0.91 (95% CI: 0.84–0.99); p=0.03 |
| Stroke | OR 0.84 (95% CI: 0.79–0.90); p<0.00001 |
| Heart Failure | OR 1.14 (95% CI: 0.98–1.31); p=0.08 |
| Total Cardiovascular Events | OR 0.90 (95% CI: 0.82–0.99); p=0.02 |
| Total Mortality | OR 0.95 (95% CI: 0.91–0.99); p=0.01 |
Data sourced from Lee, H. Y., et al. meta-analysis.
Conclusion
Extensive long-term clinical data demonstrates that this compound is effective in managing hypertension and reducing cardiovascular risk. Major clinical trials like ALLHAT, CAMELOT, and PREVENT, along with subsequent meta-analyses, confirm its benefits.
-
Efficacy: Amlodipine-based regimens are effective in reducing the risk of myocardial infarction and are particularly robust in stroke prevention compared to non-CCB antihypertensives.
-
Atherosclerosis: While evidence for slowing coronary atherosclerosis is inconclusive, amlodipine has shown a significant effect in reducing the progression of carotid atherosclerosis, suggesting potential anti-atherosclerotic properties beyond blood pressure reduction.
-
Heart Failure: A consistent finding, particularly from the ALLHAT trial, is a higher incidence of heart failure with amlodipine compared to thiazide-type diuretics. This remains a critical consideration in patient selection.
-
Overall Benefit: Meta-analyses conclude that amlodipine-based therapy is associated with a significant reduction in total cardiovascular events and all-cause mortality, underscoring its role as a first-line agent for a broad range of hypertensive patients.
For drug development professionals, the data suggests that while the primary hemodynamic effects of amlodipine are well-established, further research into its pleiotropic effects on vascular biology, inflammation, and atherosclerosis could yield novel therapeutic insights.
References
Amlodipine Besylate's Molecular Dance with Calcium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the molecular interactions between amlodipine besylate and voltage-gated calcium channels. Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina pectoris.[1][2] Its therapeutic efficacy is rooted in a nuanced and highly specific interaction with L-type calcium channels, leading to the inhibition of calcium ion influx into vascular smooth muscle and cardiac muscle cells.[3][4][5] This document delves into the core mechanism of action, quantitative binding data, detailed experimental methodologies, and the intricate signaling pathways modulated by this widely prescribed therapeutic agent.
Core Mechanism of Molecular Interaction
Amlodipine's primary therapeutic action is the blockade of voltage-gated L-type calcium channels (Cav1.2), which are pivotal in regulating vascular smooth muscle contraction and cardiac function. Unlike other calcium channel blockers, amlodipine exhibits a unique kinetic profile characterized by a gradual onset and long duration of action, attributable to its distinct molecular interactions with the channel.
Binding Site and Allosteric Modulation:
Structural and functional studies have revealed that amlodipine binds to a specific receptor site on the L-type calcium channel. This binding site is located on the external, lipid-facing surface of the channel's pore module, at the interface of two subunits. This interaction is not a simple pore-blocking mechanism. Instead, amlodipine acts as an allosteric modulator. Upon binding, it induces an asymmetric conformation in the channel's selectivity filter. This conformational change directly affects a partially dehydrated Ca2+ ion within the filter, leading to a blockade of the ion-conducting pathway.
State-Dependent Binding and Vascular Selectivity:
A key feature of amlodipine's interaction is its state-dependent binding. It exhibits a higher affinity for the resting state of the calcium channel. Vascular smooth muscle cells have a more depolarized resting membrane potential and a lower frequency of action potentials compared to cardiac myocytes. This physiological difference means that a larger proportion of calcium channels in vascular smooth muscle are in the resting state, making them more susceptible to amlodipine's blocking effect. This preferential binding to the resting state is a major contributor to amlodipine's pronounced effect on peripheral vasodilation with relatively less impact on cardiac contractility.
Role of Enantiomers:
Amlodipine is administered as a racemic mixture of S(-) and R(+) enantiomers. The calcium channel blocking activity primarily resides in the S(-)-amlodipine enantiomer, which is approximately 1000-fold more potent than the R(+) enantiomer in this regard. Interestingly, the R(+)-enantiomer is not inert. It has been shown to stimulate the release of nitric oxide (NO) from vascular endothelial cells, which contributes to vasodilation through a separate, kinin-dependent pathway.
Quantitative Data on Amlodipine-Calcium Channel Interaction
The interaction of amlodipine with calcium channels has been quantified through various experimental assays, providing valuable insights into its potency and selectivity.
| Parameter | Channel/Preparation | Value | Reference |
| IC50 | CavAb (bacterial model) | 10 ± 0.4 nM | |
| Cav1.2 (L-type) | 57 ± 22 nM | ||
| Cav1.2/Dihydropyridine insensitive mutant | 26.0 ± 3.8 µM | ||
| Cav2.1 (P/Q-type) | 8.6 ± 0.58 µM | ||
| Cav2.1/Dihydropyridine sensitive mutant | 41 nM | ||
| N-type Ca2+ channel (in oocytes) | 5.8 µM (at -100 mV holding potential) | ||
| T-type Ca2+ channel (in guinea-pig atria) | 5.6 µM | ||
| Ca2+-induced contractions in depolarised rat aorta | 1.9 nM | ||
| KD | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 1.64 ± 0.17 nM | |
| Bmax | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 0.45 ± 0.08 pmol/mg protein | |
| k-1 (dissociation rate constant) | Rat cardiac membrane fragments (using (-)[3H]amlodipine) | 1.53 x 10-3 min-1 |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the molecular interaction of amlodipine with calcium channels.
Whole-Cell Patch Clamp Electrophysiology
This technique is crucial for studying the functional effects of amlodipine on ion channel currents in living cells.
Objective: To measure the inhibition of L-type calcium channel currents by amlodipine in a voltage-dependent manner.
Materials:
-
Cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing Cav1.2, α2δ1, and β2b subunits, or isolated cardiomyocytes/vascular smooth muscle cells).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
Micromanipulator.
-
Perfusion system.
-
External solution (in mM): 140 NMDG-methanesulphonate, 10 BaCl2 (as charge carrier to avoid Ca2+-dependent inactivation), 20 HEPES, pH 7.4 adjusted with Ba(OH)2.
-
Internal (pipette) solution (in mM): 135 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.3 adjusted with CsOH.
-
This compound stock solution (dissolved in DMSO).
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. For recordings, gently detach cells using a non-enzymatic cell dissociation solution and resuspend in the external solution.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to ensure channels are in the closed/resting state.
-
Record baseline L-type calcium channel currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).
-
Perfuse the cell with the external solution containing various concentrations of amlodipine.
-
To assess state-dependent block, apply a train of depolarizing pulses (e.g., 50 ms pulses to 0 mV at 1 Hz) and measure the progressive inhibition of the current.
-
To determine the IC50, measure the steady-state block at different amlodipine concentrations after a pulse train.
-
-
Data Analysis:
-
Measure the peak inward current amplitude.
-
Plot the percentage of current inhibition against the amlodipine concentration and fit the data with the Hill equation to determine the IC50.
-
Analyze the voltage-dependence of the block by measuring inhibition at different holding potentials.
-
Radioligand Binding Assay
This assay is used to determine the binding affinity (KD) and density of binding sites (Bmax) for amlodipine on calcium channels.
Objective: To quantify the binding characteristics of radiolabeled amlodipine to membrane preparations containing L-type calcium channels.
Materials:
-
Membrane preparation from a source rich in L-type calcium channels (e.g., rat cardiac tissue, rabbit skeletal muscle transverse tubule membranes).
-
Radiolabeled amlodipine (e.g., (-)[3H]amlodipine).
-
Unlabeled ("cold") amlodipine.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize the tissue in a buffer and perform differential centrifugation to isolate the membrane fraction. Determine the protein concentration of the membrane preparation.
-
Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein.
-
Add increasing concentrations of (-)[3H]amlodipine to these tubes.
-
To a parallel set of tubes, add the same concentrations of (-)[3H]amlodipine plus a high concentration of unlabeled amlodipine to determine non-specific binding.
-
Incubate the tubes at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 5 hours).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Plot specific binding against the concentration of free radioligand and fit the data to a one-site binding model to determine the KD and Bmax.
-
Visualizing Molecular Interactions and Pathways
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to amlodipine's interaction with calcium channels.
Caption: Amlodipine's signaling pathway in vascular smooth muscle cells.
Caption: Experimental workflow for patch-clamp analysis of amlodipine.
Caption: Amlodipine's state-dependent binding and vascular selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Structural basis for inhibition of a voltage-gated Ca2+ channel by Ca2+ antagonist drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. Amlodipine induces vasodilation via Akt2/Sp1‐activated miR‐21 in smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Discovery and Development of Amlodipine Besylate
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, a widely prescribed calcium channel blocker for the management of hypertension and angina.
Discovery and Historical Development
Amlodipine, a third-generation dihydropyridine calcium antagonist, was first patented by Pfizer in 1982.[1][2] It received its initial approval from the United States Food and Drug Administration (FDA) in 1987 and was subsequently marketed under the brand name Norvasc.[1][2][3] The development of amlodipine was driven by the need for a long-acting antihypertensive agent that could provide consistent blood pressure control over a 24-hour period with once-daily dosing. Its besylate salt form was chosen for its improved physicochemical properties, including better water solubility compared to the parent molecule.
Chemical Synthesis
The synthesis of amlodipine typically follows the Hantzsch dihydropyridine synthesis, a well-established method for creating this class of compounds. This process involves a multi-step reaction sequence that requires careful control of precursors and reaction conditions to achieve the desired purity and stereochemistry.
A common synthetic route involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate, which then reacts with a substituted aminocrotonate. An alternative approach utilizes an aza Diels-Alder reaction to construct the dihydropyridine ring.
Caption: Hantzsch synthesis pathway for Amlodipine.
Formulation Development
The development of this compound tablets aimed to create a stable, effective, and convenient oral dosage form. Both direct compression and wet granulation techniques have been successfully employed in its formulation.
Experimental Protocol: Tablet Formulation by Direct Compression
-
Sieving: The active pharmaceutical ingredient (this compound) and excipients (e.g., microcrystalline cellulose, dibasic calcium phosphate, sodium starch glycolate) are individually passed through a 40-60 mesh sieve to ensure uniform particle size.
-
Blending: The sieved ingredients are blended in a suitable mixer to achieve a homogenous powder mixture.
-
Lubrication: A lubricant, such as magnesium stearate, is added to the blend and mixed for a short duration to prevent tablet sticking to the press.
-
Compression: The final lubricated blend is compressed into tablets using a rotary tablet press.
-
Evaluation: The manufactured tablets are evaluated for various quality control parameters, including weight variation, hardness, thickness, friability, disintegration time, and in-vitro dissolution.
Caption: Direct compression workflow for tablet formulation.
Mechanism of Action
Amlodipine is a dihydropyridine calcium channel blocker that exerts its therapeutic effect by inhibiting the influx of calcium ions through L-type calcium channels in vascular smooth muscle and cardiac muscle. This action leads to peripheral arterial vasodilation, resulting in a decrease in peripheral vascular resistance and, consequently, a reduction in blood pressure.
The signaling pathway involves the following steps:
-
Amlodipine binds to L-type calcium channels on the cell membrane of vascular smooth muscle cells.
-
This binding inhibits the influx of extracellular calcium ions into the cell.
-
The reduced intracellular calcium concentration prevents the binding of calcium to calmodulin.
-
The calcium-calmodulin complex is necessary to activate myosin light-chain kinase (MLCK).
-
Without MLCK activation, the phosphorylation of myosin light chains is inhibited, leading to smooth muscle relaxation and vasodilation.
Caption: Signaling pathway of Amlodipine's vasodilatory effect.
Preclinical and Clinical Development
Preclinical Studies
Preclinical evaluation of amlodipine involved both in vitro and in vivo studies to assess its efficacy and safety. Animal studies in rats, cats, and mice demonstrated its antihypertensive effects. For instance, oral administration of amlodipine at a dose of 15 mg/kg/day for one week in mice showed a preventive effect against lipopolysaccharide-induced decrease in vascular response. Teratogenicity studies in mice indicated that high concentrations of amlodipine could inhibit early embryonic development.
Clinical Trials
Amlodipine underwent extensive clinical trials to establish its safety and efficacy in humans.
-
Phase I: Trials involving healthy volunteers established the drug's safety profile. A single intravenous dose of 10 mg was well-tolerated with no significant side effects.
-
Phase II: These studies, involving hundreds of hypertensive patients, confirmed the drug's efficacy. A daily dose of up to 10 mg resulted in significant cure rates with generally mild side effects.
-
Phase III: Large-scale trials further validated the long-term efficacy and safety of amlodipine. The Antihypertensive and Lipid-Lowering Treatment to Prevent Heart Attack Trial (ALLHAT) was a major study that compared amlodipine to other antihypertensives like lisinopril and chlorthalidone, finding it to be a safe and effective first-line agent.
Quantitative Data Summary
Pharmacokinetic Properties
| Parameter | Value | Reference(s) |
| Bioavailability | 64% - 90% | |
| Time to Peak Plasma Concentration (Tmax) | 6 - 12 hours | |
| Plasma Protein Binding | ~93% | |
| Terminal Elimination Half-life (t1/2) | 30 - 50 hours | |
| Metabolism | Extensively hepatic to inactive metabolites | |
| Excretion | 10% parent compound, 60% metabolites in urine |
Clinical Efficacy in Hypertension
| Study/Trial | Dosage | Blood Pressure Reduction (Systolic/Diastolic) | Reference(s) |
| Pooled Double-Blind, Placebo-Controlled Trials | 5-10 mg/day | ~12/6 mmHg (standing), ~13/7 mmHg (supine) | |
| Pediatric Study (6-17 years) | 2.5-5 mg/day | Effective in lowering blood pressure |
Clinical Efficacy in Chronic Stable Angina
| Trial | Dosage | Key Finding | Reference(s) |
| Pooled Placebo-Controlled Trials | 10 mg/day | Significant increase in exercise time | |
| PREVENT Study | 5-10 mg/day | No significant difference in progression of atherosclerosis |
Key Experimental Methodologies
Measurement of Intracellular Calcium Concentration:
-
Protocol: Cultured human smooth muscle cells are labeled with the fluorescent Ca2+ indicator Fura-2. Changes in intracellular Ca2+ concentration upon stimulation with agonists (e.g., thrombin, bFGF) in the presence or absence of amlodipine are measured using fluorescence spectrophotometry.
Western Blot for ERK 1/2 Activation:
-
Protocol: Human smooth muscle cells are treated with growth factors with or without amlodipine. Cell lysates are prepared, and proteins are separated by SDS-PAGE. The activation (phosphorylation) of ERK 1/2 is detected using specific primary antibodies against the phosphorylated forms of the proteins, followed by chemiluminescent detection.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification:
-
Protocol: HPLC is a standard method for determining the purity of the this compound drug substance and for quantifying its concentration in plasma samples during pharmacokinetic studies. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). Detection is commonly performed using a UV detector.
References
Amlodipine Besylate degradation pathways and products
An In-depth Technical Guide to the Degradation Pathways and Products of Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. As with any pharmaceutical compound, understanding its stability and degradation profile is critical for ensuring its safety, efficacy, and quality throughout its shelf life. This technical guide provides a comprehensive overview of the degradation pathways of this compound under various stress conditions, including hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress. The information presented herein is compiled from various scientific studies and is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development, formulation, and analysis of amlodipine-based drug products.
Forced degradation studies are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] This document summarizes quantitative data from these studies, outlines detailed experimental protocols, and provides visual representations of the degradation pathways and experimental workflows.
Degradation Pathways and Products
This compound is susceptible to degradation under several stress conditions, primarily through hydrolysis, oxidation, and photolysis. The dihydropyridine ring in its structure is the most labile moiety, prone to oxidation (aromatization), while the ester functional groups are susceptible to hydrolysis.
Hydrolytic Degradation
Hydrolysis of this compound occurs under both acidic and alkaline conditions, primarily affecting the ester linkages.
-
Acidic Hydrolysis: Amlodipine demonstrates significant degradation in acidic media.[2] Studies show degradation of up to 75.2% when subjected to 5 mol/L HCl at 80°C for 6 hours.[3] Another study reported approximately 60% degradation in an acidic medium.[1] The primary degradation product identified under acidic conditions is often the pyridine derivative, also known as Impurity D or dehydro amlodipine (C₂₀H₂₃N₂O₅Cl), which results from the aromatization of the dihydropyridine ring.[3] Other potential products include those arising from the hydrolysis of the ethyl ester group.
-
Alkaline Hydrolysis: The drug is highly unstable in basic conditions, with studies showing complete degradation in 5 mol/L NaOH at 80°C after 6 hours. Another study reported 43% degradation in 0.1 M NaOH. The main degradation product identified in strong alkaline conditions is a compound with the molecular formula C₁₅H₁₆NOCl, suggesting significant structural alteration beyond simple hydrolysis. In milder basic conditions, hydrolysis of the ester groups is the expected pathway.
Oxidative Degradation
This compound is highly susceptible to oxidative stress. Treatment with hydrogen peroxide (H₂O₂) leads to significant degradation. One study reported 80.1% degradation in a 3% H₂O₂ solution at 80°C for 6 hours, while another showed 20% degradation in 30% H₂O₂. The primary product of oxidation is the pyridine derivative (Impurity D, m/z 407), which is the same major product found in acid degradation. This indicates that the aromatization of the dihydropyridine ring is the principal oxidative degradation pathway.
Photolytic Degradation
Amlodipine is known to be photosensitive. Exposure to UV and visible light can induce degradation, leading to the aromatization of the dihydropyridine ring to form the corresponding pyridine derivative. One study observed a 32.2% degradation of an this compound solution after 14 days of exposure in a photostability chamber. Another investigation using tablets exposed to UV and visible radiation for 15 days showed a content reduction of 22.38% and 19.89%, respectively. The photodegradation generally follows pseudo-first-order kinetics.
Thermal Degradation
Compared to other stress conditions, this compound shows relatively higher stability under thermal stress in the solid state. One study reported no major impurities after heating at 80°C for 48 hours. However, another study on the active pharmaceutical ingredient (API) at 80°C for 7 hours did show some degradation. When heated to decomposition, this compound releases compounds such as ammonia, methanol, and carbon dioxide. Thermal degradation in solution can be more pronounced, especially at non-neutral pH.
Quantitative Degradation Data
The following table summarizes the quantitative data from various forced degradation studies on this compound.
| Stress Condition | Reagent/Parameters | Duration | Temperature | % Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 5 mol/L HCl | 6 hours | 80°C | 75.2% | Dehydro amlodipine (C₂₀H₂₃N₂O₅Cl) | |
| Acidic Medium | Not Specified | Not Specified | ~60% | Impurity D (m/z 407), Product ion m/z 230 | ||
| 0.1 M HCl | 3 days | Ambient | ~1% | Not Specified | ||
| pH 3 | Not Specified | Not Specified | 55.5% | Not Specified | ||
| Alkaline Hydrolysis | 5 mol/L NaOH | 6 hours | 80°C | 100% (Total) | C₁₅H₁₆NOCl | |
| Basic Medium | Not Specified | Not Specified | ~25% | Product ions m/z 180, 167 | ||
| 0.1 M NaOH | 3 days | Ambient | 43% | Not Specified | ||
| pH 8.5 | Not Specified | Not Specified | 41.3% | Not Specified | ||
| Oxidative | 3% H₂O₂:Methanol (80:20) | 6 hours | 80°C | 80.1% | Dehydro amlodipine (C₂₀H₂₃N₂O₅Cl) | |
| 30% H₂O₂ | Not Specified | Not Specified | ~20% | Impurity D (m/z 407), Product ion m/z 230 | ||
| 3% H₂O₂ | 3 days | Ambient | ~1% | Not Specified | ||
| Photolytic | Photostability Chamber | 14 days | Not Specified | 32.2% | Not Specified | |
| UV Radiation (Tablets) | 15 days | Not Specified | 22.38% | Impurity D | ||
| Visible Light (Tablets) | 15 days | Not Specified | 19.89% | Impurity D | ||
| UV Light | Not Specified | Not Specified | 56.11% | Not Specified | ||
| Thermal | Solid State | 48 hours | 80°C | No major impurities | None | |
| Solid State | 3 days | 105°C | No degradation | None | ||
| Solution | 60 mins | 80°C | 59.62% | Not Specified |
Experimental Protocols
The following sections describe generalized methodologies for conducting forced degradation studies on this compound, based on protocols cited in the literature.
General Sample Preparation
A stock solution of this compound is typically prepared by dissolving a known amount of the substance in a suitable solvent, such as methanol or a mixture of methanol and water, to achieve a concentration in the range of 100-1000 µg/mL.
Acid Hydrolysis Protocol
-
Transfer a specific volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of an acid solution (e.g., 0.1 M to 5 M HCl).
-
The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).
-
After the stress period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of a base (e.g., 0.1 M NaOH).
-
Dilute the final solution with the mobile phase to a suitable concentration for analysis.
-
Analyze the sample using a stability-indicating HPLC method.
Alkaline Hydrolysis Protocol
-
Transfer a specific volume of the this compound stock solution into a volumetric flask.
-
Add an equal volume of a basic solution (e.g., 0.1 M to 5 M NaOH).
-
The mixture is then either kept at room temperature or heated under reflux at a specified temperature (e.g., 80°C) for a defined period (e.g., 3 to 6 hours).
-
After the stress period, cool the solution to room temperature.
-
Neutralize the solution with an appropriate amount of an acid (e.g., 0.1 M HCl).
-
Dilute the final solution with the mobile phase to a suitable concentration.
-
Analyze the sample using a stability-indicating HPLC method.
Oxidative Degradation Protocol
-
Transfer a specific volume of the this compound stock solution into a volumetric flask.
-
Add a specific volume of hydrogen peroxide solution (e.g., 3% to 30% H₂O₂).
-
The flask is kept at room temperature or heated (e.g., 80°C) for a specified duration (e.g., 3 to 8 hours).
-
After the stress period, dilute the solution with the mobile phase to the target concentration.
-
Analyze the sample using a stability-indicating HPLC method.
Photodegradation Protocol
-
Expose a solution of this compound (or the solid API) to a controlled light source.
-
The exposure should conform to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.
-
A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same conditions.
-
After exposure, prepare the sample solution by dissolving/diluting it with the mobile phase.
-
Analyze both the exposed and control samples by HPLC.
Thermal Degradation Protocol
-
Place the solid this compound powder in a petri dish or vial.
-
Keep the sample in a thermostatically controlled oven at a high temperature (e.g., 80°C to 105°C) for a specified period (e.g., 48 hours to 3 days).
-
After exposure, allow the sample to cool to room temperature.
-
Prepare a solution of the stressed sample by accurately weighing the powder and dissolving it in the mobile phase to a known concentration.
-
Analyze the sample by HPLC.
Visualizations
Degradation Pathways
The following diagram illustrates the primary degradation pathways of this compound under various stress conditions. The central point of degradation is the dihydropyridine ring, which aromatizes to a pyridine derivative (Impurity D), and the hydrolysis of the side-chain ester groups.
Caption: Major degradation pathways of this compound under different stress conditions.
Experimental Workflow for Forced Degradation
This diagram outlines a typical experimental workflow for conducting a forced degradation study of a drug substance like this compound.
Caption: General experimental workflow for a forced degradation study of this compound.
References
Methodological & Application
Application Note: A Stability-Indicating HPLC Assay for Amlodipine Besylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine besylate is a long-acting calcium channel blocker used in the treatment of hypertension and angina.[1] To ensure the quality, safety, and efficacy of pharmaceutical products, it is crucial to employ analytical methods capable of distinguishing the active pharmaceutical ingredient (API) from any degradation products that may form during manufacturing, storage, or handling. This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method is designed to separate amlodipine from its degradation products formed under various stress conditions, as stipulated by the International Council for Harmonisation (ICH) guidelines.
Principle
This method utilizes reversed-phase HPLC with UV detection to separate this compound from its potential degradation products. The chromatographic conditions are optimized to ensure specificity, allowing for the accurate quantification of amlodipine in the presence of its degradants. Forced degradation studies are performed to demonstrate the stability-indicating nature of the method by intentionally degrading the drug substance under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Experimental Protocols
Apparatus and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a photodiode array or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., Agilent C18, 250mm x 4.6mm, 5µm particle size) is commonly used.[2] Other core-shell C18 columns (e.g., 100 mm × 4.6 mm; 2.6 μm) have also been shown to provide good separation.[3][4]
-
Reagents: HPLC grade methanol, acetonitrile, and analytical grade reagents such as hydrochloric acid, sodium hydroxide, hydrogen peroxide, ammonium hydroxide, and triethylamine are required.[2]
-
Standard: this compound reference standard.
Chromatographic Conditions
The following table summarizes typical chromatographic conditions for the analysis of this compound.
| Parameter | Condition |
| Column | C18 (250mm x 4.6mm, 5µm) |
| Mobile Phase | Methanol: Water (80:20 v/v) or a gradient with a buffered aqueous phase and an organic modifier like methanol or acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 237 nm or 238 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (e.g., 25°C) or controlled at 35°C. |
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 10 mL of the standard stock solution to 100 mL with the mobile phase.
-
Sample Preparation: For tablet dosage forms, weigh and finely powder not fewer than 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound into a 100 mL volumetric flask. Add about 70 mL of methanol, sonicate for 15 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm nylon filter. Dilute an appropriate volume of the filtrate with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating capability of the analytical method.
-
Acid Hydrolysis: Treat the drug substance solution with 0.1 M HCl at ambient temperature for 3 days or with 5 M HCl at 80°C for 6 hours.
-
Base Hydrolysis: Treat the drug substance solution with 0.1 M NaOH at ambient temperature for 3 days or with 5 M NaOH at 80°C for 6 hours.
-
Oxidative Degradation: Treat the drug substance solution with 3% H₂O₂ at ambient temperature for 3 days or with a solution of 3% H₂O₂:methanol (80:20) at 80°C for 6 hours.
-
Thermal Degradation: Expose the solid drug substance to a temperature of 80°C for 48 hours or 105°C for 3 days.
-
Photolytic Degradation: Expose the drug substance solution to UV light (200 W-h/m²) and visible light (1.2 million lux-h).
After the specified exposure time, neutralize the acidic and basic solutions before dilution with the mobile phase for HPLC analysis.
Data Presentation
Summary of Forced Degradation Results
The following table summarizes the typical degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 5 M HCl | 6 hours | 80°C | 75.2% |
| Base Hydrolysis | 5 M NaOH | 6 hours | 80°C | Total Degradation |
| Oxidative Degradation | 3% H₂O₂:Methanol (80:20) | 6 hours | 80°C | 80.1% |
| Photolytic Degradation | Photostability Chamber | 14 days | - | 32.2% |
| Thermal Degradation | Dry Heat | 3 days | 105°C | No significant degradation |
Method Validation Summary
The developed HPLC method should be validated according to ICH guidelines. The table below presents typical validation parameters.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity | No interference from degradants at the retention time of amlodipine. | The method is specific. |
| Linearity (µg/mL) | Correlation coefficient (r²) > 0.999 | 10-50 µg/mL with r² = 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.9% - 100.1% |
| Precision (% RSD) | Intraday & Interday RSD < 2% | < 2% |
| Limit of Detection (LOD) | - | 1.56 µg/mL |
| Limit of Quantification (LOQ) | - | 4.81 µg/mL |
| Robustness | No significant change in results with small variations in method parameters. | The method is robust. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the forced degradation studies.
Caption: Experimental workflow for developing a stability-indicating HPLC method.
Caption: Logical relationship of forced degradation studies on this compound.
Conclusion
The described stability-indicating HPLC method is simple, rapid, precise, and accurate for the determination of this compound in the presence of its degradation products. The method is suitable for routine quality control analysis and for stability studies of this compound in bulk drug and pharmaceutical formulations. The forced degradation studies confirm the stability-indicating nature of the method, making it a valuable tool in drug development and quality assurance.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jchr.org [jchr.org]
- 3. A new stability-indicating HPLC-UV method for determination of this compound and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new stability-indicating HPLC-UV method for determination of this compound and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Dissolution Testing for Amlodipine Besylate Tablets
Introduction
Amlodipine Besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina. As a Biopharmaceutics Classification System (BCS) Class I drug, it exhibits both high solubility and high permeability.[1][2] The in vitro dissolution test is a critical quality control parameter that ensures batch-to-batch consistency and can serve as a surrogate for in vivo bioequivalence studies, often referred to as a "biowaiver".[2] This document provides detailed protocols for the two most common dissolution testing approaches for immediate-release this compound tablets: the official United States Pharmacopeia (USP) compendial method and the multi-pH method used for BCS-based biowaiver applications.
Summary of Dissolution Methods
The following table summarizes the key parameters for the primary dissolution testing protocols for this compound tablets.
| Parameter | USP Compendial Method | BCS-Based Biowaiver Method |
| Apparatus | USP Apparatus 2 (Paddles)[3][4] | USP Apparatus 2 (Paddles) |
| Dissolution Media | 0.01 N Hydrochloric Acid (HCl) | 1. pH 1.2 (0.1 N HCl or SGF) 2. pH 4.5 (Acetate Buffer) 3. pH 6.8 (Phosphate Buffer or SIF) |
| Volume | 500 mL | 500 mL or 900 mL |
| Rotation Speed | 75 rpm | 75 rpm (or 100 rpm to prevent cone formation) |
| Temperature | 37 ± 0.5 °C | 37 ± 0.5 °C |
| Sampling Times | 30 minutes | 5, 10, 15, 20, 30, 45, 60 minutes |
| Analytical Method | UV-Vis Spectrophotometry (~239 nm) | UV-Vis Spectrophotometry (~240 nm) or HPLC |
| Acceptance Criteria | NLT 75% (Q) of the labeled amount dissolved in 30 minutes. | Rapidly Dissolving: ≥85% dissolved in ≤ 30 minutes. Very Rapidly Dissolving: ≥85% dissolved in ≤ 15 minutes. |
| Special Notes | Use of Teflon-coated paddles is recommended to prevent degradation of amlodipine. | Profile comparison using similarity factor (f2) is required if the product is not "very rapidly dissolving". |
Experimental Protocols
Protocol 1: USP Compendial Method
This protocol is aligned with the official monograph for this compound Tablets in the United States Pharmacopeia.
1. Reagents and Equipment:
-
This compound Reference Standard (RS)
-
0.01 N Hydrochloric Acid (HCl)
-
USP Apparatus 2 (Paddles), with 6 vessels and Teflon-coated paddles
-
Water bath maintained at 37 ± 0.5 °C
-
UV-Vis Spectrophotometer
-
1-cm quartz cuvettes
-
Volumetric flasks and pipettes
-
0.45-µm syringe filters
2. Dissolution Medium Preparation (0.01 N HCl):
-
Pipette 8.3 mL of concentrated HCl into a 10-liter carboy containing deaerated, purified water.
-
Mix thoroughly. Verify the pH is approximately 2.
3. Standard Solution Preparation:
-
Prepare a standard solution of USP this compound RS in the dissolution medium (0.01 N HCl) to obtain a known concentration similar to that expected from the tablet in the vessel.
4. Dissolution Procedure:
-
Set up the dissolution apparatus. Place 500 mL of the dissolution medium into each of the 6 vessels.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Carefully drop one this compound tablet into each vessel.
-
Immediately start the apparatus at a rotation speed of 75 rpm.
-
After 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a 0.45-µm filter, discarding the first few mL of the filtrate.
5. Sample Analysis (UV Spectrophotometry):
-
Measure the absorbance of the filtered sample solutions and the Standard solution at the wavelength of maximum absorbance (approximately 239 nm) using the dissolution medium as the blank.
-
Calculate the percentage of the labeled amount of amlodipine dissolved using the standard formula.
6. Acceptance Criteria:
-
For Stage 1 (S1), the amount of active ingredient dissolved from each of the 6 tablets is not less than 75% (Q) of the labeled amount.
Protocol 2: BCS-Based Biowaiver Method
This multi-condition protocol is used to support biowaiver applications for generic drug products by demonstrating dissolution similarity to a reference product across the physiological pH range.
1. Reagents and Equipment:
-
Same as Protocol 1, with the addition of reagents for buffer preparation (sodium acetate, acetic acid, monobasic potassium phosphate, sodium hydroxide).
2. Dissolution Media Preparation:
-
pH 1.2 Medium: 0.1 N HCl.
-
pH 4.5 Acetate Buffer: Prepare a buffer solution using sodium acetate and acetic acid, and adjust the pH to 4.5.
-
pH 6.8 Phosphate Buffer: Prepare a buffer solution using monobasic potassium phosphate and sodium hydroxide, and adjust the pH to 6.8.
3. Dissolution Procedure:
-
The procedure is conducted separately for each of the three dissolution media (pH 1.2, 4.5, and 6.8).
-
For each medium, place 12 dosage units of the test product and 12 units of the reference product in separate runs.
-
Set up the dissolution apparatus. Place 900 mL of the selected dissolution medium into each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
Drop one tablet into each vessel and immediately start the apparatus at 75 rpm.
-
Withdraw samples at 5, 10, 15, 20, 30, 45, and 60 minutes. Replace the volume of withdrawn sample with fresh, pre-warmed medium.
-
Filter samples immediately through a 0.45-µm filter.
4. Sample Analysis:
-
Analyze the samples as described in Protocol 1 (UV-Vis) or using a validated HPLC method.
5. Acceptance Criteria:
-
The product is considered "very rapidly dissolving" if ≥85% of the labeled amount is dissolved within 15 minutes in all three media. In this case, profile comparison is not necessary.
-
The product is considered "rapidly dissolving" if ≥85% is dissolved within 30 minutes in all three media.
-
If the criteria for "very rapidly dissolving" are not met, a similarity factor (f2) calculation is required to compare the dissolution profiles of the test and reference products. An f2 value between 50 and 100 indicates similarity.
Visualizations
References
Application Notes and Protocols for Amlodipine Besylate Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in-vitro evaluation of Amlodipine Besylate-loaded nanoparticles. This compound, a long-acting calcium channel blocker, is widely used in the treatment of hypertension and angina.[1][2] Nanoparticle-based drug delivery systems offer the potential to enhance its therapeutic efficacy, improve bioavailability, and provide controlled release.[3][4][5]
Introduction to this compound Nanoparticles
This compound is a dihydropyridine calcium antagonist that inhibits the transmembrane influx of calcium ions into vascular smooth muscle and cardiac muscle, leading to vasodilation and a reduction in blood pressure. The formulation of this compound into nanoparticles can offer several advantages, including:
-
Improved Solubility and Dissolution Rate: this compound has poor water solubility, which can limit its bioavailability. Nanoparticle formulations can enhance its dissolution rate.
-
Controlled and Sustained Release: Polymeric nanoparticles can be designed to release the drug in a controlled manner over an extended period, potentially reducing dosing frequency and improving patient compliance.
-
Targeted Delivery: Nanoparticles can be functionalized to target specific tissues or cells, which could be beneficial for developing novel therapeutic applications beyond hypertension.
-
Enhanced Permeation: For alternative delivery routes like transdermal or ocular, nanoparticles can improve drug permeation across biological barriers.
Various types of nanoparticles have been investigated for the delivery of this compound, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs). The choice of nanoparticle system and preparation method depends on the desired physicochemical properties and the intended application.
Data Presentation: Physicochemical Characteristics of this compound Nanoparticles
The following tables summarize quantitative data from various studies on this compound nanoparticle formulations, providing a comparative overview of their key characteristics.
Table 1: Polymeric Nanoparticle Formulations
| Formulation Code | Polymer(s) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| NP-3 | Chitosan/Tripolyphosphate | - | 321.14 ± 7.21 | - | - | - | - | |
| NP-2 | Chitosan/Tripolyphosphate | - | - | - | - | 87.2 ± 0.12 | 60.98 ± 0.08 | |
| Optimized PLGA NP | PLGA | PVA | 91.5 ± 4.3 | 0.368 ± 0.014 | -17.5 | 74.06 ± 2.1 | - | |
| F3 (PLGA/PVA) | PLGA | PVA | 198.8 ± 5.25 | 0.957 ± 0.45 | -24.76 ± 2.54 | 93 | - | |
| AML-ZNs-Alg | Zein, Sodium Alginate | Poloxamer 407 | 349.9 ± 5.8 | 0.2186 ± 0.0271 | -55.45 ± 1.84 | 81.293 ± 0.9 | - |
Table 2: Lipid-Based Nanoparticle Formulations
| Formulation Code | Lipid(s) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| F6 (SLN) | Tristearin, Soy Lecithin | Tween 80, Poloxamer 188 | 96.37 - 812.2 | 0.015 - 0.576 | -3.19 to -45.8 | High | |
| NLC | - | - | 424.3 | - | -14.2 | 52.5 ± 2.31 | |
| NLC3 | - | - | 280 | - | -42.40 | 86.09 |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound nanoparticles.
Preparation of Polymeric Nanoparticles by Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs like this compound into polymeric matrices such as Poly(lactic-co-glycolic acid) (PLGA).
Materials:
-
This compound
-
PLGA (Poly(lactic-co-glycolic acid))
-
PVA (Polyvinyl alcohol)
-
Ethyl acetate
-
Milli-Q or deionized water
Equipment:
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
-
Freeze-dryer (optional)
Protocol:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in ethyl acetate.
-
Aqueous Phase Preparation: Prepare an aqueous solution of PVA (e.g., 1-5% w/v) in Milli-Q water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring. Homogenize or sonicate the mixture to form an oil-in-water (o/w) emulsion. The size of the nanoparticles can be controlled by adjusting the stirring speed, homogenization/sonication time, and power.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the ethyl acetate to evaporate, leading to the formation of solid nanoparticles. A rotary evaporator can be used to accelerate this process.
-
Nanoparticle Recovery: Centrifuge the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
-
Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and un-encapsulated drug.
-
Drying (Optional): The nanoparticles can be resuspended in a small volume of water and freeze-dried for long-term storage.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
This technique involves homogenizing a melted lipid phase containing the drug with a hot aqueous surfactant solution.
Materials:
-
This compound
-
Solid lipid (e.g., Tristearin, Glyceryl monostearate, Compritol 888)
-
Surfactant (e.g., Tween 80, Poloxamer 188)
-
Soy lecithin (as a stabilizer)
-
Deionized water
Equipment:
-
Water bath or heating mantle
-
High-speed homogenizer
-
Magnetic stirrer
Protocol:
-
Lipid Phase Preparation: Melt the solid lipid by heating it to about 5-10°C above its melting point. Dissolve this compound and soy lecithin in the molten lipid.
-
Aqueous Phase Preparation: Heat the aqueous surfactant solution to the same temperature as the lipid phase.
-
Homogenization: Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture at high speed for a specific duration.
-
Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion to room temperature under gentle stirring. The lipid will recrystallize and form solid lipid nanoparticles.
-
Characterization: The SLN dispersion can be directly used for characterization or further processing.
Characterization of Nanoparticles
These parameters are crucial for predicting the stability and in-vivo fate of the nanoparticles.
Equipment:
-
Dynamic Light Scattering (DLS) instrument (e.g., Zetasizer)
Protocol:
-
Dilute the nanoparticle suspension with deionized water to an appropriate concentration.
-
Perform the measurement according to the instrument's instructions.
-
The DLS instrument will provide the average particle size (Z-average), PDI, and zeta potential.
EE refers to the percentage of the initial drug that is successfully encapsulated within the nanoparticles. DL is the percentage of the drug's weight relative to the total weight of the nanoparticle.
Protocol:
-
Separate the nanoparticles from the aqueous phase containing the un-encapsulated drug by centrifugation.
-
Quantify the amount of free drug in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Weight of Nanoparticles] x 100
-
In-Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the nanoparticles over time.
Equipment:
-
Dialysis membrane (with an appropriate molecular weight cut-off)
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC
Protocol:
-
Sample Preparation: Place a known amount of the this compound-loaded nanoparticle suspension into a dialysis bag.
-
Release Medium: Immerse the dialysis bag in a container with a known volume of release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Place the setup in a shaking water bath at 37°C.
-
Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Quantification: Analyze the drug concentration in the collected samples using UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the cumulative percentage of drug released versus time. The release kinetics can be fitted to various mathematical models (e.g., Korsmeyer-Peppas) to understand the release mechanism.
Visualization of Workflows and Mechanisms
The following diagrams illustrate the experimental workflows and the proposed mechanism of action of this compound.
Figure 1: Experimental workflow for polymeric nanoparticle formulation.
Figure 2: Signaling pathway for this compound's mechanism of action.
Conclusion
The formulation of this compound into nanoparticles presents a promising strategy to overcome the challenges associated with its poor water solubility and to develop advanced drug delivery systems with controlled release and improved therapeutic outcomes. The protocols and data presented in these application notes serve as a valuable resource for researchers and scientists working in the field of pharmaceutical nanotechnology. Further in-vivo studies are warranted to fully elucidate the pharmacokinetic and pharmacodynamic profiles of these novel formulations.
References
Application Notes & Protocols: Forced Degradation Studies of Amlodipine Besylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amlodipine Besylate is a long-acting calcium channel blocker widely used in the treatment of hypertension and angina.[1][2] As part of the drug development and quality control process, forced degradation (stress testing) studies are essential. These studies, mandated by guidelines from the International Conference on Harmonisation (ICH), help to identify potential degradation products, establish degradation pathways, and assess the inherent stability of the molecule.[3] The data generated is crucial for developing stability-indicating analytical methods and determining appropriate storage conditions and shelf-life for the drug product.[3]
This document provides detailed protocols for subjecting this compound to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. It also summarizes the expected degradation outcomes based on published studies.
Experimental Protocols
The following protocols outline the procedures for conducting forced degradation studies on this compound.
Preparation of Stock Solution
A standard stock solution of this compound is required for all stress conditions.
-
Accurately weigh 10 mg of this compound and transfer it into a 100 ml volumetric flask.
-
Add a small amount of a suitable solvent (e.g., methanol:water 50:50, v/v) and sonicate for 5 minutes to dissolve the drug.[4]
-
Make up the volume to 100 ml with the same solvent to obtain a concentration of 100 µg/ml.
-
For higher concentration studies (e.g., 1 mg/mL), adjust the initial weight and volume accordingly.
Stress Conditions
a) Acid Hydrolysis
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of an acidic solution. Common conditions include:
-
Moderate: 0.1 M Hydrochloric Acid (HCl) at ambient temperature for 3 days.
-
Harsh: 5 M HCl and keeping the solution at 80°C for 6 hours.
-
-
After the specified duration, cool the solution to room temperature if heated.
-
Neutralize the solution with an appropriate amount of a basic solution (e.g., 0.1 M or 5 M NaOH).
-
Dilute with the mobile phase to a final target concentration (e.g., 20 µg/ml) for analysis.
b) Alkaline (Base) Hydrolysis
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of an alkaline solution. Common conditions include:
-
Moderate: 0.1 M Sodium Hydroxide (NaOH) at ambient temperature for 3 days.
-
Harsh: 5 M NaOH and keeping the solution at 80°C for 6 hours to achieve total degradation.
-
-
After the specified duration, cool the solution to room temperature if heated.
-
Neutralize the solution with an appropriate amount of an acidic solution (e.g., 0.1 M or 5 M HCl).
-
Dilute with the mobile phase to a final target concentration for analysis.
c) Oxidative Degradation
-
Pipette a known volume of the stock solution into a flask.
-
Add an equal volume of a hydrogen peroxide (H₂O₂) solution. Common conditions include:
-
3% H₂O₂ at ambient temperature for 3 days.
-
3% H₂O₂ in a methanol-water mixture (80:20) at 80°C for 6 hours.
-
For S-Amlodipine, 3% H₂O₂ for 10 minutes.
-
-
After the specified duration, dilute the solution with the mobile phase to a final target concentration for analysis.
d) Thermal Degradation
-
Solid State: Place approximately 100 mg of this compound powder in a petri dish and keep it in a controlled temperature oven at 80°C for 48 hours. An alternative condition is 105°C for 3 days.
-
Solution State: Prepare a solution of the desired concentration (e.g., 20 µg/ml) and keep it in an oven at 80°C for 7 hours.
-
After exposure, allow the sample to cool to room temperature.
-
If using the solid sample, dissolve it in the mobile phase to the target concentration for analysis.
e) Photolytic Degradation
-
Prepare a solution of this compound (e.g., 1 mg/mL).
-
Expose the solution to a combination of ultraviolet (UVA) and visible light in a photostability chamber. A typical exposure is 200 W-h/m² for UVA light and 1.2 million lux-hours for visible light.
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil) under the same temperature conditions.
-
After exposure, dilute the sample with the mobile phase to the target concentration for analysis.
Analytical Protocol - RP-HPLC
A stability-indicating HPLC method is required to separate Amlodipine from its degradation products.
-
Column: C18 column (e.g., Agilent C18, 250mm x 4.6mm, 5µm or a core-shell C18, 100 mm x 4.6 mm, 2.6 μm).
-
Mobile Phase: A common mobile phase is a gradient or isocratic mixture of a buffer and an organic solvent, such as methanol and 0.4% ammonium hydroxide in water. Another option is methanol and water in a ratio of 80:20 v/v.
-
Flow Rate: 1.0 ml/min.
-
Detection: UV detection at 237 nm or 238 nm.
-
Injection Volume: Typically 10-20 µL.
Data Presentation
The following table summarizes the quantitative results from various forced degradation studies on this compound.
| Stress Condition | Specific Conditions | % Degradation | Major Degradation Products / Remarks | Source |
| Acid Hydrolysis | 5 M HCl @ 80°C for 6 h | 75.2% | Dehydro amlodipine derivative identified. | |
| 0.1 M HCl @ RT for 3 days | Not specified | Degradation observed. | ||
| 0.1 N HCl @ RT for 3 h | 12.3% | Degradation peak observed in HPLC. | ||
| Alkaline Hydrolysis | 5 M NaOH @ 80°C for 6 h | ~100% | Total degradation, main product C15H16NOCl. | |
| 0.1 M NaOH @ RT for 3 days | 43% | Significant degradation. | ||
| 0.1 N NaOH @ RT for 3 h | 10.1% | Degradation peak observed in HPLC. | ||
| Oxidative | 3% H₂O₂:Methanol (80:20) @ 80°C for 6 h | 80.1% | Dehydro amlodipine derivative (Impurity D) identified. | |
| 3% H₂O₂ @ RT for 3 days | Not specified | Degradation observed. | ||
| 3% H₂O₂ @ RT for 3 h | 7.9% | Degradation peak observed in HPLC. | ||
| Thermal (Solid) | 105°C for 3 days | Not significant | Stable under thermal stress. | |
| 80°C for 48 h | No major impurities | Very little to no degradation observed. | ||
| Photolytic | 1.2 million lux-h (Vis) & 200 W-h/m² (UVA) | 5% | Degradation observed. | |
| 14 days in photostability chamber | 32.2% | Significant degradation. |
Visualizations
Experimental Workflow Diagram
Primary Degradation Pathway Diagram
References
Application Notes and Protocols for UV Spectrophotometric Analysis of Amlodipine Besylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Amlodipine Besylate is a widely used calcium channel blocker for the treatment of hypertension and angina.[1][2][3] Its quantitative determination in bulk and pharmaceutical dosage forms is a critical aspect of quality control. UV-Visible spectrophotometry is a simple, rapid, cost-effective, and widely available technique for the analysis of this compound.[1][4] This document provides detailed application notes and protocols for the UV spectrophotometric analysis of this compound, including various methods, validation parameters, and experimental workflows. The methods described are validated according to ICH guidelines, ensuring their accuracy, precision, and reliability.
Data Presentation: Summary of Quantitative Data
The following tables summarize the key quantitative parameters for the UV spectrophotometric analysis of this compound using different solvents.
Table 1: Method Parameters in Methanol or Methanol-based Solvents
| Parameter | Value | Reference |
| Solvent | Methanol | |
| λmax (nm) | 237.5, 359, 358 | |
| Linearity Range (µg/mL) | 5-25, 6-14 | |
| Correlation Coefficient (r) | Not Specified | |
| Recovery (%) | 100.16 - 100.29 |
| Parameter | Value | Reference |
| Solvent | Methanol Buffer (0.3ml HCl in 100ml Methanol) | |
| λmax (nm) | 281 | |
| Linearity Range (µg/mL) | 5-30 | |
| Correlation Coefficient (r) | Not Specified | |
| Recovery (%) | 98.8 | |
| Intra-day Precision (%RSD) | 99.98 | |
| Inter-day Precision (%RSD) | 99.99 |
Table 2: Method Parameters in Aqueous and Other Solvents
| Parameter | Value | Reference |
| Solvent | Distilled Water / 0.01% O-phosphoric acid | |
| λmax (nm) | 366 | |
| Linearity Range (µg/mL) | 5-25 | |
| Correlation Coefficient (r) | 0.999 | |
| Regression Equation | Y = 0.0238C - 0.0048 | |
| Recovery (%) | 99.80 | |
| LOD (µg/mL) | 0.136 | |
| LOQ (µg/mL) | 0.400 |
| Parameter | Value | Reference |
| Solvent | Dilute HCl | |
| λmax (nm) | 239 | |
| Linearity Range (µg/mL) | 4-20 | |
| Correlation Coefficient (r) | 0.999 | |
| Regression Equation | y = 0.109x + 0.006 |
| Parameter | Value | Reference |
| Solvent | Ethanol | |
| λmax (nm) | 360 | |
| Linearity Range (µg/mL) | 5-40 | |
| Correlation Coefficient (r²) | 0.998 | |
| Regression Equation | y = 0.0136x + 0.001 | |
| LOD (µg/mL) | 0.08123 | |
| LOQ (µg/mL) | 0.2461 |
| Parameter | Value | Reference |
| Solvent | 2M Urea Solution | |
| λmax (nm) | 243 | |
| Linearity Range (µg/mL) | 5-25 | |
| Correlation Coefficient (r) | 0.99863 | |
| Recovery (%) | 99.94 - 99.96 | |
| LOQ (µg/mL) | 5 |
Experimental Protocols
The following are detailed methodologies for the UV spectrophotometric analysis of this compound.
Protocol 1: Analysis using Methanol as Solvent
This protocol is based on the methods described in various studies utilizing methanol.
1. Instrumentation:
-
UV-Visible Spectrophotometer (double beam) with 1 cm matched quartz cells.
-
Analytical Balance.
-
Volumetric flasks and pipettes.
-
Sonicator.
2. Reagents and Materials:
-
This compound reference standard.
-
Methanol (Analytical Grade).
-
This compound tablets.
3. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 25 mg of this compound reference standard.
-
Transfer it into a 25 mL volumetric flask.
-
Dissolve and make up the volume with methanol.
4. Preparation of Working Standard Solutions:
-
From the stock solution, prepare a series of dilutions to get concentrations ranging from 5-25 µg/mL by diluting with methanol.
5. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan one of the working standard solutions (e.g., 10 µg/mL) in the UV region (200-400 nm) against a methanol blank.
-
The wavelength at which maximum absorbance is observed is the λmax. For this compound in methanol, λmax is typically observed around 359 nm.
6. Construction of Calibration Curve:
-
Measure the absorbance of all the prepared working standard solutions at the determined λmax (359 nm).
-
Plot a graph of absorbance versus concentration.
-
Determine the correlation coefficient and regression equation.
7. Preparation of Sample Solution (from tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the tablet powder equivalent to 5 mg of this compound.
-
Transfer it to a 100 mL volumetric flask and dissolve in methanol.
-
The solution can be sonicated to ensure complete dissolution.
-
Filter the solution and further dilute to obtain a final concentration within the linearity range (e.g., 25 µg/mL).
8. Analysis of Sample Solution:
-
Measure the absorbance of the sample solution at 359 nm against the methanol blank.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Protocol 2: Analysis using Distilled Water / 0.01% O-phosphoric acid
This protocol is adapted from a study that uses an aqueous-based solvent system.
1. Instrumentation:
-
Same as in Protocol 1.
2. Reagents and Materials:
-
This compound reference standard.
-
Orthophosphoric acid (O-phosphoric acid).
-
Distilled water.
-
This compound tablets.
3. Preparation of Solvent (0.01% O-phosphoric acid):
-
Prepare a 0.01% solution of O-phosphoric acid in distilled water.
4. Preparation of Standard Stock Solution I (1000 µg/mL):
-
Accurately weigh 100 mg of this compound and dissolve it in 100 mL of 0.01% O-phosphoric acid.
5. Preparation of Standard Stock Solution II (100 µg/mL):
-
Dilute 10 mL of Stock Solution I to 100 mL with distilled water.
6. Preparation of Working Standard Solutions:
-
Prepare a series of dilutions from Stock Solution II in the concentration range of 5-25 µg/mL using distilled water. For example, to prepare a 10 µg/mL solution, dilute 1 mL of Stock Solution II to 10 mL with distilled water.
7. Determination of Wavelength of Maximum Absorbance (λmax):
-
Scan a 10 µg/mL working standard solution from 200-400 nm against a distilled water blank.
-
The λmax is expected to be around 366 nm.
8. Construction of Calibration Curve:
-
Measure the absorbance of the working standard solutions at 366 nm.
-
Plot absorbance versus concentration to obtain the calibration curve.
9. Preparation of Sample Solution (from tablets):
-
Weigh and powder 20 tablets.
-
Weigh powder equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask.
-
Dissolve and make up the volume with the solvent.
-
Filter the solution through a 0.45 µm Whatman filter paper.
-
Further dilute the filtrate to a concentration within the established linear range.
10. Analysis of Sample Solution:
-
Measure the absorbance of the diluted sample solution at 366 nm.
-
Determine the drug concentration using the calibration curve.
Method Validation
The described methods should be validated according to ICH guidelines, including the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration. This is confirmed by a high correlation coefficient (r ≥ 0.999).
-
Accuracy: Determined by recovery studies, where a known amount of standard drug is added to a pre-analyzed sample solution and the mixture is analyzed. The percentage recovery should be within acceptable limits (typically 98-102%).
-
Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should not exceed 2%.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or excipients.
-
Robustness: Measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Visualization of Experimental Workflow
References
Application Notes and Protocols for Amlodipine Besylate Transdermal Patch Formulation and Evaluation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and evaluation of Amlodipine Besylate transdermal patches. This compound, a long-acting calcium channel blocker, is primarily used for the management of hypertension and angina.[1][2] The development of a transdermal drug delivery system (TDDS) for this compound aims to bypass first-pass metabolism, maintain therapeutic plasma levels for an extended period, and improve patient compliance.[3][4]
Formulation of this compound Transdermal Patches
Matrix-type transdermal patches are commonly formulated using the solvent evaporation/casting technique.[3] This method involves the dispersion of the drug in a polymer solution, followed by casting the solution onto a backing membrane and allowing the solvent to evaporate.
Key Formulation Components
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymers: Provide the structural matrix for the patch and control drug release. Commonly used polymers include:
-
Hydroxypropyl Methylcellulose (HPMC)
-
Eudragit® RL 100 and RS 100
-
Ethyl Cellulose
-
Carbopol® 934
-
-
Plasticizers: Impart flexibility to the patch, preventing it from becoming brittle. Examples include:
-
Polyethylene Glycol (PEG) 200/400
-
Dibutyl Phthalate
-
-
Permeation Enhancers: Improve the diffusion of the drug through the stratum corneum. Examples include:
-
Dimethyl Sulfoxide (DMSO)
-
Olive Oil
-
Eugenol
-
Limonene
-
-
Solvents: Dissolve the drug and polymers. A common solvent system is a mixture of dichloromethane and methanol or ethanol.
Protocol for Solvent Casting Method
This protocol describes the preparation of a matrix-type this compound transdermal patch.
Materials:
-
This compound
-
Polymer(s) (e.g., HPMC, Eudragit®)
-
Plasticizer (e.g., PEG 400)
-
Permeation enhancer (e.g., Olive Oil)
-
Solvent (e.g., Ethanol)
-
Backing membrane
-
Petri dish or a flat casting surface
-
Magnetic stirrer
-
Desiccator
Procedure:
-
Polymer Solution Preparation: Accurately weigh the required amount of polymer(s) and allow them to swell in the chosen solvent in a beaker for approximately 6 hours.
-
Drug Solution Preparation: Separately, dissolve the accurately weighed this compound in a small amount of the solvent.
-
Addition of Excipients: To the polymer solution, add the specified amount of plasticizer and permeation enhancer and stir until a homogenous mixture is obtained.
-
Mixing: Add the drug solution to the polymer mixture and stir continuously with a magnetic stirrer to ensure uniform distribution of the drug.
-
Casting: Pour the final mixture into a petri dish or onto a backing membrane placed on a flat surface.
-
Drying: Control the rate of solvent evaporation by covering the casting surface with an inverted funnel. Allow the patch to dry at room temperature for 24 hours.
-
Storage: Once dried, carefully remove the patch and store it in a desiccator until further evaluation.
Evaluation of Transdermal Patches
A series of in vitro and ex vivo tests are essential to characterize the prepared patches and ensure they meet the required quality standards.
Physicochemical Evaluation
Table 1: Physicochemical Evaluation Parameters and Methods
| Parameter | Method |
| Thickness | Use a digital micrometer to measure the thickness at different points of the patch. The average thickness and standard deviation should be calculated. |
| Weight Variation | Weigh three patches of a specific size from each formulation. Calculate the average weight and standard deviation. |
| Folding Endurance | Repeatedly fold a patch at the same place until it breaks. The number of folds is the folding endurance value. A higher value indicates better flexibility. |
| Drug Content Uniformity | Cut a specified area of the patch and dissolve it in a suitable solvent (e.g., 10 ml of ethanol). Shake the solution to ensure complete dissolution and filter it. Dilute the solution appropriately with a buffer (e.g., pH 7.4 phosphate buffer) and measure the absorbance using a UV spectrophotometer at the drug's λmax (around 238 nm for this compound). |
| Moisture Content | Weigh the patch and keep it in a desiccator containing a saturated solution of potassium chloride (to maintain 80-90% relative humidity) for 3 days. Reweigh the patch and calculate the percentage of moisture absorbed. |
Table 2: Sample Formulation Compositions and Evaluation Data
| Formulation Code | Polymer Ratio (HPMC:Eudragit L100) | Plasticizer (Dibutyl Phthalate, % w/w of polymer) | Permeation Enhancer (DMSO, %) | Cumulative Drug Release (%) | Reference |
| A4 | 8:2 | 30 | 7 | Optimum Release | |
| F5 | HPMC and Carbopol | PEG 400 | Olive Oil | 98.89 (over 72h) | |
| H7 | 2% HPMC | Dibutyl Phthalate | - | 99 (over 24h) | |
| F8 | HPMC | PEG 200 | Olive Oil and Eugenol | 39.95 (over 8h) |
In Vitro Drug Release Studies
These studies determine the rate at which the drug is released from the patch.
Protocol for In Vitro Drug Release Study:
Apparatus:
-
USP Dissolution Apparatus (Paddle over disc assembly)
-
Dissolution vessels
-
UV-Vis Spectrophotometer
Procedure:
-
Mount the transdermal patch on a glass slide.
-
Place the slide at the bottom of the dissolution vessel containing 900 ml of phosphate buffer (pH 7.4) as the dissolution medium.
-
Equilibrate the apparatus to 37 ± 0.5°C and operate at 50 rpm.
-
Withdraw 5 ml aliquots of the dissolution medium at appropriate time intervals (e.g., 1, 2, 4, 6, 8, 12, 24 hours).
-
Replace the withdrawn volume with an equal volume of fresh dissolution medium to maintain sink conditions.
-
Analyze the samples using a UV spectrophotometer at the λmax of this compound (approximately 238 nm).
-
Calculate the cumulative percentage of drug release over time.
Ex Vivo Skin Permeation Studies
These studies evaluate the permeation of the drug through an excised skin model, providing a better correlation with in vivo performance.
Protocol for Ex Vivo Skin Permeation Study:
Apparatus:
-
Franz Diffusion Cell
-
Magnetic stirrer
-
Water bath or temperature control system
Procedure:
-
Skin Preparation: Excise the abdominal skin from a suitable animal model (e.g., rat or pig). Remove the hair and subcutaneous fat. Hydrate the skin in phosphate buffer (pH 7.4) before mounting.
-
Franz Diffusion Cell Setup:
-
Mount the prepared skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.
-
Fill the receptor compartment with a suitable receptor medium (e.g., phosphate buffer pH 7.4) and ensure there are no air bubbles.
-
Maintain the temperature of the receptor medium at 32°C to mimic physiological skin conditions.
-
Place a small magnetic bead in the receptor compartment and stir continuously.
-
-
Patch Application: Apply the transdermal patch to the surface of the skin in the donor compartment.
-
Sampling: At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with fresh receptor medium.
-
Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (e.g., UV spectrophotometry or HPLC).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the flux (J) and permeability coefficient.
In Vivo Pharmacokinetic Studies
In vivo studies in animal models are crucial to determine the bioavailability and pharmacokinetic profile of the transdermal patch compared to oral administration.
Protocol for Animal Pharmacokinetic Study
Animal Model:
-
Wistar rats are commonly used.
Procedure:
-
Animal Preparation: Shave the hair from the dorsal or abdominal region of the rats 24 hours before the study.
-
Grouping: Divide the animals into groups (e.g., control, oral administration, and transdermal patch application).
-
Patch Application: Apply the transdermal patch to the shaved skin of the rats in the transdermal group.
-
Oral Administration: Administer a known dose of this compound suspension orally to the rats in the oral group.
-
Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at specified time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours).
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Drug Analysis: Analyze the concentration of Amlodipine in the plasma samples using a validated analytical method like HPLC.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). The absolute bioavailability of the transdermal patch can be calculated by comparing the AUC of the transdermal route to that of the intravenous administration.
Visualizations
Signaling Pathway and Mechanisms
References
Application Notes and Protocols for the Analysis of Amlodipine Besylate in Combination Drug Products
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amlodipine besylate, a long-acting dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina. To enhance therapeutic efficacy and patient compliance, amlodipine is frequently formulated in combination with other cardiovascular drugs, such as angiotensin II receptor blockers (e.g., valsartan, olmesartan), statins (e.g., atorvastatin), or diuretics (e.g., hydrochlorothiazide). The simultaneous analysis of this compound and its combination partners in a single dosage form is crucial for quality control, stability testing, and pharmacokinetic studies. This document provides detailed application notes and protocols for the analysis of this compound in various combination drug products, utilizing modern analytical techniques.
Mechanism of Action: Amlodipine Signaling Pathway
Amlodipine exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle cells.[1][2] This inhibition prevents the influx of calcium ions, leading to a cascade of intracellular events that ultimately result in vasodilation and a reduction in blood pressure.[3] The key steps in the amlodipine signaling pathway are illustrated in the diagram below.
Analytical Methodologies
A variety of analytical methods have been developed and validated for the simultaneous determination of this compound and its co-formulated drugs. The most common techniques are High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and UV-Visible Spectrophotometry.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of amlodipine in combination products due to its high resolution, sensitivity, and specificity.
The following diagram illustrates a typical workflow for the analysis of this compound in combination drug products using HPLC.
The following table summarizes the chromatographic conditions for the analysis of this compound in combination with various drugs.
| Combination Product | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Amlodipine & Valsartan | C18 (250 x 4.6 mm, 10 µm) | Acetonitrile: 0.5 M Sodium Acetate Buffer (25:75 v/v) | 1.5 | 215 | [4] |
| C18 (200 x 4.6 mm, 10 µm) | Phosphate Buffer (pH 3.6):Acetonitrile:Methanol (46:44:10 v/v/v) | 1.0 | 240 | [5] | |
| Amlodipine & Atorvastatin | C18 (250 x 4.6 mm, 5 µm) | 0.03M Phosphate Buffer (pH 2.9):Acetonitrile (45:55 v/v) | - | 240 (Atorvastatin), 362 (Amlodipine) | |
| Unisol C18 (250 x 4.6 mm, 5 µm) | Gradient of Ammonium Acetate (pH 4.7) and Acetonitrile | 1.5 | 240 | ||
| Gemini C18 (250 x 4.6 mm, 5 µm) | 0.02M KH2PO4:Acetonitrile:Methanol (30:10:60 v/v/v), pH 4 | 1.0 | 240 | ||
| Amlodipine & Olmesartan | C18 (150 x 4.6 mm, 5 µm) | Acetonitrile:Methanol:0.3% Trimethylamine (pH 2.75) (30:30:40 v/v/v) | 1.0 | 238 | |
| Amlodipine, Olmesartan & Hydrochlorothiazide | X-Bridge Phenyl (150 x 4.6 mm, 3.0 µm) | Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile | 0.9 | 237 | |
| Amlodipine & Lisinopril | C18 (250 x 4.6 mm, 10 µm) | Acetonitrile: 0.5 M Sodium Acetate Buffer (25:75 v/v) | 1.5 | 215 | |
| Amlodipine, Enalapril & Bisoprolol | Phenomenex Polar Synergi (50 x 4.6 mm, 5 µm) | Methanol:Phosphate Buffer (65:35 v/v) | 1.0 | 240 |
This protocol is based on the method described by Celebier et al.
1. Materials and Reagents:
-
This compound and Valsartan reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Combination tablets (e.g., 5 mg Amlodipine / 160 mg Valsartan)
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 column (200 x 4.6 mm, 10 µm particle size)
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer (0.01 M, pH 3.6) by dissolving the appropriate amount of potassium dihydrogen phosphate in water and adjusting the pH with orthophosphoric acid. The mobile phase consists of a mixture of phosphate buffer, acetonitrile, and methanol in the ratio of 46:44:10 (v/v/v). Degas the mobile phase before use.
-
Standard Stock Solution: Accurately weigh and dissolve appropriate amounts of this compound and valsartan reference standards in the mobile phase to obtain a stock solution of a known concentration.
-
Sample Solution: Weigh and finely powder 20 tablets. Transfer an amount of the powder equivalent to one tablet into a volumetric flask. Add a portion of the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Column: C18 (200 x 4.6 mm, 10 µm)
-
Mobile Phase: Phosphate Buffer (pH 3.6):Acetonitrile:Methanol (46:44:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
5. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak areas for amlodipine and valsartan.
-
Calculate the amount of each drug in the tablet formulation using the peak areas from the standard and sample solutions.
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers faster analysis times and improved resolution compared to conventional HPLC.
| Combination Product | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| Amlodipine, Olmesartan & Hydrochlorothiazide | Acquity UPLC BEH Phenyl (75 x 2.1 mm, 1.7 µm) | Gradient of Phosphate Buffer (pH 3.0) and Acetonitrile | 0.3 | 237 | |
| Zorbax Eclipse plus C8 RRHD (100 x 3.0 mm, 1.8 µm) | Gradient of Sodium Phosphate Buffer (pH 3.35) and Acetonitrile:Water (90:10 v/v) | - | 250 | ||
| Agilent Zorbax SB Phenyl (50 x 2.1 mm, 1.8 µm) | Simple Gradient | - | 215 (Olmesartan), 271 (Hydrochlorothiazide), 237 (Amlodipine) | ||
| Amlodipine & Olmesartan | BEH C18 (50 x 2.1 mm, 1.7 µm) | Acetonitrile:Methanol:0.3% Trimethylamine (pH 2.75) (30:30:40 v/v/v) | 0.613 | 238 |
UV-Visible Spectrophotometry
Spectrophotometric methods offer a simpler and more cost-effective alternative for the analysis of amlodipine in some combination products, particularly for binary mixtures. These methods often rely on the principle of simultaneous equations or absorbance correction.
| Combination Product | Method | Wavelengths (nm) | Linearity Range (µg/mL) | Reference |
| Amlodipine & Valsartan | Absorption Correction | 360 (Amlodipine), 257.1 (Valsartan) | 8-25 (Amlodipine), 6-35 (Valsartan) | |
| Dual Wavelength | 360 (Amlodipine), 226.5-250 (Valsartan) | 8-25 (Amlodipine), 6-35 (Valsartan) | ||
| Simultaneous Equation | 250 (Valsartan), 238 (Amlodipine) | 5-30 (both) | ||
| Absorption Factor | 358.0 (Amlodipine), 247.2 (Valsartan) | - | ||
| Amlodipine & Valsartan & Hydrochlorothiazide | Derivative Spectrophotometry | 266 and 360 (for Amlodipine/Valsartan) | - |
This protocol is based on the absorption correction method.
1. Materials and Reagents:
-
This compound and Valsartan reference standards
-
Methanol (spectroscopic grade)
-
Combination tablets
2. Instrumentation:
-
UV-Visible Spectrophotometer with 1 cm quartz cuvettes
-
Sonicator
-
Analytical balance
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Solvent: Methanol
-
Standard Stock Solutions: Prepare separate stock solutions of this compound and valsartan of known concentrations in methanol.
-
Sample Solution: Weigh and powder 20 tablets. Transfer an amount of powder equivalent to a single tablet into a volumetric flask, dissolve in methanol with the aid of sonication, and dilute to the mark with methanol. Filter the solution.
4. Procedure:
-
Record the absorption spectra of the standard and sample solutions in the UV range (e.g., 200-400 nm) against a methanol blank.
-
Measure the absorbance of the sample solution at 360 nm (for amlodipine) and 257.1 nm (for the mixture).
-
The concentration of amlodipine can be determined directly from its absorbance at 360 nm, as valsartan shows negligible absorbance at this wavelength.
-
The absorbance of valsartan at 257.1 nm can be calculated by subtracting the contribution of amlodipine's absorbance at this wavelength (determined from the amlodipine standard).
-
Calculate the concentrations of amlodipine and valsartan in the sample using the respective absorptivity values or by preparing a calibration curve.
Conclusion
The analytical methods presented provide robust and reliable approaches for the quantitative analysis of this compound in a variety of combination drug products. The choice of method will depend on the specific combination of drugs, the available instrumentation, and the requirements of the analysis (e.g., routine quality control versus stability-indicating assay). The detailed protocols and summarized data tables serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Amlodipine - Wikipedia [en.wikipedia.org]
- 3. Amlodipine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. The action of amlodipine on voltage-operated calcium channels in vascular smooth muscle | British Pharmacological Society [bps.ac.uk]
Troubleshooting & Optimization
Amlodipine Besylate peak tailing issues in reverse phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak tailing issues with Amlodipine Besylate in reverse-phase High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: this compound Peak Tailing
This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.
Q1: My this compound peak is tailing. What are the primary causes?
A1: Peak tailing for this compound, a basic compound with a pKa of approximately 8.6, in reverse-phase HPLC is most commonly attributed to secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of silica-based columns can interact with the basic amine functional group of Amlodipine. At mid-range pH values, these silanols can be ionized (SiO-) and interact electrostatically with the protonated Amlodipine, leading to peak tailing.
-
Inappropriate Mobile Phase pH: Operating at a mobile phase pH close to the pKa of Amlodipine can result in the presence of both ionized and non-ionized forms of the analyte, leading to poor peak shape.
-
Low Buffer Concentration: Insufficient buffer capacity in the mobile phase can lead to localized pH shifts on the column, especially at the point of injection, exacerbating silanol interactions and causing peak tailing.
-
Column Degradation: Over time, bonded stationary phases can degrade, exposing more active silanol sites and leading to increased peak tailing.
-
Sample Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in peak distortion, including tailing.
Q2: How can I systematically troubleshoot and resolve peak tailing for this compound?
A2: A step-by-step approach is recommended to identify and fix the root cause of peak tailing. The following workflow can be used:
Q3: What is the optimal mobile phase pH for analyzing this compound to minimize peak tailing?
A3: To minimize peak tailing for basic compounds like this compound, it is recommended to work at a low mobile phase pH. A pH in the range of 2.5 to 3.5 is generally effective.[2] At this low pH, the free silanol groups on the silica-based column are protonated and thus less likely to interact with the positively charged Amlodipine molecule. This reduces the secondary interactions that cause peak tailing. For example, optimizing the mobile phase pH to 2.95 has been shown to improve the peak shape of amlodipine, reducing the tailing factor.[2]
Q4: How does buffer concentration affect the peak shape of this compound?
A4: Buffer concentration plays a crucial role in maintaining a stable pH throughout the chromatographic run, which is essential for symmetrical peaks. A higher buffer concentration can help to minimize peak tailing. Studies have shown that a dibasic phosphate buffer concentration in the range of 10-20 mM is optimal for improving the peak asymmetry of amlodipine.[3] In another study, a 70 mM potassium dihydrogen orthophosphate buffer at pH 3.0 was used to achieve a sharp and symmetrical peak.
| Parameter | Condition | Effect on Amlodipine Peak Shape |
| Mobile Phase pH | pH 2.5 - 3.5 | Reduced peak tailing due to protonation of silanol groups. |
| pH > 4.0 | Increased peak asymmetry and tailing. | |
| Buffer Concentration | 10-20 mM (Dibasic Phosphate) | Optimal for minimizing peak asymmetry. |
| 70 mM (Potassium Dihydrogen Orthophosphate) | Resulted in a sharp, symmetrical peak. |
Q5: Can the choice of HPLC column impact peak tailing for this compound?
A5: Yes, the column chemistry is a critical factor. For basic compounds like this compound, using a modern, high-purity, end-capped C18 column is highly recommended. End-capping is a process where the residual silanol groups are chemically bonded with a small silane (e.g., trimethylsilyl chloride) to make them inert. This significantly reduces the sites available for secondary interactions with basic analytes, leading to improved peak symmetry.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its chromatographic behavior?
A1: this compound is the besylate salt of amlodipine. Amlodipine is a basic compound with a pKa of approximately 8.6. This means that in mobile phases with a pH below its pKa, it will be predominantly in its protonated (positively charged) form. Its chemical structure contains a basic primary amine group which is susceptible to interactions with acidic silanol groups on the surface of silica-based HPLC columns.
Q2: Can you provide a detailed experimental protocol for the reverse-phase HPLC analysis of this compound?
A2: The following is a representative experimental protocol based on the United States Pharmacopeia (USP) method for this compound tablets, adapted for improved peak shape.
Experimental Protocol: RP-HPLC Analysis of this compound
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 3.9 mm, 5 µm particle size (An end-capped column is recommended).
-
Mobile Phase: A filtered and degassed mixture of a buffer solution and organic modifiers.
-
Buffer Preparation: Prepare a solution of 7.0 mL of triethylamine in 900 mL of water. Adjust the pH to 3.0 ± 0.1 with phosphoric acid. Dilute with water to 1000 mL.
-
Mobile Phase Composition: Mix the prepared buffer, methanol, and acetonitrile in a ratio of 50:35:15 (v/v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 237 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a solution of USP this compound Reference Standard in the mobile phase to obtain a known concentration of about 0.02 mg/mL of amlodipine.
-
Sample Solution: For a 5 mg tablet, dissolve one tablet in 250 mL of mobile phase to get a theoretical concentration of 0.02 mg/mL of amlodipine. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
System Suitability:
-
Inject the standard solution multiple times (e.g., five replicates).
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the amlodipine peak should be not more than 2.0.
-
The number of theoretical plates should be not less than 2000.
-
Q3: Are there any alternative approaches to using low pH mobile phases to prevent peak tailing?
A3: Yes, while low pH is a common and effective strategy, other approaches can be considered:
-
Use of Triethylamine (TEA) as a Sacrificial Base: Adding a small amount of an amine modifier like triethylamine (as described in the protocol above) to the mobile phase can help to mask the active silanol sites. The TEA will preferentially interact with the silanols, reducing their availability to interact with the Amlodipine molecules.
-
High pH Mobile Phase with a Hybrid Column: With a pH-stable hybrid column, you can operate at a high pH (e.g., pH 10). At this pH, Amlodipine (pKa ~8.6) will be in its neutral form, and the silanol groups will be deprotonated. This combination can lead to good peak shapes. However, standard silica columns are not stable at high pH.
-
Use of Polar-Embedded Columns: These columns have a polar group embedded in the alkyl chain, which can help to shield the residual silanol groups and provide alternative interactions, often leading to improved peak shapes for basic compounds.
References
Technical Support Center: Amlodipine Besylate in In Vitro Assays
This guide provides researchers, scientists, and drug development professionals with technical support for common issues encountered when working with amlodipine besylate in in vitro settings. The following sections offer troubleshooting advice and frequently asked questions to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white crystalline powder. It is characterized as being slightly soluble in water and sparingly soluble in ethanol.[1][2] Its solubility is higher in organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] The aqueous solubility of this compound is also pH-dependent.[4]
Q2: What is the recommended solvent for preparing a stock solution of this compound for in vitro assays?
For most in vitro applications, including cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution. This compound is readily soluble in DMSO. It is crucial to use fresh, high-quality, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.
Q3: My this compound is not dissolving in aqueous media. What should I do?
Directly dissolving this compound in aqueous buffers or cell culture media is challenging due to its low water solubility. The recommended procedure is to first prepare a concentrated stock solution in an appropriate organic solvent, such as DMSO, and then dilute this stock solution into your aqueous experimental medium. Ensure the final concentration of the organic solvent in the medium is low enough to not affect your experimental system (typically ≤ 0.5% for DMSO).
Q4: After diluting my DMSO stock solution into the cell culture medium, a precipitate formed. How can I prevent this?
Precipitation upon dilution of a DMSO stock into aqueous media is a common issue with hydrophobic compounds. This occurs because the compound is no longer soluble when the concentration of the organic solvent drops significantly. Here are several troubleshooting steps:
-
Pre-warm the medium: Warming the cell culture medium to 37°C before adding the stock solution can help improve solubility.
-
Use a drop-wise addition and mix continuously: Add the stock solution slowly, drop-by-drop, to the vortex of the medium while gently swirling or vortexing. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to immediate precipitation.
-
Lower the final concentration: The final concentration of this compound in your assay may be exceeding its solubility limit in the aqueous medium. Try working with a lower final concentration if your experimental design permits.
-
Increase the volume of the final solution: By increasing the total volume of your working solution, you decrease the final concentration of the drug, which may keep it in solution.
-
Consider serial dilutions: Instead of a single large dilution, perform serial dilutions of the stock solution in pre-warmed medium to reach the final desired concentration.
Q5: How should I store my this compound stock solution?
This compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C and protected from light. This compound is known to be sensitive to light, which can cause degradation. Aqueous solutions of amlodipine are not recommended for storage for more than one day.
Q6: What are the stability considerations for this compound in experimental conditions?
This compound's stability is influenced by pH, temperature, and light.
-
pH: It is most stable in the pH range of 4 to 7. Degradation occurs more rapidly in acidic (pH < 4) and alkaline (pH > 7) conditions.
-
Temperature: Higher temperatures can accelerate degradation, especially in solution.
-
Light: this compound is photosensitive, and exposure to UV and natural light can lead to degradation. It is advisable to protect solutions from light by using amber vials or covering containers with foil.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder | Inappropriate solvent selection. | Use an appropriate organic solvent like DMSO or DMF for initial dissolution before diluting into aqueous media. |
| Low-quality or wet solvent. | Use fresh, anhydrous grade DMSO for preparing stock solutions. | |
| Precipitate forms immediately upon dilution into aqueous medium | Localized high concentration of the compound. | Add the stock solution drop-wise into the vortex of the medium with constant, gentle mixing. |
| Final concentration exceeds solubility limit. | Reduce the final concentration of this compound in the working solution. | |
| Medium becomes cloudy or shows precipitate after incubation | Delayed precipitation due to temperature shifts. | Pre-warm the medium to 37°C before adding the stock solution. Avoid repeated cooling and warming of the prepared medium. |
| Interaction with media components (e.g., salts, proteins in serum). | Prepare the this compound-containing medium fresh before each experiment. If possible, reduce the serum concentration. | |
| pH of the medium is outside the optimal stability range (4-7). | Ensure the pH of your final working solution is within the stable range for this compound. | |
| Inconsistent experimental results | Degradation of this compound stock or working solution. | Store stock solutions in aliquots at -20°C or -80°C, protected from light. Prepare working solutions fresh for each experiment. |
| Inaccurate concentration of stock solution. | Ensure the this compound powder is fully dissolved in the stock solution. Gentle warming and sonication can aid dissolution. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble, low solubility. Solubility is pH-dependent. | ,, |
| Ethanol | Sparingly soluble. Approx. 12.5 mg/mL. | , |
| Methanol | Freely soluble. | , |
| Dimethyl Sulfoxide (DMSO) | Soluble. Approx. 82 mg/mL. | , |
| Dimethylformamide (DMF) | Soluble. Approx. 20 mg/mL. | |
| PBS (pH 7.2) | Sparingly soluble. Approx. 0.077 mg/mL (when diluted from a DMF stock). | |
| 0.01 N HCl | Approx. 1.82 mg/mL. | |
| pH 1.2 Buffer | 0.38 ± 0.017 mg/mL. | |
| pH 4.5 Acetate Buffer | 0.31 ± 0.005 mg/mL. | |
| pH 6.8 Phosphate Buffer | 0.110 ± 0.002 mg/mL. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 567.1 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out 5.67 mg of this compound powder.
-
Add the powder to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication may be used to aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into single-use volumes (e.g., 20 µL) in sterile, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Mandatory Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Amlodipine Besylate Degradation Product Identification and Isolation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification and isolation of amlodipine besylate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation under various stress conditions. The primary degradation pathways include hydrolysis (acidic and alkaline), oxidation, and photolysis.[1][2][3][4][5] Acid and base hydrolysis primarily target the ester linkages, while oxidative conditions often lead to the aromatization of the dihydropyridine ring to a pyridine derivative. Photolytic degradation can also cause aromatization and other complex transformations.
Q2: What are the common degradation products of this compound?
A2: The most frequently reported degradation product is the pyridine derivative of amlodipine (Impurity D in the European Pharmacopeia), which is formed under oxidative, acidic, and photolytic conditions. Other significant degradation products arise from the hydrolysis of the ester groups. Under strong alkaline conditions, a major degradant with the molecular formula C15H16NOCl has been identified. Thermal degradation generally results in fewer impurities compared to other stress conditions.
Q3: What are the recommended stress conditions for forced degradation studies of this compound?
A3: Forced degradation studies are performed to understand the stability of the molecule and identify potential degradation products. While specific conditions can vary, typical stress testing for this compound involves exposure to:
-
Acid Hydrolysis: 0.1 M to 5 M HCl at temperatures ranging from room temperature to 80°C.
-
Alkaline Hydrolysis: 0.1 M to 5 M NaOH at temperatures ranging from room temperature to 80°C.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature or elevated temperatures.
-
Thermal Degradation: Heating the solid drug substance at temperatures like 80°C for extended periods (e.g., 48 hours).
-
Photodegradation: Exposing a solution of the drug to UV or fluorescent light, as per ICH guidelines (e.g., 1.2 million lux hours and 200 W h/m²).
Q4: How can I identify and characterize the degradation products?
A4: A combination of chromatographic and spectroscopic techniques is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is used to separate the degradation products from the parent drug. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS), is a powerful tool for obtaining molecular weight and fragmentation information. For definitive structure confirmation of isolated impurities, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy are employed.
Q5: What are the main challenges in isolating this compound degradation products?
A5: Key challenges include the low concentration of degradation products in the stressed sample mixture, the potential for co-elution with other impurities or the parent drug, and the inherent instability of some degradation products once isolated. Preparative HPLC is the most common technique for isolation, but it requires careful method development to achieve the necessary resolution and purity. The process can be time-consuming and may require multiple chromatographic steps to obtain a sufficient quantity of the pure impurity for structural characterization.
Troubleshooting Guides
HPLC & LC-MS Analysis
Q: I am seeing unexpected peaks in my chromatogram after a forced degradation study. How can I determine their origin?
A: Unexpected peaks can originate from the drug, excipients (if using a formulated product), the degradation of the solvent, or the reagent used for stressing.
-
Step 1: Analyze Controls. Always run a blank (mobile phase), a control sample (this compound standard, unstressed), and a placebo (excipients without the active pharmaceutical ingredient, if applicable) subjected to the same stress conditions. This helps to eliminate peaks not related to the degradation of amlodipine.
-
Step 2: Use a Photodiode Array (PDA) Detector. A PDA detector can provide the UV spectrum for each peak. Comparing the spectrum of an unknown peak to that of amlodipine can indicate if it is a related substance. Degradation products often retain a similar chromophore to the parent drug.
-
Step 3: Perform Peak Purity Analysis. Use the software associated with your PDA detector to perform peak purity analysis. This can help determine if a peak represents a single compound or co-eluting species.
-
Step 4: Employ LC-MS. If available, LC-MS is the most definitive tool for initial identification. The mass-to-charge ratio (m/z) can provide the molecular weight of the unknown compound, offering clues to its structure.
Q: I am having trouble achieving good separation between amlodipine and a key degradation product. What chromatographic parameters can I adjust?
A:
-
Mobile Phase pH: Amlodipine is a basic compound. Small changes in the mobile phase pH can significantly alter its retention time and the retention of its degradation products. Experiment with pH values between 2.5 and 7.0.
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous buffer. A shallower gradient or an isocratic elution with a lower percentage of organic solvent can increase retention and improve resolution.
-
Column Chemistry: Not all C18 columns are the same. If resolution is poor on a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a column designed for high pH stability if you need to work in a basic mobile phase.
-
Flow Rate and Temperature: Decreasing the flow rate can sometimes improve resolution. Increasing the column temperature can decrease viscosity and improve peak efficiency, but may also alter selectivity.
Q: My chromatographic peaks are tailing. How can I improve the peak shape?
A: Peak tailing for a basic compound like amlodipine is often due to secondary interactions with residual silanol groups on the silica-based column packing.
-
Work at Low pH: Operating the mobile phase at a low pH (e.g., pH 2.5-3.5) ensures that amlodipine is fully protonated and minimizes interactions with silanols.
-
Use a Mobile Phase Additive: Add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%). TEA will bind to the active silanol sites, reducing tailing.
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are less prone to causing peak tailing for basic analytes.
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
Isolation of Degradation Products
Q: I am attempting to isolate a degradation product using preparative HPLC, but the purity of my collected fractions is low. What can I do?
A:
-
Optimize Selectivity: Before scaling up to preparative HPLC, ensure the analytical method has excellent resolution (>2) between the peak of interest and all adjacent peaks.
-
Reduce Loading: Overloading the preparative column is a common cause of poor purity. Perform a loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Heart-Cutting: Instead of collecting the entire peak, collect only the central, purest portion of the eluting peak (heart-cutting). This will sacrifice yield for higher purity.
-
Orthogonal Chromatography: If a single preparative HPLC method is insufficient, use a second, orthogonal method. For example, if the first separation was a reverse-phase C18 method, the second could be a phenyl-hexyl column or use a different organic modifier (e.g., methanol instead of acetonitrile) to alter selectivity.
Data Presentation
Table 1: Summary of this compound Forced Degradation Conditions and Results
| Stress Condition | Reagent/Parameters | Duration & Temperature | Extent of Degradation | Major Degradation Products Identified | Reference |
| Acid Hydrolysis | 5 mol/L HCl | 6 h @ 80°C | 75.2% | Dehydro amlodipine derivative (C₂₀H₂₃N₂O₅Cl) | |
| Alkaline Hydrolysis | 5 mol/L NaOH | 6 h @ 80°C | Total Degradation | Compound with molecular formula C₁₅H₁₆NOCl | |
| Oxidative | 3% H₂O₂:Methanol (80:20) | 6 h @ 80°C | 80.1% | Dehydro amlodipine derivative (Impurity D, m/z 407) | |
| Photolytic | Photostability chamber | 14 days | 32.2% | Pyridine derivative (AML 1) and 15 other products | |
| Thermal | Solid state | 48 h @ 80°C | No major impurities | N/A |
Table 2: Example of a Stability-Indicating HPLC Method
| Parameter | Condition | Reference |
| Column | Agilent C18 (250mm × 4.6mm, 5µm) | |
| Mobile Phase | Methanol: Water (80:20 v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 238 nm | |
| Column Temperature | Ambient (25°C) | |
| Injection Volume | 10 - 20 µL | |
| Run Time | ~10-15 minutes |
Experimental Protocols
Protocol 1: Forced Degradation of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase) to prepare a stock solution of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute with mobile phase to the target concentration.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 1 hour. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep the solution at room temperature for 6 hours. Dilute with mobile phase.
-
Thermal Degradation: Store the solid drug substance in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the mobile phase to the target concentration.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: HPLC-UV Analysis for Stability Indicating Studies
-
Mobile Phase Preparation: Prepare the mobile phase as specified (e.g., Methanol:Water 80:20 v/v). Filter through a 0.45 µm membrane filter and degas by sonication.
-
Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 20 µg/mL) in the mobile phase.
-
Sample Preparation: Dilute the samples from the forced degradation study (Protocol 1) with the mobile phase to a final concentration within the linear range of the method.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
System Suitability: Inject the standard solution five or six times. The relative standard deviation (%RSD) of the peak area should be less than 2.0%.
-
Analysis: Inject the blank, standard, unstressed sample, and all stressed samples. Record the chromatograms and integrate the peaks.
-
Data Evaluation: Calculate the percentage of degradation by comparing the peak area of amlodipine in the stressed samples to the unstressed sample. Identify degradation products by their retention times and check for peak purity using a PDA detector.
Mandatory Visualizations
Caption: Workflow for Amlodipine Degradation Product Identification and Isolation.
Caption: Troubleshooting Tree for Unexpected HPLC Peaks.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. scholar.tecnico.ulisboa.pt [scholar.tecnico.ulisboa.pt]
- 4. A new stability-indicating HPLC-UV method for determination of this compound and its impurities in drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new stability-indicating HPLC-UV method for determination of this compound and its impurities in drug substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Amlodipine Besylate Nanoparticle Formulation
Of course. Here is a technical support center guide for optimizing Amlodipine Besylate nanoparticle entrapment efficiency.
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting solutions for common issues encountered during the formulation and optimization of this compound (AB) nanoparticles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Entrapment Efficiency (%EE), and why is it a critical quality attribute?
Entrapment efficiency refers to the percentage of the initial drug amount that is successfully encapsulated within the nanoparticles during the formulation process.[1] It is a critical parameter because it determines the drug loading capacity, influences the final dosage, and directly impacts the therapeutic efficacy and cost-effectiveness of the nanoformulation. A higher %EE is generally desirable.
Q2: What is a typical Entrapment Efficiency for this compound nanoparticles?
The reported %EE for this compound varies significantly based on the formulation method and materials used. Published values range from approximately 52.5% in nanostructured lipid carriers up to 95% in certain solid lipid nanoparticle formulations.[2][3] For polymeric nanoparticles, such as those made with PLGA, efficiencies of 74% to 93% have been achieved under optimized conditions.[4][5]
Q3: What are the most common methods for preparing this compound nanoparticles?
Several methods are employed, with the choice depending on the desired particle characteristics and the properties of the polymer or lipid used. Common techniques include:
-
Emulsion Solvent Evaporation: This is a widely used method for encapsulating hydrophobic drugs like this compound into polymeric nanoparticles.
-
Anti-solvent Precipitation: This method involves dissolving the drug and polymer in a solvent and then introducing it into an anti-solvent to induce nanoprecipitation.
-
Hot Homogenization: This technique is primarily used for preparing solid lipid nanoparticles (SLNs) and involves high-speed stirring or ultrasonication of a heated oil-in-water emulsion.
Q4: How do the physicochemical properties of this compound affect its encapsulation?
This compound is described as a hydrophobic drug. This property makes it a suitable candidate for encapsulation within the hydrophobic core of polymeric nanoparticles or the lipid matrix of SLNs. Its solubility in the organic solvent used during preparation is a key factor; higher solubility in the organic phase can lead to improved entrapment efficiency.
Q5: What are the primary formulation variables that I should optimize to maximize Entrapment Efficiency?
The following parameters have the most significant impact on %EE:
-
Polymer/Lipid to Drug Ratio: Increasing the amount of polymer relative to the drug generally provides a larger matrix for encapsulation, often leading to higher %EE.
-
Type of Polymer and Surfactant: The choice of materials (e.g., PLGA, Eudragit, Tristearin) and stabilizers (e.g., PVA, Poloxamer, Tween 80) is crucial, as their interactions with the drug govern encapsulation.
-
Volume of Organic Solvent: For solvent-based methods, increasing the volume of the organic phase can enhance the solubility of this compound, which has a positive effect on its entrapment.
-
Process Parameters: Factors like sonication time, stirring speed, and evaporation rate can influence particle formation kinetics and drug partitioning, thereby affecting the final %EE.
Section 2: Troubleshooting Guide
Problem: My Entrapment Efficiency is consistently low (<70%).
-
Possible Cause 1: Suboptimal Polymer-to-Drug Ratio.
-
Solution: The amount of polymer may be insufficient to effectively encapsulate the drug. Try increasing the polymer-to-drug ratio in your formulation. Studies show that a higher proportion of polymer can create a more robust matrix, improving drug retention during particle formation.
-
-
Possible Cause 2: Poor drug partitioning.
-
Solution: this compound may be diffusing prematurely from the organic phase to the aqueous phase before the nanoparticles solidify. Increase the volume of the organic solvent to improve the drug's solubility within the droplets. Additionally, optimizing the surfactant concentration can help stabilize the emulsion interface more effectively.
-
-
Possible Cause 3: Inefficient mixing or homogenization.
-
Solution: The energy input during emulsification may be inadequate. Increase the stirring speed or sonication time to produce smaller, more uniform emulsion droplets, which can enhance the consistency of drug encapsulation.
-
Problem: The Polydispersity Index (PDI) of my nanoparticles is too high (>0.4).
-
Possible Cause 1: Insufficient Surfactant Concentration.
-
Solution: The surfactant concentration may be too low to adequately stabilize the newly formed nanoparticles, leading to a wide size distribution. Increase the concentration of the surfactant (e.g., PVA). This typically results in smaller and more uniform particles.
-
-
Possible Cause 2: Suboptimal Homogenization.
-
Solution: Inconsistent energy input during particle formation can lead to a broad size distribution. Ensure your sonicator probe is properly immersed or that the stirring in your homogenizer is vortex-free and consistent. Increase sonication time or power as needed.
-
Problem: My nanoparticles are aggregating and precipitating after preparation.
-
Possible Cause 1: Insufficient Zeta Potential.
-
Solution: The surface charge of the nanoparticles may be too low to ensure electrostatic repulsion. A zeta potential of approximately ±30 mV is often desired for good stability. Consider using a different or additional surfactant that imparts a greater surface charge.
-
-
Possible Cause 2: Incomplete Removal of Organic Solvent.
-
Solution: Residual organic solvent can compromise nanoparticle stability. Ensure the solvent evaporation step is carried out for a sufficient duration, potentially under reduced pressure, to guarantee complete removal.
-
Section 3: Data on Formulation Parameters
The following table summarizes the influence of key variables on nanoparticle characteristics, as reported in the literature.
| Parameter | Effect on Entrapment Efficiency (%EE) | Effect on Particle Size | Reference |
| Increase in Polymer Amount | Tends to increase %EE. However, excessive amounts may decrease it. | Generally increases particle size due to higher viscosity of the organic phase. | |
| Increase in Surfactant Conc. | Effect varies; can increase %EE by better stabilizing the emulsion. | Generally decreases particle size by providing better surface coverage. | |
| Increase in Organic Solvent Volume | Has a positive effect on %EE for hydrophobic drugs like this compound. | Can lead to smaller particles if it reduces the viscosity of the organic phase. | |
| Increase in Sonication Time | Can indirectly improve %EE by creating a more stable and uniform emulsion. | Decreases particle size by providing more energy for droplet disruption. |
Section 4: Key Experimental Protocols
Protocol: Preparation of Nanoparticles by Emulsion Solvent Evaporation
This protocol is a generalized procedure based on common lab practices for formulating polymeric nanoparticles.
-
Organic Phase Preparation:
-
Accurately weigh and dissolve the chosen polymer (e.g., PLGA) and this compound in a suitable organic solvent (e.g., ethyl acetate). Ensure complete dissolution.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution containing a surfactant (e.g., 1-2% w/v Polyvinyl Alcohol - PVA).
-
-
Emulsification:
-
Add the organic phase dropwise to the continuously stirring aqueous phase.
-
Homogenize the mixture using a high-speed homogenizer or a probe sonicator to form a fine oil-in-water (o/w) emulsion. The energy and duration of this step are critical for determining particle size.
-
-
Solvent Evaporation:
-
Transfer the emulsion to a magnetic stirrer and stir at a moderate speed for several hours (e.g., 3-4 hours) at room temperature to allow the organic solvent to evaporate completely. This leads to the precipitation of the polymer and the formation of solid nanoparticles.
-
-
Nanoparticle Recovery:
-
Collect the resulting nanoparticle suspension. Wash the particles by centrifuging the suspension at high speed (e.g., >15,000 rpm), discarding the supernatant, and resuspending the pellet in deionized water. Repeat this washing step 2-3 times to remove excess surfactant and unentrapped drug.
-
-
Storage/Lyophilization:
-
The final washed nanoparticle suspension can be used directly or lyophilized (freeze-dried) with a cryoprotectant for long-term storage.
-
Protocol: Determination of Entrapment Efficiency (%EE)
This protocol uses an indirect method to quantify the amount of encapsulated drug.
-
Separation of Free Drug:
-
Take a known volume of the nanoparticle suspension before the washing steps.
-
Centrifuge the sample at high speed (e.g., 15,000-20,000 g for 20-30 minutes) to pellet the nanoparticles.
-
-
Quantification of Free Drug:
-
Carefully collect the supernatant, which contains the unentrapped ("free") this compound.
-
Measure the concentration of the drug in the supernatant using a validated analytical method, typically UV-Visible Spectrophotometry at the drug's λmax. A standard calibration curve of the drug in the same medium should be prepared beforehand.
-
-
Calculation:
-
Calculate the %EE using the following formula: %EE = [(Total Amount of Drug Added) - (Amount of Free Drug in Supernatant)] / (Total Amount of Drug Added) * 100
-
Section 5: Visual Guides & Workflows
Caption: Experimental workflow for nanoparticle preparation and EE determination.
Caption: Troubleshooting logic for low entrapment efficiency.
References
Amlodipine Besylate Dissolution Testing: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Amlodipine Besylate dissolution testing.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound tablets are failing to meet the dissolution acceptance criteria. What are the common causes?
Dissolution test failures for this compound tablets can stem from a variety of factors, categorized into three main areas: Formulation & Manufacturing issues, Dissolution Test Parameters, and Analytical Errors. A systematic investigation is crucial to identify the root cause.
Q2: How do I begin troubleshooting an Out-of-Specification (OOS) dissolution result?
A structured approach to investigating OOS results is essential. The investigation should be thorough, timely, well-documented, and scientifically sound. The following flowchart outlines a typical troubleshooting workflow.
Caption: Troubleshooting Workflow for OOS Dissolution Results.
Troubleshooting Categories
Formulation and Manufacturing Issues
Q3: Could the physical properties of the this compound active pharmaceutical ingredient (API) affect dissolution?
Yes, the physicochemical properties of the API are critical. Factors such as particle size, crystal form (polymorphism), and solubility can significantly impact the dissolution rate.[1][2] A change in the API supplier or manufacturing process could alter these properties. This compound is described as slightly soluble in water.[3]
Q4: How do formulation excipients impact the dissolution of my tablets?
Excipients play a crucial role in tablet performance.[4][5]
-
Binders: The type and concentration can affect tablet hardness and disintegration time.
-
Disintegrants: Inadequate amounts or improper incorporation can lead to slow disintegration and, consequently, slow dissolution.
-
Lubricants: Hydrophobic lubricants like magnesium stearate, if used in excess, can form a film around the drug particles, hindering wetting and dissolution.
-
Fillers: The solubility of fillers can influence the overall dissolution profile.
Q5: Can the tablet manufacturing process lead to dissolution failures?
Absolutely. The manufacturing process directly influences the tablet's physical characteristics.
-
Compression Force: Excessive compression force can lead to harder tablets with lower porosity, which may not disintegrate properly, thus slowing down dissolution.
-
Granulation: The granulation process affects particle size and density, which in turn influences dissolution.
-
Storage Conditions: Improper storage can lead to changes in the physical state of the drug or excipients.
Dissolution Test Parameter Issues
Q6: What are the standard USP dissolution test parameters for this compound tablets?
The standard USP method for immediate-release this compound tablets is as follows. Adherence to these parameters is critical for reproducible results.
| Parameter | USP Specification |
| Apparatus | Apparatus 2 (Paddles) |
| Dissolution Medium | 500 mL of 0.01 N Hydrochloric Acid |
| Rotation Speed | 75 rpm |
| Temperature | 37 ± 0.5 °C |
| Time | 30 minutes |
Note: Some sources may mention variations in testing conditions for specific formulations or research purposes. Always refer to the specific USP monograph for the product being tested.
Q7: My dissolution results are low and highly variable. Could it be related to the dissolution medium?
Yes, issues with the dissolution medium are a common cause of variability.
-
Deaeration: Dissolved gases in the medium can form bubbles on the tablet surface or basket mesh, which can inhibit wetting and reduce the surface area available for dissolution. This can lead to artificially low and erratic results. The USP outlines a deaeration method involving heating, filtering, and vacuum.
-
pH of the Medium: The pH of the 0.01 N HCl should be accurately prepared and verified. This compound's solubility is pH-dependent.
-
Medium Temperature: The temperature of the dissolution medium in each vessel must be maintained at 37 ± 0.5 °C. Incorrect temperature can alter the dissolution rate.
Q8: Can the dissolution apparatus itself be the source of the failure?
Yes, the mechanical qualification of the dissolution apparatus is critical for reliable results. According to USP General Chapter <711>, several mechanical specifications must be met.
-
Vessel Centering and Verticality: Improper alignment can alter the hydrodynamics within the vessel.
-
Paddle/Basket Height: The distance between the bottom of the paddle/basket and the vessel bottom must be maintained at 25 ± 2 mm.
-
Rotational Speed: The paddle speed should be calibrated and consistently maintained at 75 rpm.
-
Vibration: Excessive vibration can artificially increase the dissolution rate.
The following diagram illustrates the key factors that can contribute to dissolution test failures.
Caption: Potential Causes of Amlodipine Dissolution Failures.
Analytical Issues
Q9: The dissolution seems fine visually, but the analytical results are low. What should I check in my HPLC method?
If the tablets appear to dissolve correctly, the issue may lie in the analytical quantification step, commonly performed by HPLC.
-
Poor Peak Shape or Resolution: Issues like peak fronting, tailing, or splitting can lead to inaccurate quantification. This could be due to an inappropriate mobile phase, a degraded column, or sample solvent incompatibility.
-
Incorrect Wavelength: Ensure the detector is set to the correct wavelength for Amlodipine (typically around 239 nm).
-
Standard Preparation: Errors in the preparation of the standard solution will directly impact the accuracy of the final calculated percentage dissolved.
-
Sample Filtration: The choice of filter is important. The filter should not adsorb the drug, and this should be verified during method validation.
-
Sample Stability: Amlodipine may degrade in the dissolution medium over time. Ensure samples are analyzed within their validated stability period.
Q10: What are the USP acceptance criteria for the this compound dissolution test?
The USP provides a three-stage testing process for immediate-release dosage forms. The quantity (Q) specified in the monograph for this compound tablets is typically not less than 75% of the labeled amount dissolved in 30 minutes.
| Stage | Number of Tablets Tested | Acceptance Criteria |
| S1 | 6 | Each unit is not less than Q + 5%. |
| S2 | 6 | The average of 12 units (S1 + S2) is equal to or greater than Q, and no unit is less than Q - 15%. |
| S3 | 12 | The average of 24 units (S1 + S2 + S3) is equal to or greater than Q, not more than 2 units are less than Q - 15%, and no unit is less than Q - 25%. |
Source: Adapted from USP General Chapter <711> Dissolution.
Experimental Protocols
Standard Dissolution Test Protocol for this compound Tablets
This protocol is based on the general procedure outlined in the USP monograph.
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddles).
-
Ensure the apparatus is mechanically calibrated (vessel centering, paddle height, rotational speed, etc.).
-
Set the water bath temperature to maintain the dissolution medium at 37 ± 0.5 °C.
-
-
Dissolution Medium Preparation:
-
Prepare a sufficient volume of 0.01 N Hydrochloric Acid.
-
Deaerate the medium using a validated method (e.g., heating to 41 °C, filtering under vacuum, and stirring under vacuum for 5 minutes).
-
-
Test Execution:
-
Place 500 mL of the deaerated medium into each of the six dissolution vessels.
-
Allow the medium to equilibrate to 37 ± 0.5 °C.
-
Carefully drop one tablet into each vessel, ensuring no air bubbles adhere to the tablet surface.
-
Immediately start the apparatus at a rotational speed of 75 rpm.
-
-
Sampling:
-
At 30 minutes (±2%), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a validated filter (e.g., 0.45 µm PVDF).
-
-
Sample Analysis:
-
Prepare a standard solution of this compound of known concentration in the dissolution medium.
-
Analyze the filtered samples and the standard solution by a validated HPLC method.
-
Calculate the percentage of the labeled amount of Amlodipine dissolved for each tablet.
-
-
Data Evaluation:
-
Compare the results against the USP acceptance criteria (S1, S2, S3) to determine if the batch passes the dissolution test.
-
References
- 1. qla-llc.com [qla-llc.com]
- 2. Deaeration in Dissolution [pharmaspecialists.com]
- 3. Effects of deaeration methods on dissolution testing in aqueous media: a study using a total dissolved gas pressure meter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of this compound and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmainform.com [pharmainform.com]
Minimizing matrix effects in Amlodipine Besylate bioanalysis
Technical Support Center: Amlodipine Besylate Bioanalysis
Welcome to the technical support center for this compound bioanalysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are matrix effects and how do they impact this compound bioanalysis?
A: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix (e.g., plasma, serum).[1][2][3] In the context of LC-MS/MS analysis of amlodipine, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][4] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of the bioanalytical method, leading to unreliable quantification. Common sources of matrix effects in plasma samples include phospholipids, salts, proteins, and anticoagulants.
Q2: I am observing significant ion suppression for amlodipine. What are the most common causes and how can I troubleshoot this?
A: Significant ion suppression is a common issue in amlodipine bioanalysis, often stemming from inadequate sample cleanup or suboptimal chromatographic conditions.
Common Causes:
-
Phospholipids: These are major interfering components in plasma that are notorious for causing ion suppression in electrospray ionization (ESI).
-
Insufficient Chromatographic Separation: If matrix components co-elute with amlodipine, they compete for ionization, reducing the analyte's signal.
-
Sample Preparation Method: A simple "dilute-and-shoot" or an inefficient protein precipitation (PPT) method may not adequately remove interfering substances.
Troubleshooting Workflow:
The following diagram illustrates a systematic approach to troubleshooting ion suppression.
Q3: How do I choose the most suitable sample preparation technique to minimize matrix effects for amlodipine?
A: The choice of sample preparation is critical. The three most common techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The selection depends on the required cleanliness of the extract, throughput, and available resources.
-
Protein Precipitation (PPT): The simplest and fastest method, but often results in the least clean extract, leaving phospholipids and other interferences. It is a non-specific method.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning amlodipine into an immiscible organic solvent. It is effective at removing non-volatile salts and many polar interferences.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain amlodipine while matrix components are washed away. It is highly effective at removing phospholipids.
The diagram below helps in selecting an appropriate method.
Q4: How can I quantitatively assess the matrix effect in my amlodipine assay?
A: The matrix effect (ME) can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of amlodipine in a spiked, extracted blank matrix to its peak area in a neat solution. Recovery (RE) and Process Efficiency (PE) are also critical parameters.
Experimental Protocol: Quantitative Assessment
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Amlodipine standard prepared in the mobile phase or reconstitution solvent.
-
Set B (Post-Extraction Spike): Blank plasma is extracted first, and then the amlodipine standard is added to the final, clean extract.
-
Set C (Pre-Extraction Spike): Amlodipine standard is spiked into blank plasma before the extraction process begins.
-
-
Analyze and Calculate:
-
Analyze all three sets by LC-MS/MS.
-
Calculate ME, RE, and PE using the mean peak areas as follows:
-
Matrix Effect (ME %) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (RE %) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Process Efficiency (PE %) = (Peak Area of Set C / Peak Area of Set A) * 100
-
-
An ME value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
Experimental Protocols & Data
Protocol 1: Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods designed for amlodipine extraction from human plasma.
-
Sample Preparation: To 0.5 mL of plasma in a clean tube, add 20 µL of internal standard (IS) working solution.
-
Extraction: Add 4 mL of an extraction solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane (70:30, v/v)).
-
Vortex & Centrifuge: Vortex the mixture for 3 minutes, then centrifuge at 8000 rpm for 5 minutes.
-
Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitution: Reconstitute the residue in 200 µL of the mobile phase.
-
Injection: Inject an aliquot (e.g., 20 µL) onto the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
This protocol uses a polymeric reversed-phase SPE cartridge, which is effective for amlodipine.
-
Cartridge Conditioning: Condition a Strata™-X (or equivalent) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Sample Loading: Mix 100 µL of plasma with 5 µL of IS and 500 µL of 0.2% v/v ethanolamine in water. Load this mixture onto the conditioned cartridge.
-
Washing: Wash the cartridge with an appropriate solvent to remove interferences (e.g., water or a weak organic solvent).
-
Elution: Elute amlodipine and the IS from the cartridge using a strong organic solvent (e.g., methanol or acetonitrile, potentially with a small amount of acid or base like 0.2% acetic acid in methanol).
-
Evaporation & Reconstitution: Evaporate the eluate and reconstitute in mobile phase for analysis.
Protocol 3: Protein Precipitation (PPT)
This is a rapid but less clean method.
-
Sample Preparation: To 500 µL of plasma, add 1.5 mL of a cold precipitating agent (e.g., acetonitrile or methanol).
-
Vortex & Centrifuge: Vortex the mixture for 30-60 seconds. Centrifuge at high speed (e.g., 10,000 RPM) for 10-12 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for direct injection or for evaporation and reconstitution.
Data Summary: Comparison of Sample Preparation Techniques
The following table summarizes typical performance data for different amlodipine extraction methods from human plasma, compiled from various studies.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 93 - 102 | 60 - 80 | 75 - 95 |
| Matrix Effect (%) | Can be significant; high variability | Generally low (<15% suppression) | Minimal; often close to 100% |
| Process Efficiency (%) | Variable | Moderate to High | High and Consistent |
| Key Advantages | Fast, simple, high-throughput | Good removal of salts & phospholipids | Provides the cleanest extracts |
| Key Disadvantages | "Dirty" extract, high matrix effects | More labor-intensive, emulsion risk | Higher cost, more complex |
Note: Values are approximate and can vary significantly based on the specific protocol, reagents, and instrumentation used. It is essential to validate the chosen method in your own laboratory.
References
Amlodipine Besylate Formulation Development: A Technical Support Center
Welcome to the technical support center for Amlodipine Besylate formulation development. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming stability challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis.[1][2][3] Acid and base hydrolysis can occur, leading to the breakdown of the ester linkages.[4][5] Oxidative degradation can lead to the formation of pyridine derivatives, which lack therapeutic efficacy. The molecule is also known to be photosensitive and can degrade upon exposure to UV and visible light.
Q2: Which environmental factors most significantly impact the stability of this compound?
A2: The stability of this compound is significantly influenced by pH, light, and temperature. It is unstable in acidic and alkaline conditions. Specifically, it degrades significantly at pH 1 and pH 10, while being relatively stable in the pH range of 4 to 7. Exposure to both UV and visible light can cause photodegradation. Elevated temperatures can also accelerate degradation.
Q3: Are there any common excipients that are incompatible with this compound?
A3: Yes, certain common excipients have been reported to be incompatible with this compound. The most notable incompatibility is with lactose, especially in the presence of magnesium stearate and water, which can lead to the Maillard reaction due to the primary amine group in amlodipine. This reaction results in the formation of an this compound glycosyl adduct. Dicalcium phosphate has also been shown to contribute to the degradation of amlodipine. Therefore, lactose-free and dicalcium phosphate-free formulations are often recommended to improve stability.
Q4: How can I prevent photodegradation of this compound during formulation and storage?
A4: To mitigate photodegradation, it is crucial to protect the formulation from light at all stages of development and storage. This can be achieved by using amber-colored containers or light-resistant packaging such as Alu/Alu blisters. Formulating with photoprotective excipients or coatings can also enhance stability. Studies have shown that primary packaging plays a significant role in protecting this compound from photodegradation.
Troubleshooting Guides
Problem 1: My this compound formulation is showing significant degradation under accelerated stability conditions (40°C/75% RH).
Possible Causes and Solutions:
-
Incompatible Excipients:
-
Question: Are you using lactose or dicalcium phosphate in your formulation?
-
Troubleshooting: These excipients are known to be incompatible with this compound. Consider replacing them with alternative fillers/diluents such as microcrystalline cellulose or mannitol, which have shown better compatibility.
-
-
Moisture Content:
-
Question: Is the moisture content of your formulation controlled?
-
Troubleshooting: The presence of water can accelerate the Maillard reaction, especially with lactose. Ensure that raw materials have low moisture content and that the manufacturing process is conducted under controlled humidity conditions.
-
-
pH of the Microenvironment:
-
Question: Have you evaluated the pH of the formulation's microenvironment?
-
Troubleshooting: this compound is most stable in a pH range of 4-7. Acidic or basic excipients could be contributing to degradation. Consider incorporating buffering agents to maintain a favorable pH.
-
Problem 2: I am observing an unknown peak during HPLC analysis of my stability samples.
Possible Causes and Solutions:
-
Degradation Product:
-
Question: Under what stress conditions does this peak appear most prominently (e.g., acid, base, oxidative, photolytic)?
-
Troubleshooting: This will help in identifying the nature of the degradant. For example, oxidative stress can lead to the formation of Impurity D. Perform forced degradation studies to systematically identify the degradation products.
-
-
Excipient Interaction:
-
Question: Does the peak also appear in the placebo formulation under the same stress conditions?
-
Troubleshooting: If not, it is likely a product of drug-excipient interaction. The Maillard reaction with lactose is a common cause of such degradation products.
-
-
Method Specificity:
-
Question: Is your analytical method validated for stability-indicating properties?
-
Troubleshooting: Ensure your HPLC method can separate the main peak of this compound from all potential degradation products and placebo peaks.
-
Quantitative Data Summary
Table 1: Summary of this compound Degradation under Various Stress Conditions
| Stress Condition | Exposure Time | Temperature | This compound Degradation (%) | Reference |
| Acidic (pH 3) | 30 minutes | Ambient | 55.50 | |
| Basic (pH 8.5) | 30 minutes | Ambient | 41.32 | |
| UV Light | 30 minutes | Ambient | 56.11 | |
| Heat (Water Bath) | 60 minutes | 80°C | 59.62 | |
| UV Radiation (in tablets) | 15 days | Ambient | 22.38 | |
| Visible Light (in tablets) | 15 days | Ambient | 19.89 | |
| Acidic (5 mol/L HCl) | 6 hours | 80°C | 75.2 | |
| Basic (5 mol/L NaOH) | 6 hours | 80°C | 100 | |
| Oxidative (3% H2O2) | 6 hours | 80°C | 80.1 | |
| Photolytic (in solution) | 14 days | Photostability Chamber | 32.2 | |
| Acidic Medium | - | - | 60 | |
| Basic Medium | - | - | 25 | |
| 30% H2O2 | - | - | 20 |
Experimental Protocols
1. Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of this compound and its degradation products.
-
Objective: To quantify the amount of this compound and separate it from its degradation products.
-
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine
-
Orthophosphoric acid
-
Water (HPLC grade)
-
-
Chromatographic Conditions:
-
Column: ZORBAX Eclipse XDB-C18 (4.6×250 mm, 5 μm) or equivalent.
-
Mobile Phase: A mixture of acetonitrile, methanol, and triethylamine solution (15:35:50, v/v/v), with the pH adjusted to 3.0 with orthophosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm or 273 nm.
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
-
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Further dilute to a working concentration (e.g., 10-75 µg/mL).
-
Sample Preparation: Dissolve the formulation in the mobile phase to achieve a similar concentration as the standard solution. Filter the solution through a 0.45 µm filter before injection.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Calculate the amount of this compound in the sample by comparing the peak area with that of the standard.
-
2. Forced Degradation Study
-
Objective: To generate degradation products and demonstrate the specificity of the stability-indicating method.
-
Procedure:
-
Acid Hydrolysis: Dissolve the drug substance or product in 0.1 M HCl and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Base Hydrolysis: Dissolve the drug substance or product in 0.1 M NaOH and heat at 80°C for a specified time. Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve the drug substance or product in 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose the solid drug substance or product to dry heat (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the drug substance or product solution to UV and visible light in a photostability chamber.
-
Analyze all stressed samples using the validated stability-indicating HPLC method.
-
Visualizations
Caption: Degradation Pathways of this compound.
Caption: Troubleshooting Workflow for this compound Stability.
Caption: Experimental Workflow for a Stability Study.
References
Overcoming poor resolution in Amlodipine Besylate impurity profiling
Technical Support Center: Amlodipine Besylate Impurity Profiling
Welcome to the technical support center for this compound impurity profiling. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help you overcome common challenges, such as poor resolution, during chromatographic analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My chromatogram shows poor resolution (Rs < 2.0) between the main Amlodipine peak and a closely eluting impurity, like Impurity D. What is the most common cause and how can I fix it?
A1: Poor resolution is often linked to the mobile phase pH, especially for a basic compound like Amlodipine (pKa ≈ 8.6). An incorrect pH can lead to poor peak shape (tailing) and insufficient selectivity between the main peak and its impurities.
Troubleshooting Steps:
-
Verify Mobile Phase pH: The pH of your aqueous mobile phase is critical. For basic compounds like Amlodipine, working at a pH well above or below the pKa can improve peak shape. Many methods suggest a pH around 3.0 or above 9.0. A pH near the pKa will lead to inconsistent ionization and peak tailing.
-
Adjust Mobile Phase pH: If you observe peak tailing, a systematic adjustment of the mobile phase pH is recommended. As Amlodipine is a basic compound, using a high pH mobile phase can suppress the ionization of the silanol groups on the column, leading to better peak shape.[1] A mobile phase pH higher than the this compound pKa (8.6) is often chosen to achieve the desired peak shape and separation.[1]
-
Check Buffer Concentration: Ensure your buffer concentration is adequate (typically 20-50 mM). A buffer concentration that is too low may not have the capacity to control the on-column pH, leading to inconsistent retention times and poor peak shapes.
Experimental Protocol: pH Adjustment
-
Baseline: Start with your current method (e.g., Phosphate buffer:Acetonitrile).
-
Preparation: Prepare a series of aqueous mobile phase buffers with pH values adjusted in small increments (e.g., from pH 2.8 to 3.2, or 8.8 to 9.2, in 0.2 unit steps) using phosphoric acid or ammonium hydroxide.
-
Analysis: Equilibrate the column with each new mobile phase composition and inject your system suitability solution (containing Amlodipine and known impurities).
-
Evaluation: Monitor the resolution between the critical pair (e.g., Amlodipine and Impurity D) and the tailing factor for the Amlodipine peak. Select the pH that provides optimal resolution (Rs ≥ 2.0) and peak symmetry.
Q2: I am using a standard C18 column, but two impurities, Impurity B and Impurity H, are co-eluting. What chromatographic parameters should I modify?
A2: Co-elution of structurally similar impurities is a common challenge. When pH adjustment is insufficient, modifying the mobile phase's organic solvent composition and gradient profile, or changing the column chemistry, are the next logical steps.
Troubleshooting Steps:
-
Modify Organic Solvent Ratio: The type and proportion of the organic solvent significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or using a ternary mixture (e.g., Buffer:Acetonitrile:Methanol). Methanol often provides different selectivity for polar compounds compared to acetonitrile.
-
Adjust Gradient Slope: If you are running a gradient method, the rate of change of the organic solvent concentration can be adjusted to improve the separation of closely eluting peaks.
-
Shallow Gradient: Decrease the gradient slope (e.g., from a 5% to 50% B in 10 minutes to 5% to 50% B in 20 minutes) around the elution time of the co-eluting pair. This gives the peaks more time to separate on the column.
-
-
Consider an Alternative Column: If mobile phase optimization fails, the column's stationary phase may not be suitable.
-
Different C18: Not all C18 columns are the same. Try a C18 column from a different manufacturer with different end-capping or bonding density.
-
Alternative Chemistry: Consider a column with a different stationary phase, such as a Phenyl-Hexyl or a Cyano (CN) column, which can offer alternative selectivities based on different interaction mechanisms (e.g., pi-pi interactions). A core-shell column can also provide higher efficiency and better resolution in a shorter time.[1]
-
Data & Methodologies
Table 1: Example HPLC Method Parameters for Amlodipine Impurity Profiling
This table presents a typical starting method based on common literature and pharmacopeial guidelines, followed by an optimized example for improved resolution.
| Parameter | Baseline Method (Problematic) | Optimized Method (Improved Resolution) |
| Column | L1 (C18), 250 mm x 4.6 mm, 5 µm | Core-shell C18, 100 mm x 4.6 mm, 2.6 µm[1] |
| Mobile Phase A | 25 mM Potassium Phosphate, pH 3.0 | 0.4% Ammonium Hydroxide in water, pH ~10.5[1] |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 30% B to 70% B in 20 min | 40% B to 80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Column Temp. | 30 °C | 35 °C |
| Detection | UV at 237 nm | UV at 237 nm |
| Injection Vol. | 10 µL | 5 µL |
| Expected Issue | Poor resolution between Impurity B/H, peak tailing for Amlodipine. | Resolution > 2.0 for all specified impurities, improved peak shape. |
Table 2: Common Amlodipine Impurities and their Relative Retention Times (RRT)
Relative Retention Time (RRT) is shown with respect to the Amlodipine peak. Values are approximate and will vary based on the specific method.
| Impurity Name | European Pharmacopoeia (EP) Name | Approximate RRT |
| Amlodipine Related Compound A | Impurity D | ~1.2 |
| Amlodipine Related Compound B | Impurity F | ~0.8 |
| Amlodipine Related Compound C | Impurity A | ~2.5 |
| Amlodipine Related Compound G | Impurity G | ~1.8 |
| Amlodipine Related Compound H | Impurity H | ~1.9 |
Visual Guides & Workflows
Diagram 1: Troubleshooting Workflow for Poor Resolution
This diagram outlines a systematic approach to diagnosing and solving poor peak resolution in your HPLC analysis.
Caption: A step-by-step troubleshooting flowchart for HPLC resolution issues.
Diagram 2: Key Factors Influencing HPLC Peak Resolution
This diagram illustrates the primary experimental parameters that can be adjusted to improve the separation of Amlodipine and its impurities.
Caption: Key parameters affecting chromatographic separation and resolution.
References
Technical Support Center: Enhancing Amlodipine Besylate Detection Sensitivity
Welcome to the technical support center for Amlodipine Besylate detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your experiments.
Frequently Asked Questions (FAQs)
Q1: Which is the most sensitive method for detecting low concentrations of this compound?
Electrochemical methods, particularly those utilizing modified electrodes, generally offer the highest sensitivity with detection limits reaching nanomolar (nM) and even picomolar (pM) levels.[1][2][3] For instance, a graphene-chitosan nanocomposite film modified glassy carbon electrode has a reported detection limit of 2.5 nmol L⁻¹[1]. In comparison, UV-Spectrophotometry and HPLC-UV methods typically have detection limits in the microgram per milliliter (µg/mL) range.[4]
Q2: How can I improve the sensitivity of my HPLC-UV method for this compound analysis?
To enhance the sensitivity of your HPLC-UV method, consider the following:
-
Optimize the Mobile Phase: Adjusting the pH and composition of the mobile phase can improve peak shape and resolution, leading to better sensitivity. A common mobile phase is a mixture of acetonitrile, methanol, and a buffer like triethylamine or phosphate buffer, with the pH adjusted to around 3.0.
-
Wavelength Selection: Ensure you are using the optimal wavelength for detection. For this compound, common wavelengths are around 237-239 nm.
-
Column Selection: Using a column with a smaller particle size (e.g., UPLC) can lead to sharper peaks and improved resolution, thereby increasing sensitivity.
-
Sample Preparation: Employ solid-phase extraction (SPE) to concentrate the sample and remove interfering substances from the matrix.
Q3: My UV-Spectrophotometry results for this compound are not reproducible. What could be the cause?
Lack of reproducibility in UV-Spectrophotometry can stem from several factors:
-
Solvent Effects: The type of solvent used to dissolve this compound can influence its absorption spectrum. Ensure consistent use of the same solvent and pH for all standards and samples. Methanol, methanol with buffer, and dilute HCl are commonly used.
-
Inadequate Solubilization: this compound is slightly soluble in water. Incomplete dissolution can lead to variable concentrations. Using techniques like sonication or employing hydrotropic solubilizing agents like urea can ensure complete dissolution.
-
Interference from Excipients: If analyzing tablet formulations, excipients can interfere with the measurement. Prepare your blank and standard solutions with the same excipients if possible, or use a method that corrects for background absorbance.
-
Instrument Instability: Ensure the spectrophotometer is properly warmed up and calibrated.
Q4: What are the advantages of using Capillary Electrophoresis for this compound analysis?
Capillary Electrophoresis (CE) offers several advantages:
-
High Separation Efficiency: CE provides excellent resolution for separating this compound from other compounds.
-
Low Sample and Reagent Consumption: The technique requires minimal volumes of sample and reagents, making it cost-effective.
-
Rapid Analysis: CE methods can be very fast, with separation times often under 10 minutes.
-
Versatility: It can be applied to the analysis of this compound in both pharmaceutical formulations and biological fluids like human plasma.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Variable Retention Times | Inconsistent mobile phase composition; Fluctuations in column temperature; Column degradation. | Ensure proper mixing and degassing of the mobile phase. Use a column oven to maintain a constant temperature. If the issue persists, consider replacing the guard column or the analytical column. |
| Poor Peak Shape (Tailing or Fronting) | Column overload; Inappropriate mobile phase pH; Presence of active sites on the column. | Dilute the sample to avoid overloading. Adjust the mobile phase pH; for Amlodipine, a pH of around 3.0 is often optimal. Use a high-quality, end-capped column. |
| Low Sensitivity / Small Peak Area | Suboptimal detection wavelength; Low sample concentration; Sample degradation. | Verify the UV detector is set to the absorption maximum of this compound (around 237-239 nm). Concentrate the sample using appropriate extraction techniques. Ensure proper storage of samples to prevent degradation. |
| Ghost Peaks | Contamination in the mobile phase or injector; Carryover from previous injections. | Use high-purity solvents and freshly prepared mobile phase. Implement a robust needle wash protocol in your autosampler method. |
UV-Visible Spectrophotometry
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inaccurate Readings | Incorrect wavelength setting; Interference from solvents or excipients; Non-linearity of the calibration curve. | Scan the standard solution to confirm the λmax. Use a proper blank solution containing the same solvent and excipients. Prepare a fresh calibration curve and ensure it is linear over the desired concentration range. |
| High Background Noise | Dirty cuvettes; Lamp instability; Solvent absorbance. | Clean the cuvettes thoroughly. Allow the instrument lamp to warm up sufficiently. Choose a solvent that does not absorb at the analytical wavelength. |
| Difficulty in Dissolving the Sample | Poor solubility of this compound in the chosen solvent. | Use a more suitable solvent like methanol or a methanol-buffer mixture. Employ sonication to aid dissolution. Consider using a hydrotropic agent like 2M urea solution. |
Capillary Electrophoresis (CE)
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Fluctuating Migration Times | Inconsistent buffer composition or pH; Capillary surface modifications; Temperature variations. | Prepare fresh buffer for each run and verify the pH. Implement a consistent capillary conditioning protocol between runs. Use a thermostated capillary cassette. |
| Poor Resolution | Inappropriate buffer pH or concentration; Low applied voltage. | Optimize the buffer pH and concentration to maximize the difference in electrophoretic mobility. Increase the applied voltage, but monitor for excessive Joule heating. |
| Low Sensitivity | Low sample concentration; Short injection time; Suboptimal detection wavelength. | Pre-concentrate the sample using techniques like stacking or liquid-liquid extraction. Optimize the injection time and pressure. Ensure the detection wavelength is set appropriately (e.g., 210-214 nm). |
Quantitative Data Summary
The following tables summarize key performance parameters for various this compound detection methods.
Table 1: HPLC Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 150 µg/mL | |
| Limit of Detection (LOD) | 0.0674 µg/mL | |
| Limit of Quantitation (LOQ) | 0.204 µg/mL | |
| Accuracy (% Recovery) | 98.0% - 104.7% |
Table 2: UV-Spectrophotometry Method Performance
| Parameter | Value | Reference |
| Linearity Range | 4 - 30 µg/mL | |
| Limit of Detection (LOD) | 0.096 µg/mL | |
| Limit of Quantitation (LOQ) | 0.291 µg/mL | |
| Accuracy (% Recovery) | 98.8% - 101% |
Table 3: Capillary Electrophoresis Method Performance
| Parameter | Value | Reference |
| Linearity Range | 1.0 - 350 mg/L | |
| Limit of Detection (LOD) | 0.03 mg/L | |
| Limit of Quantitation (LOQ) | 1.0 mg/L | |
| Accuracy (% Recovery) | 85.5% - 95.3% |
Table 4: Electrochemical Method Performance
| Parameter | Value | Reference |
| Linearity Range | 0.01 nM - 1000 µM | |
| Limit of Detection (LOD) | 2.66 pM - 2.5 nM | |
| Accuracy (% Recovery) | Excellent recoveries reported |
Experimental Protocols
HPLC Method for this compound in Tablets
1. Materials and Reagents:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and triethylamine
-
Orthophosphoric acid
-
Purified water
-
0.45 µm membrane filter
2. Chromatographic Conditions:
-
Column: C18 (e.g., 3.9 mm x 150 mm)
-
Mobile Phase: Acetonitrile: Methanol: Triethylamine solution (15:35:50, v/v/v). The triethylamine solution is prepared by dissolving 7 ml of triethylamine in 1000 ml of purified water and adjusting the pH to 3.0 with phosphoric acid.
-
Flow Rate: 1 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation:
-
Accurately weigh 50.0 mg of this compound standard into a 100 mL volumetric flask.
-
Add about 60 mL of mobile phase and sonicate to dissolve.
-
Make up to volume with the mobile phase.
-
Dilute 5 mL of this solution to 50 mL with the mobile phase.
4. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to the average tablet weight into a 100 mL volumetric flask.
-
Add about 60 mL of mobile phase and sonicate for 10 minutes to dissolve.
-
Make up to volume with the mobile phase and mix well.
-
Filter the solution through a Whatman filter paper.
-
Dilute 5 mL of the filtrate to 100 mL with the mobile phase.
-
Filter both standard and sample solutions through a 0.45 µm filter before injection.
5. Analysis:
-
Inject the standard solution five times to check for system suitability (RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, theoretical plates ≥ 2000).
-
Inject the sample solution and calculate the amount of this compound.
UV-Spectrophotometric Method for this compound
1. Materials and Reagents:
-
This compound reference standard
-
Methanol or 0.01% O-phosphoric acid
-
Distilled water
2. Instrument and Parameters:
-
UV-Visible Spectrophotometer (double beam)
-
1 cm quartz cells
-
Scan range: 200-400 nm
3. Standard Stock Solution Preparation:
-
Accurately weigh 100 mg of this compound and dissolve it in a 100 mL volumetric flask with the chosen solvent (e.g., 0.01% O-phosphoric acid) to get a concentration of 1000 µg/mL.
-
Perform serial dilutions to obtain working standard solutions in the desired concentration range (e.g., 5-25 µg/mL).
4. Sample Preparation (Tablets):
-
Weigh and crush 20 tablets to a fine powder.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add the solvent, sonicate to dissolve, and make up to volume.
-
Filter the solution and make appropriate dilutions to bring the concentration within the linear range of the standard curve.
5. Analysis:
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is around 366 nm when using 0.01% O-phosphoric acid as the solvent.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Caption: Key factors for enhancing detection sensitivity.
References
Technical Support Center: Amlodipine Besylate Analytical Method Robustness Testing
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the robustness testing of analytical methods for Amlodipine Besylate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of robustness testing for an this compound analytical method?
A1: Robustness testing is a critical component of analytical method validation that evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. This ensures the method's reliability and reproducibility during routine use in different laboratories, with different analysts, and on different equipment. For this compound, this is crucial for consistent quality control and stability assessments.
Q2: What are the typical parameters to investigate during the robustness testing of an HPLC method for this compound?
A2: According to the International Council for Harmonisation (ICH) guidelines, deliberate variations in several parameters should be investigated. For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound, these include:
-
Composition of the mobile phase (e.g., percentage of organic solvent)[2][4].
-
Different columns (e.g., different lots or suppliers).
-
Column temperature.
-
Flow rate of the mobile phase.
Q3: My this compound peak is showing poor shape (e.g., tailing). How can I troubleshoot this during method development and robustness testing?
A3: Poor peak shape for this compound, a basic compound, can often be attributed to interactions with residual silanols on the HPLC column. To address this:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate. For this compound, a mobile phase pH higher than its pKa (approximately 8.6) can improve peak shape.
-
Use a Suitable Column: Employ a high-purity silica column with end-capping to minimize silanol interactions.
-
Mobile Phase Additives: The use of a competing base, such as triethylamine, in the mobile phase can help to mask residual silanol groups and improve peak symmetry.
Q4: I am observing co-elution of impurities with the main this compound peak during forced degradation studies. What steps can I take?
A4: Co-elution of degradation products is a common challenge. To resolve this:
-
Modify Mobile Phase Composition: Altering the ratio of the organic and aqueous phases of your mobile phase can change the elution profile of the drug and its impurities.
-
Gradient Elution: If you are using an isocratic method, switching to a gradient elution can provide better separation of closely eluting peaks.
-
Change Stationary Phase: If mobile phase modifications are insufficient, trying a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) may provide the necessary selectivity.
-
Detector Technology: Utilizing a photodiode array (PDA) detector can help in assessing peak purity and identifying the presence of co-eluting impurities.
Troubleshooting Guide
Issue 1: Inconsistent Retention Times for this compound
-
Symptom: The retention time for the this compound peak shifts significantly between injections or batches.
-
Possible Causes & Solutions:
| Cause | Solution |
| Mobile Phase Preparation | Ensure the mobile phase is prepared consistently and accurately. Small variations in pH or organic solvent composition can lead to shifts in retention time. It is advisable to prepare a large batch of mobile phase for a sequence of analyses. |
| Column Equilibration | The column may not be sufficiently equilibrated with the mobile phase. Allow the mobile phase to run through the column for an adequate amount of time (e.g., 15-30 minutes) before starting the analysis. |
| Column Temperature | Fluctuations in ambient temperature can affect retention times. Using a column oven to maintain a constant temperature is recommended. |
| Flow Rate Instability | Check the HPLC pump for any leaks or pressure fluctuations. Ensure the pump is properly primed and degassed. |
Issue 2: Degradation of this compound During Analysis
-
Symptom: Loss of this compound peak area over a sequence of injections, or the appearance of unexpected degradation peaks.
-
Possible Causes & Solutions:
| Cause | Solution |
| On-Column Degradation | The stationary phase itself might be contributing to degradation, especially if it's not inert. Consider using a more robust and inert column. |
| Mobile Phase Instability | The mobile phase may not be stable over time. Prepare fresh mobile phase daily. |
| Sample Stability | This compound may be degrading in the sample solvent. Evaluate the stability of the sample in the chosen diluent over the expected analysis time. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
Forced degradation studies are essential to develop a stability-indicating method. Here is a general protocol:
-
Acid Hydrolysis: Treat the this compound sample with 0.1N HCl at room temperature for a specified period (e.g., 3 hours).
-
Base Hydrolysis: Treat the sample with 0.1N NaOH at room temperature for a specified period. Amlodipine has shown significant degradation under basic conditions.
-
Oxidative Degradation: Expose the sample to a solution of hydrogen peroxide (e.g., 3%) at room temperature.
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a defined duration (e.g., 48 hours).
-
Photolytic Degradation: Expose the drug substance to UV (e.g., 200 W-h/m²) and visible light (e.g., 1.2 million lux-h).
-
Analysis: After exposure, neutralize the acid and base-stressed samples and dilute all samples to a suitable concentration for analysis by the developed analytical method.
Typical RP-HPLC Method Parameters for this compound Analysis
The following table summarizes typical starting parameters for an RP-HPLC method for this compound. These parameters may require optimization.
| Parameter | Typical Value |
| Column | C18 (e.g., 250mm x 4.6mm, 5µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile). A common ratio is Methanol:Water (80:20 v/v). |
| pH of Aqueous Phase | Adjusted to a suitable value, often around 3.0 with orthophosphoric acid. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 238 nm or 239 nm |
| Injection Volume | 10 µL or 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C). |
Quantitative Data Summary
Robustness Testing Results for an this compound HPLC Method
The following table presents example data from a robustness study, showcasing the effect of deliberate parameter changes on the analytical results.
| Parameter | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | % Assay |
| Flow Rate | 0.9 mL/min | 8.8 | 1.2 | 5600 | 99.8 |
| 1.0 mL/min (Nominal) | 7.9 | 1.1 | 5800 | 100.1 | |
| 1.1 mL/min | 7.1 | 1.1 | 5900 | 100.3 | |
| Mobile Phase pH | 2.8 | 7.8 | 1.2 | 5700 | 99.9 |
| 3.0 (Nominal) | 7.9 | 1.1 | 5800 | 100.1 | |
| 3.2 | 8.0 | 1.1 | 5850 | 100.2 | |
| Column Temperature | 25°C | 8.1 | 1.1 | 5900 | 100.4 |
| 30°C (Nominal) | 7.9 | 1.1 | 5800 | 100.1 | |
| 35°C | 7.7 | 1.0 | 5700 | 99.7 |
Note: The data in this table is illustrative and based on typical findings in published literature.
Visualizations
Caption: A typical experimental workflow for the analysis of this compound by HPLC.
Caption: Troubleshooting logic for addressing poor peak shape in this compound analysis.
References
Validation & Comparative
A Comparative Guide for Researchers: Amlodipine Besylate vs. Amlodipine Free Base
For researchers, scientists, and drug development professionals, understanding the nuanced chemical distinctions between a drug's salt form and its free base is paramount for formulation, stability, and bioavailability studies. This guide provides an in-depth comparison of amlodipine besylate and amlodipine free base, supported by experimental data and detailed protocols.
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a widely prescribed therapeutic agent for the management of hypertension and angina. While the active pharmaceutical ingredient (API) is amlodipine, it is most commonly formulated as a besylate salt. The selection of a salt form over the free base is a critical decision in drug development, aimed at optimizing the drug's physicochemical and pharmacokinetic properties.
The fundamental chemical difference lies in the ionic interaction present in this compound. The amlodipine free base is a neutral molecule, whereas this compound is a salt composed of the protonated amlodipine cation and the benzenesulfonate anion. This transformation from the free base to the besylate salt is intentionally designed to enhance properties such as solubility and stability, which can, in turn, influence its bioavailability.
Chemical Structures
The chemical structures of amlodipine free base and this compound are depicted below, highlighting the addition of the benzenesulfonic acid molecule in the salt form.
Physicochemical Properties: A Comparative Analysis
The conversion of amlodipine from its free base to the besylate salt results in notable differences in its physicochemical characteristics. These properties are crucial for drug formulation and performance.
| Property | Amlodipine Free Base | This compound |
| Molecular Formula | C₂₀H₂₅ClN₂O₅ | C₂₆H₃₁ClN₂O₈S |
| Molecular Weight | 408.9 g/mol [1] | 567.1 g/mol [2] |
| Appearance | - | White crystalline powder[2] |
| Melting Point | ~144 °C[1] | 197-206 °C[3] |
| Aqueous Solubility | 77.4 mg/L | Slightly soluble in water |
| Solubility in other solvents | - | Sparingly soluble in ethanol |
Key Observations:
-
Molecular Weight: The addition of benzenesulfonic acid significantly increases the molecular weight of this compound compared to the free base.
-
Melting Point: this compound exhibits a substantially higher melting point, indicating a more stable crystal lattice structure.
-
Solubility: this compound was developed to improve upon the aqueous solubility of the free base, a critical factor for oral absorption. While specific comparative values are not always provided side-by-side in the literature, the besylate salt is generally considered to have enhanced solubility characteristics.
Pharmacokinetics and Pharmacodynamics: Are They Different?
While the physicochemical properties of the free base and the salt form differ, the primary goal of using a salt is to optimize the delivery of the active moiety to its site of action. Once dissolved and absorbed, both forms are expected to deliver the same active amlodipine molecule into the systemic circulation.
Studies comparing different salt forms of amlodipine, such as besylate and nicotinate, have shown them to be bioequivalent, exhibiting similar pharmacokinetic profiles. This suggests that the choice of the salt form primarily influences the formulation and dissolution stages, rather than altering the systemic exposure (AUC) or peak plasma concentration (Cmax) of amlodipine itself. The pharmacodynamic effects, consequently, are also considered to be equivalent between the different salt forms that result in the same systemic exposure to the active drug.
The well-documented pharmacokinetic profile of amlodipine, typically administered as the besylate salt, includes slow absorption, a long elimination half-life of 30-50 hours, and extensive hepatic metabolism.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are outlines of key experimental protocols.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting points of this compound and amlodipine free base.
Methodology:
-
Accurately weigh 2-5 mg of the sample (this compound or amlodipine free base) into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC instrument.
-
Heat the samples at a constant rate, typically 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 30 °C to 250 °C).
-
The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram.
Aqueous Solubility Determination
Objective: To quantitatively measure and compare the aqueous solubility of this compound and amlodipine free base.
Methodology:
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of distilled water in a sealed container.
-
Agitate the solution at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After reaching equilibrium, centrifuge the suspension to separate the undissolved solid.
-
Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.
-
Determine the concentration of the dissolved amlodipine in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of formulations containing this compound and amlodipine free base.
Methodology:
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a specified buffer, typically 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), or phosphate buffer (pH 6.8).
-
Temperature: Maintain the medium at 37 ± 0.5 °C.
-
Paddle Speed: 50 or 75 rpm.
-
Procedure:
-
Place one tablet or capsule in each dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of dissolved amlodipine using a validated analytical method (e.g., UV-Vis or HPLC).
-
-
Data Analysis: Plot the cumulative percentage of drug dissolved against time to obtain the dissolution profile.
Stability-Indicating HPLC Method for Degradation Studies
Objective: To develop and validate an HPLC method to assess the stability of this compound and amlodipine free base under various stress conditions.
Methodology:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A suitable mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). The exact ratio may need optimization.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at an appropriate wavelength (e.g., 237 nm).
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at an elevated temperature.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at an elevated temperature.
-
Oxidative Degradation: Treat the drug substance with a solution of hydrogen peroxide (e.g., 3%).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photodegradation: Expose the drug substance to UV and visible light.
-
-
Analysis: Analyze the stressed samples using the developed HPLC method to separate the parent drug from any degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the main peak.
Visualizing the Relationship and Workflow
The following diagrams illustrate the chemical relationship between the two forms and a typical experimental workflow for their comparison.
References
Comparative Efficacy of Amlodipine Besylate and Other Calcium Channel Blockers: A Guide for Researchers
For Drug Development Professionals, Researchers, and Scientists
This guide provides an objective comparison of the efficacy and pharmacological profiles of amlodipine besylate and other prominent calcium channel blockers (CCBs). The information is supported by experimental data from clinical trials to aid in research and development efforts.
Introduction to Calcium Channel Blockers
Calcium channel blockers are a class of drugs that inhibit the influx of calcium ions (Ca2+) through L-type calcium channels in vascular smooth muscle and cardiac muscle cells.[1][2] This action leads to vasodilation and a decrease in cardiac contractility, making them effective in the management of hypertension and angina pectoris.[3][4] CCBs are broadly categorized into two main groups: dihydropyridines and non-dihydropyridines, which differ in their chemical structure and their relative selectivity for vascular versus cardiac calcium channels.[3]
Amlodipine is a third-generation dihydropyridine CCB with a long-acting profile, allowing for once-daily administration. Its high vascular selectivity results in potent peripheral vasodilation with minimal effects on cardiac contractility.
Mechanism of Action of Amlodipine
Amlodipine exerts its therapeutic effects by selectively blocking the L-type voltage-gated calcium channels in vascular smooth muscle cells. This inhibition prevents the influx of extracellular calcium, which is essential for muscle contraction. The subsequent relaxation of the vascular smooth muscle leads to vasodilation, a reduction in peripheral vascular resistance, and consequently, a lowering of blood pressure. In angina, amlodipine increases blood flow to the heart muscle by dilating coronary arteries.
Caption: Amlodipine's mechanism of action.
Comparative Efficacy in Hypertension
Amlodipine has demonstrated robust antihypertensive efficacy in numerous clinical trials. Its performance relative to other CCBs is a critical consideration for targeted therapeutic development.
Amlodipine vs. Other Dihydropyridines
| Parameter | Amlodipine | Lercanidipine | Felodipine (ER) | Nifedipine (SR) |
| Blood Pressure Reduction | High | Comparable to Amlodipine | Effective, but may be less potent than Amlodipine mg for mg | Effective, but may have less 24-hour control than Amlodipine |
| Duration of Action | Long (30-50h half-life) | Long, allows once-daily dosing | Long (extended release) | Shorter, requires twice-daily dosing |
| Blood Pressure Variability | Low | - | Higher than Amlodipine | Higher than Amlodipine |
| Key Differentiator | Well-established efficacy and long half-life | Lower incidence of peripheral edema | - | Shorter acting |
Amlodipine vs. Non-Dihydropyridines
Non-dihydropyridine CCBs, such as verapamil and diltiazem, exhibit more pronounced cardiac effects than amlodipine.
| Parameter | Amlodipine | Verapamil | Diltiazem |
| Site of Action | Predominantly peripheral vasculature | Mixed cardiac and peripheral | Mixed cardiac and peripheral |
| Heart Rate Effect | Minimal to slight reflex tachycardia | Decreases heart rate (negative chronotropy) | Decreases heart rate (negative chronotropy) |
| Cardiac Contractility | Minimal effect | Decreases contractility (negative inotropy) | Decreases contractility (negative inotropy) |
| Blood Pressure Reduction | More significant reduction in some studies | Effective | Effective, but may be less than Amlodipine |
| Primary Use Case | Hypertension, Angina | Hypertension, Angina, Arrhythmias | Hypertension, Angina, Arrhythmias |
Pharmacokinetic Profile Comparison
| Drug | Bioavailability | Protein Binding | Half-life (hours) | Metabolism |
| Amlodipine | 64-90% | ~93% | 30-50 | Hepatic (CYP3A4) |
| Lercanidipine | Low (~10%) due to high first-pass metabolism | >98% | 8-10 | Hepatic (CYP3A4) |
| Felodipine | ~15% | >99% | 11-16 | Hepatic (CYP3A4) |
| Nifedipine | 45-75% | 92-98% | 2-5 (short-acting) | Hepatic (CYP3A4) |
| Verapamil | 20-35% | ~90% | 3-7 | Hepatic (CYP3A4, CYP1A2, CYP2C) |
| Diltiazem | ~40% | 70-80% | 3.5-9 | Hepatic (CYP3A4) |
Comparative Tolerability and Side Effect Profile
The primary dose-limiting side effect of dihydropyridine CCBs is vasodilation-related events.
-
Peripheral Edema: A common side effect of amlodipine. Studies consistently show that lercanidipine has a significantly lower incidence of pedal edema compared to amlodipine, despite comparable blood pressure-lowering effects.
-
Headache, Flushing, and Dizziness: These are common side effects for all dihydropyridine CCBs. Some studies suggest a higher frequency of headache and flushing with felodipine ER compared to amlodipine.
-
Cardiac Side Effects: Non-dihydropyridines like verapamil and diltiazem are more likely to cause bradycardia, AV block, and constipation due to their effects on cardiac conduction and smooth muscle in the gastrointestinal tract.
Experimental Protocol: Amlodipine vs. Lercanidipine in Essential Hypertension
This section details the methodology of a representative study comparing the efficacy and tolerability of amlodipine and lercanidipine.
Study Design: A prospective, double-blind, parallel-group, randomized controlled trial.
Patient Population: 100 patients with essential hypertension, meeting predefined inclusion and exclusion criteria.
Treatment Protocol:
-
Randomization: Patients were randomized into two groups of 50.
-
Intervention:
-
Group A received lercanidipine 10 mg once daily.
-
Group B received amlodipine 5 mg once daily.
-
-
Duration: The treatment period was 12 weeks.
-
Dose Titration: If the target blood pressure of <140/90 mmHg was not achieved, the dose was doubled at 4 and 8 weeks.
-
Follow-up: Patients were assessed at 2, 4, 8, and 12 weeks.
Efficacy Assessment:
-
Primary Endpoint: Change in sitting systolic and diastolic blood pressure from baseline to week 12.
Tolerability Assessment:
-
Adverse events were recorded at each follow-up visit through patient questioning.
-
Routine laboratory parameters were assessed at the beginning and end of the study.
Statistical Analysis: A Z-test was used to compare the antihypertensive efficacies and the incidence of adverse reactions between the two groups.
Caption: Workflow of a comparative clinical trial.
Conclusion
This compound is a highly effective antihypertensive agent with a well-documented safety profile and the convenience of once-daily dosing. Its primary advantages lie in its long half-life, which ensures stable 24-hour blood pressure control and low blood pressure variability. When compared to other dihydropyridines, lercanidipine offers a significant advantage in terms of a lower incidence of peripheral edema, making it a valuable alternative for patients who experience this side effect with amlodipine. In comparison to non-dihydropyridines, amlodipine's pronounced vascular selectivity and minimal cardiac effects make it a preferred choice for hypertension treatment in patients without concomitant arrhythmias. The selection of a specific calcium channel blocker should be guided by the patient's clinical profile, comorbidities, and tolerability.
References
A Comparative Guide to the Bioequivalence of Amlodipine Besylate Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different Amlodipine Besylate formulations, a widely prescribed calcium channel blocker for the management of hypertension and angina.[1][2][3] The focus is on presenting supporting experimental data from various studies to aid in research and development.
In Vitro Bioequivalence and Dissolution Studies
In vitro dissolution studies are a critical component of establishing the pharmaceutical equivalence of different drug formulations. These studies assess the rate and extent to which the active pharmaceutical ingredient (API) dissolves from the dosage form in a specified medium. For this compound, a Biopharmaceutical Classification System (BCS) Class I drug (high solubility, high permeability), in vitro dissolution data can often be used to waive in vivo bioequivalence studies, a practice known as biowaiver.[4][5]
Several studies have evaluated the in vitro equivalence of generic this compound tablets against the innovator product. These studies typically assess dissolution profiles in different pH media (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal tract. The similarity factor (f2) is a key metric used to compare dissolution profiles, with values between 50 and 100 indicating similarity.
Table 1: Summary of In Vitro Dissolution Studies
| Study Reference | Formulations Compared | Key Findings |
| Al-Gousous et al. | Generic vs. Innovator (Norvasc® and Amlor®) tablets and capsules | All tested products were pharmaceutically equivalent based on in vitro drug release profiles, satisfying USP specifications. |
| Quispe-Fuentes et al. | Two generic formulations vs. reference drug in Peru | Generic formulations demonstrated in vitro bioequivalence to the reference drug based on similarity factor (f2), dissolution efficiency, and mean dissolution time. |
| Al-kapsi et al. | Four generic brands vs. innovator product (Norvasc®) in Saudi Arabia | Tested generic brands met WHO BCS-based biowaiver criteria, ensuring pharmaceutical and therapeutic equivalence without in vivo screening. |
| Dandam et al. | Ten brands of Amlodipine 5mg tablets in Northern Nigeria | Dissolution profiles of all brands were similar to the innovator brand at pH 6.8, while only four were similar at pH 1.2. |
In Vivo Bioequivalence and Pharmacokinetic Studies
In vivo bioequivalence studies are conducted in healthy human volunteers to compare the rate and extent of absorption of the active ingredient from different formulations. The key pharmacokinetic parameters measured are the maximum plasma concentration (Cmax), the time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC). For two formulations to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of Cmax and AUC must fall within the range of 80-125%.
Numerous studies have demonstrated the bioequivalence of various generic this compound formulations with the innovator product through randomized, crossover study designs. These studies confirm that generic versions can be used interchangeably with the brand-name drug. Furthermore, studies have also compared different salt forms of amlodipine, such as nicotinate and adipate, with the besylate form, often finding them to be pharmacokinetically equivalent.
Table 2: Summary of Pharmacokinetic Parameters from Bioequivalence Studies
| Study Reference | Formulations Compared | Cmax (ng/mL) (Test vs. Reference) | Tmax (h) (Test vs. Reference) | AUC (0-∞) (ng·h/mL) (Test vs. Reference) | Bioequivalence Conclusion |
| Park et al. | Amlodipine Nicotinate vs. This compound | 3.87 vs. 4.01 | Not specified | 190.91 vs. 203.15 | Equivalent |
| Pico et al. | Test vs. Reference this compound | 6.8 vs. 7.0 | 8.3 vs. 9.0 | 442.3 vs. 439.03 | Bioequivalent |
| Sailer et al. | Vazkor® vs. Originator this compound | 6,183.7 (pg/mL) vs. 5,366.7 (pg/mL) | 5.6 vs. 6.1 | 267,231.0 (pg·h/mL) vs. 266,061.7 (pg·h/mL) | Bioequivalent |
| Setiawati et al. | Test vs. Reference this compound | 8.08 vs. 8.22 | 8.0 vs. 8.5 | 417.86 vs. 408.23 | Bioequivalent |
| Lee et al. | S-amlodipine gentisate vs. Racemate this compound | Not specified | Not specified | 129.7 vs. 129.0 (AUC0-last) | No significant differences in PK parameters |
| Kim et al. | Amlodipine Adipate vs. This compound (5mg) | Ratio: 0.89 | Not specified | Ratio: 0.93 (AUClast) | Similar pharmacokinetic characteristics |
| Kim et al. | Amlodipine Adipate vs. This compound (10mg) | Ratio: 1.09 | Not specified | Ratio: 1.01 (AUClast) | Similar pharmacokinetic characteristics |
Experimental Protocols
In Vitro Dissolution Testing
A standard dissolution test for this compound tablets is performed using a USP Apparatus 2 (paddle method).
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: Typically, studies use multiple media to simulate the pH of the gastrointestinal tract, such as 900 mL of 0.01 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).
-
Agitation Speed: 50 or 75 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Sampling Times: Samples are withdrawn at multiple time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes) to generate a dissolution profile.
-
Analysis: The amount of dissolved amlodipine is quantified using a validated analytical method, typically UV-Vis spectrophotometry at a wavelength of 239 nm or High-Performance Liquid Chromatography (HPLC).
In Vivo Bioequivalence Study
A typical in vivo bioequivalence study for this compound follows a randomized, two-period, two-sequence, crossover design.
-
Study Population: Healthy adult male and/or female volunteers.
-
Study Design: A randomized, single-dose, two-period, two-sequence, crossover study is common. Due to the long half-life of amlodipine, a sufficiently long washout period of at least 3 to 4 weeks is required between the two treatment periods.
-
Drug Administration: Subjects receive a single oral dose of the test and reference formulations under fasting conditions.
-
Blood Sampling: Blood samples are collected at predetermined time points before and up to 144 hours or longer after drug administration.
-
Analytical Method: Plasma concentrations of amlodipine are determined using a validated bioanalytical method, most commonly Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the pharmacokinetic parameters Cmax, Tmax, and AUC.
-
Statistical Analysis: The log-transformed Cmax and AUC data are analyzed using Analysis of Variance (ANOVA) to determine if the 90% confidence intervals for the ratio of the test and reference products fall within the 80-125% acceptance range.
Visualizations
Caption: Experimental workflow for assessing the bioequivalence of this compound formulations.
Caption: Logical relationship of the bioequivalence assessment process for this compound.
References
- 1. Comparative pharmacokinetic and pharmacodynamic characteristics of this compound and amlodipine nicotinate in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. ajol.info [ajol.info]
- 5. scribd.com [scribd.com]
Head-to-head comparison of Amlodipine Besylate and Nifedipine in vitro
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two widely prescribed dihydropyridine calcium channel blockers, Amlodipine Besylate and Nifedipine. The following sections detail their relative performance in key pharmacological assays, supported by experimental data, detailed protocols, and visual representations of their mechanism of action.
Quantitative Performance Comparison
The following table summarizes the key in vitro parameters of this compound and Nifedipine, highlighting their differential effects on vascular and cardiac tissues.
| Parameter | This compound | Nifedipine | Reference(s) |
| IC50 (Inhibition of Ca2+-induced contractions in depolarised rat aorta) | 1.9 nM | 4.1 nM | [1] |
| IC50 (Inhibition of contractions induced by 45 mM K+ in rat aorta) | 19.4 nM | 7.1 nM | [1] |
| pIC50 (Human vascular preparations) | 6.64 | 7.78 | [2] |
| pIC50 (Human cardiac muscle) | 5.94 | 6.95 | [2] |
| Vascular/Cardiac Selectivity Ratio | 5 | 7 | [2] |
| Onset of Action | Very slow | Rapid | |
| Recovery from Block (after washout) | Very slow | Faster than Amlodipine |
Experimental Protocols
In Vitro Vasodilation Assay using Isolated Rat Aorta
This protocol is designed to determine the inhibitory effect of Amlodipine and Nifedipine on vasoconstriction in isolated arterial tissue.
a. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by cervical dislocation.
-
The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and fatty tissues and cut into rings of 2-3 mm in width.
-
The endothelial layer can be removed by gently rubbing the intimal surface with a small wooden stick, if required for the specific experiment.
b. Experimental Setup:
-
Aortic rings are mounted between two stainless steel hooks in organ baths containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a 95% O2 and 5% CO2 gas mixture.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, with the buffer being replaced every 15-20 minutes.
c. Contraction Induction and Drug Application:
-
After equilibration, the aortic rings are depolarized by replacing the normal Krebs-Henseleit solution with a high-potassium solution (e.g., containing 80 mM KCl, with an equimolar reduction in NaCl).
-
Once a stable contraction is achieved, cumulative concentrations of this compound or Nifedipine are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the high-potassium solution.
-
IC50 values are calculated from the resulting concentration-response curves.
Patch-Clamp Electrophysiology for Calcium Channel Inhibition
This protocol allows for the direct measurement of the inhibitory effects of Amlodipine and Nifedipine on L-type calcium channels in isolated cardiomyocytes.
a. Cell Isolation:
-
Ventricular myocytes are enzymatically isolated from adult guinea pig or rat hearts.
-
The heart is cannulated and perfused with a calcium-free buffer, followed by a buffer containing collagenase and protease to digest the extracellular matrix.
-
The digested tissue is then gently agitated to release individual cardiomyocytes.
b. Electrophysiological Recording:
-
The whole-cell patch-clamp technique is employed using a patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an internal solution containing (in mM): CsCl 120, MgCl2 5, EGTA 10, HEPES 10, and ATP 5 (pH adjusted to 7.2 with CsOH).
-
The external solution contains (in mM): NaCl 135, CsCl 5.4, CaCl2 2, MgCl2 1, HEPES 10, and glucose 10 (pH adjusted to 7.4 with NaOH). Tetrodotoxin (TTX) is often included to block sodium channels.
-
A gigaohm seal is formed between the pipette tip and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
-
Cells are voltage-clamped at a holding potential of -80 mV. L-type calcium currents (ICa,L) are elicited by depolarizing voltage steps (e.g., to 0 mV for 200 ms).
c. Drug Application and Data Analysis:
-
This compound or Nifedipine are applied to the cell via a perfusion system at various concentrations.
-
The peak ICa,L amplitude is measured before and after drug application.
-
The percentage of channel inhibition is calculated for each concentration, and IC50 values are determined by fitting the data to a concentration-response curve.
Signaling Pathways and Workflows
The following diagrams illustrate the mechanism of action of dihydropyridine calcium channel blockers and a typical experimental workflow for their comparison.
References
- 1. Calcium channel blocking properties of amlodipine in vascular smooth muscle and cardiac muscle in vitro: evidence for voltage modulation of vascular dihydropyridine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human vascular to cardiac tissue selectivity of L- and T-type calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Stability-Indicating Assay Methods for Amlodipine Besylate Impurities
This guide provides a comprehensive comparison of validated analytical methods for the determination of Amlodipine Besylate and its impurities. The focus is on stability-indicating assays, crucial for ensuring the quality, safety, and efficacy of the drug substance and its formulations. The information presented is intended for researchers, scientists, and professionals involved in drug development and quality control.
Introduction to this compound and its Impurities
This compound is a long-acting calcium channel blocker used to treat high blood pressure and angina.[1] Like any pharmaceutical compound, it is susceptible to degradation under various environmental conditions, leading to the formation of impurities. These impurities can potentially impact the safety and efficacy of the drug product. Therefore, it is essential to employ validated stability-indicating analytical methods to separate and quantify these impurities.
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Such methods are critical for stability studies, which are required to establish the shelf-life of a drug product.
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of this compound and its impurities.[2] The following tables summarize and compare the key parameters of different validated methods.
Table 1: Comparison of HPLC and UPLC Methods
| Parameter | HPLC Method 1[2] | UPLC Method[2] | HPLC Method 2[3] |
| Instrumentation | Waters HPLC with PDA detector | Waters Acquity UPLC with PDA detector | HPLC-UV |
| Column | Waters X-Bridge Phenyl (4.6 x 150 mm), 3.0 µm | Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm), 1.7 µm | Core shell C18 (4.6 x 100 mm), 2.6 µm |
| Mobile Phase | Gradient of 10mM Phosphate buffer (pH 3.0) and Acetonitrile | Gradient of 10mM Phosphate buffer (pH 3.0) and Acetonitrile | Gradient of 0.4% Ammonium Hydroxide in water and Methanol |
| Flow Rate | 0.9 mL/min | 0.3 mL/min | Not Specified |
| Detection Wavelength | 237 nm | 237 nm | 237 nm |
| Run Time | 70 minutes | 45 minutes | 15 minutes |
| Separation Efficiency | Separation of 28 peaks | Separation of 28 peaks | Separation of Amlodipine and 7 impurities |
Table 2: Validation Parameters of a Stability-Indicating HPLC Method
| Validation Parameter | Specification | Result |
| Specificity | No interference from placebo and degradation products | The method is specific as no interference was observed. |
| Linearity (µg/mL) | Correlation coefficient (r²) > 0.99 | r² > 0.99 for Amlodipine and its impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Within the acceptable range. |
| Precision (% RSD) | Not more than 2.0% | Intra-day and inter-day precision were within the limits. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. | The method was found to be robust. |
| Limit of Detection (LOD) | Reportable | 1.56 µg/mL. |
| Limit of Quantification (LOQ) | Reportable | 4.81 µg/mL. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method. These studies involve subjecting the drug substance to various stress conditions to generate degradation products.
-
Acid Degradation: Treat 10 mg of this compound with 10 mL of 0.1N HCl and heat at 80°C for 2 hours. Neutralize the solution with 0.1N NaOH and dilute to a suitable concentration with the mobile phase.
-
Base Degradation: Treat 10 mg of this compound with 10 mL of 0.1N NaOH and heat at 80°C for 2 hours. Neutralize the solution with 0.1N HCl and dilute to a suitable concentration with the mobile phase.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 mL of 3% hydrogen peroxide at room temperature for 24 hours. Dilute the solution to a suitable concentration with the mobile phase.
-
Thermal Degradation: Keep 10 mg of this compound in an oven at 105°C for 3 days. Dissolve the sample in the mobile phase to a suitable concentration.
-
Photolytic Degradation: Expose 10 mg of this compound to UV light (200 Wh/m²) and visible light (1.2 million lux hours). Dissolve the sample in the mobile phase to a suitable concentration.
Chromatographic Method Validation Protocol
The validation of the analytical method is performed according to the International Council for Harmonisation (ICH) guidelines.
-
Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference at the retention time of Amlodipine and its impurities.
-
Linearity: Prepare a series of solutions of Amlodipine and its impurities at different concentrations (e.g., 50% to 150% of the expected concentration). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient.
-
Accuracy: Perform recovery studies by spiking a known amount of Amlodipine and its impurities into a placebo mixture at three different concentration levels (e.g., 80%, 100%, and 120%).
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or using different equipment.
-
-
Robustness: Introduce small, deliberate changes to the method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. These can be determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Visualizations
The following diagrams illustrate the workflow of the stability-indicating assay validation and the relationship between the different validation parameters.
Caption: Experimental Workflow for Stability-Indicating Assay Validation.
Caption: Relationship of Validation Parameters to the Assay Method.
References
A Comparative Guide to HPLC and UV Spectrophotometry for Amlodipine Besylate Quantification
For researchers and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Amlodipine Besylate, a widely used calcium channel blocker for treating hypertension, is no exception. This guide provides a detailed cross-validation and comparison of two common analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry.
This comparison leverages experimental data to offer an objective overview of each method's performance, helping researchers select the most suitable technique for their specific needs, from routine quality control to complex stability studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are the typical experimental protocols for quantifying this compound using both RP-HPLC and UV Spectrophotometry.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
The RP-HPLC method offers high specificity and sensitivity, allowing for the separation of this compound from its degradation products and other impurities.
-
Instrumentation: An HPLC system equipped with a UV-Visible or Photodiode Array (PDA) detector, autosampler, and a C18 column is typically used.
-
Chemicals and Reagents: HPLC grade methanol, acetonitrile, and water are required. Buffers such as potassium dihydrogen orthophosphate may also be used.
-
Chromatographic Conditions:
-
Mobile Phase: A common mobile phase is a mixture of methanol and water, often in a ratio of 80:20 (v/v)[1]. Another composition includes a mixture of acetonitrile, methanol, and a pH 3.0 buffer[2][3].
-
Column: An Agilent C18 (250mm × 4.6mm, 5µm) or similar is frequently employed[1].
-
Flow Rate: A typical flow rate is 1.0 ml/min[4].
-
Detection Wavelength: this compound is commonly detected at a wavelength of 238 nm or 237 nm.
-
Temperature: The analysis is generally performed at ambient temperature (e.g., 25°C).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 ml volumetric flask with the mobile phase to obtain a concentration of 100 µg/ml.
-
Working Standards: Prepare a series of dilutions from the stock solution to create calibration standards within the linear range (e.g., 10-50 µg/ml).
-
Sample Preparation: For tablet analysis, weigh and powder twenty tablets. Transfer a quantity of powder equivalent to one tablet's dosage into a volumetric flask, dissolve it in the mobile phase, sonicate for 15-20 minutes to ensure complete dissolution, and filter the solution before injection.
-
UV-Visible Spectrophotometry Method
UV Spectrophotometry is a simpler and more rapid method, suitable for the routine analysis of this compound when interfering substances are not present.
-
Instrumentation: A double-beam UV-Visible spectrophotometer.
-
Chemicals and Reagents: Methanol (analytical or HPLC grade) is commonly used as the solvent.
-
Analytical Conditions:
-
Solvent: Methanol is a widely used solvent for this compound analysis.
-
Detection Wavelength (λmax): The wavelength of maximum absorbance for this compound in methanol is typically found around 238 nm or 364.4 nm, depending on the specific solvent and conditions.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of 100 µg/ml by dissolving 10 mg of this compound in 100 ml of methanol.
-
Working Standards: From the stock solution, prepare a series of dilutions to establish a calibration curve, typically in the range of 10-30 µg/ml.
-
Sample Preparation: Prepare the tablet sample similarly to the HPLC method, using methanol as the diluent. The final concentration should be adjusted to fall within the linear range of the calibration curve.
-
Cross-Validation Workflow
The cross-validation process ensures that both analytical methods produce comparable and reliable results for the same batch of samples. The workflow diagram below illustrates the key stages of this process.
Caption: Workflow for the cross-validation of HPLC and UV methods.
Data Presentation: Performance Comparison
The following tables summarize the validation parameters for the RP-HPLC and UV Spectrophotometry methods based on published experimental data. These parameters are essential for evaluating the performance and reliability of each technique.
Table 1: Chromatographic and Spectrophotometric Conditions
| Parameter | RP-HPLC Method | UV Spectrophotometry Method |
| Instrument | HPLC with UV/PDA Detector | Double Beam UV-Vis Spectrophotometer |
| Column/Solvent | Agilent C18 (250mm×4.6mm, 5µm) | Methanol |
| Mobile Phase | Methanol: Water (80:20 v/v) | N/A |
| Flow Rate | 1.0 ml/min | N/A |
| Detection λ | 238 nm | 238 nm |
Table 2: Comparison of Validation Parameters
| Validation Parameter | RP-HPLC Method | UV Spectrophotometry Method |
| Linearity Range (µg/ml) | 10 - 50 | 10 - 30 |
| Correlation Coefficient (R²) | 0.999 | 0.999 |
| Accuracy (% Recovery) | 98.6% - 101.6% | 99.5% - 101.6% |
| Precision (%RSD) | < 2% | < 2% |
| Limit of Detection (LOD) | 1.56 µg/ml | 1.84 µg/ml |
| Limit of Quantification (LOQ) | 4.81 µg/ml | 5.59 µg/ml |
Discussion and Conclusion
Both RP-HPLC and UV Spectrophotometry demonstrate acceptable linearity, accuracy, and precision for the quantification of this compound, as indicated by correlation coefficients of 0.999 and %RSD values well below 2% for both methods.
The RP-HPLC method exhibits superior sensitivity, with lower LOD (1.56 µg/ml) and LOQ (4.81 µg/ml) values compared to the UV method (1.84 µg/ml and 5.59 µg/ml, respectively). The key advantage of HPLC is its separating capability, which makes it a stability-indicating method. It can distinguish this compound from its degradation products and impurities, which is critical for stability studies and the analysis of complex formulations.
The UV Spectrophotometry method is simpler, faster, and more cost-effective, making it highly suitable for routine quality control analysis of the bulk drug or simple tablet formulations where the presence of interfering excipients is minimal. However, its lack of specificity is a significant drawback, as it cannot differentiate the active ingredient from potential degradation products that may absorb at the same wavelength.
-
For routine quality control of pure this compound or simple dosage forms, the UV Spectrophotometry method offers a rapid and economical solution.
-
For stability testing, impurity profiling, and analysis of complex formulations , the RP-HPLC method is indispensable due to its higher sensitivity, specificity, and resolving power.
Statistical comparisons, such as the Student's t-test, have shown that for the assay of this compound in standard tablet formulations, there is no significant difference between the results obtained from the two methods, indicating that either can be effectively applied depending on the specific analytical requirements and available instrumentation.
References
Comparative pharmacokinetic profiles of Amlodipine Besylate and Amlodipine Maleate
A comprehensive review of the pharmacokinetic profiles of amlodipine besylate and amlodipine maleate, two salt forms of the widely prescribed calcium channel blocker, reveals therapeutic equivalence. This guide synthesizes data from multiple bioequivalence studies to provide researchers, scientists, and drug development professionals with a detailed comparison of their performance.
Amlodipine, a third-generation dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension and angina.[1] While most commonly marketed as a besylate salt, amlodipine maleate has been developed as a therapeutic alternative.[2][3] Extensive clinical research has focused on comparing the pharmacokinetic profiles of these two salt forms to ensure their interchangeability in clinical practice.
Executive Summary of Pharmacokinetic Data
Bioequivalence studies consistently demonstrate that amlodipine maleate and this compound exhibit comparable pharmacokinetic properties. Key parameters such as the maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), and the area under the plasma concentration-time curve (AUC) show no statistically significant differences between the two salts.[4][5] These findings indicate that the rate and extent of amlodipine absorption are equivalent, regardless of the salt form administered. Consequently, amlodipine maleate is considered a bioequivalent and therapeutically interchangeable alternative to this compound.
Detailed Pharmacokinetic Profiles
The following table summarizes the key pharmacokinetic parameters for this compound and amlodipine maleate from a representative bioequivalence study.
| Pharmacokinetic Parameter | This compound (10 mg) | Amlodipine Maleate (10 mg) |
| Cmax (ng/mL) | 6.63 | 6.55 |
| AUC (ng*h/mL) | 320.41 | 304.69 |
| Tmax (h) | Not specified | Not specified |
| Data represents geometric mean values from a study in healthy volunteers under fasting conditions. |
Experimental Methodologies
The data presented in this guide are derived from randomized, open-label, two-period crossover bioequivalence studies. A summary of a typical experimental protocol is provided below.
Study Design: The studies typically follow a randomized, crossover design where healthy volunteers receive a single oral dose of either this compound or amlodipine maleate. After a washout period, subjects are administered the alternate formulation.
Participants: The studies enroll healthy, non-smoking adult volunteers. Both male and female subjects are included to ensure broad applicability of the findings.
Dosing and Administration: Participants typically receive a single 10 mg oral dose of either this compound or amlodipine maleate. The drugs are administered after an overnight fast to minimize variability in absorption.
Pharmacokinetic Sampling: Blood samples are collected from participants at predetermined intervals before and after drug administration, extending up to 144 hours post-dose.
Analytical Method: Plasma concentrations of amlodipine are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This highly sensitive and specific technique allows for accurate determination of drug levels in biological matrices.
Pharmacokinetic Analysis: The primary pharmacokinetic parameters, including Cmax, Tmax, and AUC, are calculated from the plasma concentration-time data for each subject. Statistical analyses are then performed to compare these parameters between the two amlodipine salt formulations.
Visualizing the Research Process
The following diagrams illustrate the logical flow of a typical bioequivalence study and the mechanism of action of amlodipine.
Caption: Workflow of a typical crossover bioequivalence study.
Caption: Simplified mechanism of action of amlodipine.
Conclusion
The available scientific evidence robustly supports the bioequivalence of this compound and amlodipine maleate. Pharmacokinetic studies have consistently shown that these two salt forms deliver the active amlodipine moiety to the systemic circulation at the same rate and to the same extent. This allows for their interchangeable use in clinical settings without compromising therapeutic efficacy or safety. While the besylate salt is more commonly used, the maleate form represents a viable and equivalent alternative.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Single-dose, randomized, crossover bioequivalence study of amlodipine maleate versus this compound in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Amlodipine Besylate Combination Therapy in Hypertension: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of amlodipine besylate combination therapies for the treatment of hypertension, targeted at researchers, scientists, and drug development professionals. The following analysis synthesizes data from key clinical trials to evaluate the efficacy and safety of amlodipine in combination with other major antihypertensive drug classes.
Executive Summary
Combination therapy is a cornerstone of effective hypertension management, as monotherapy often fails to achieve target blood pressure (BP) goals in a significant portion of patients. This compound, a long-acting dihydropyridine calcium channel blocker (CCB), is frequently used as a foundational agent in these combinations. This guide presents a comparative analysis of amlodipine in combination with Angiotensin-Converting Enzyme (ACE) inhibitors, Angiotensin II Receptor Blockers (ARBs), and beta-blockers, supported by quantitative data from pivotal clinical trials. The evidence indicates that combination strategies, particularly with renin-angiotensin-aldosterone system (RAAS) inhibitors, offer superior blood pressure reduction and, in some cases, improved cardiovascular outcomes and tolerability compared to amlodipine monotherapy or other combination regimens.
Comparative Efficacy of Amlodipine Combination Therapies
The following tables summarize the quantitative data on blood pressure reduction and adverse events from key clinical trials comparing different this compound combination therapies.
Table 1: Amlodipine/RAAS Inhibitor vs. Amlodipine Monotherapy or Other Combinations
| Comparison | Trial/Study | Mean BP Reduction (Combination) | Mean BP Reduction (Comparator) | Key Adverse Events (Combination) | Key Adverse Events (Comparator) | Citation(s) |
| Amlodipine/Benazepril vs. Benazepril/Hydrochlorothiazide | ACCOMPLISH | Not specified as primary BP outcome, but cardiovascular events were lower. | Not specified as primary BP outcome. | Lower incidence of angioedema. | Higher incidence of hypokalemia. | [1] |
| Amlodipine/Olmesartan vs. Monotherapies | COACH | -23.6 to -30.1 / -13.8 to -19.0 mmHg (SBP/DBP) | Amlodipine: Not specified; Olmesartan: Not specified | Dose-dependent edema, headache. | Edema (amlodipine), headache. | [2] |
| Amlodipine/Valsartan vs. Lisinopril/Hydrochlorothiazide | EX-FAST Sub-study | -35.8 / -28.6 mmHg (SBP/DBP) | -31.8 / -27.6 mmHg (SBP/DBP) | Lower incidence of cough. | Higher incidence of cough. | |
| Amlodipine/Telmisartan vs. Amlodipine/Amiloride-Hydrochlorothiazide | CHIEF | -27.1 / -14.5 mmHg (SBP/DBP) | -27.4 / -14.3 mmHg (SBP/DBP) | Peripheral edema (19 patients). | Peripheral edema (24 patients). |
Table 2: Amlodipine/Beta-Blocker vs. Amlodipine Monotherapy or Other Combinations
| Comparison | Trial/Study | Mean BP Reduction (Combination) | Mean BP Reduction (Comparator) | Key Adverse Events (Combination) | Key Adverse Events (Comparator) | Citation(s) |
| Amlodipine/Bisoprolol vs. Amlodipine + Placebo | AMCOR | Additional -7.2 / -3.95 mmHg (SBP/DBP) at 4 weeks | Not applicable | Higher incidence of adverse events (not statistically significant), asymptomatic bradycardia. | Lower incidence of adverse events. | [3][4][5] |
| Amlodipine/Bisoprolol vs. Amlodipine/Valsartan | Population-based cohort study | Similar all-cause death and ASCVD events. Lower risk of hemorrhagic stroke. | Similar all-cause death and ASCVD events. | Not specified | Not specified |
Experimental Protocols of Key Trials
Detailed methodologies are crucial for the interpretation and replication of clinical findings. Below are summaries of the experimental protocols for several key trials cited in this guide.
ACCOMPLISH (Avoiding Cardiovascular Events through Combination Therapy in Patients Living with Systolic Hypertension)
-
Study Design : A randomized, double-blind, multicenter trial comparing the efficacy of this compound/benazepril hydrochloride with benazepril hydrochloride/hydrochlorothiazide in preventing cardiovascular events.
-
Patient Population : 11,506 patients with hypertension who were at high risk for cardiovascular events. Eligible patients were ≥60 years of age with a systolic BP ≥160 mm Hg or on antihypertensive therapy, with evidence of cardiovascular or renal disease, or other target organ damage.
-
Treatment Protocol : Patients were randomized to receive either a single-pill combination of benazepril 20 mg and amlodipine 5 mg daily, or benazepril 20 mg and hydrochlorothiazide 12.5 mg daily. Doses could be titrated upwards to a maximum of benazepril 40 mg and amlodipine 10 mg, or benazepril 40 mg and hydrochlorothiazide 25 mg.
-
Primary Outcome : The primary outcome was a composite of death from cardiovascular causes, nonfatal myocardial infarction, nonfatal stroke, hospitalization for angina, resuscitation after sudden cardiac death, and coronary revascularization.
COACH (Combination of Olmesartan Medoxomil and this compound in Controlling High Blood Pressure)
-
Study Design : A multicenter, randomized, double-blind, placebo-controlled, 8-week factorial design study.
-
Patient Population : 1,940 patients with mild to severe hypertension (seated diastolic BP 95 to 120 mm Hg), who were either treatment-naïve or had undergone a washout of previous antihypertensive medications.
-
Treatment Protocol : Patients were randomized to one of twelve treatment arms for 8 weeks: olmesartan medoxomil (10, 20, or 40 mg), this compound (5 or 10 mg), all possible combinations of these doses, or placebo.
-
Primary Outcome : The primary endpoint was the change from baseline in seated diastolic blood pressure at week 8. Secondary endpoints included the change in seated systolic blood pressure and the proportion of patients achieving BP goals.
CHIEF (Chinese Hypertension Intervention Efficacy Study)
-
Study Design : A multicenter, randomized, controlled, prospective, randomized, open-label, blinded-endpoint (PROBE) trial.
-
Patient Population : 13,542 high-risk Chinese hypertensive patients aged 50-79 with at least one cardiovascular risk factor.
-
Treatment Protocol : Patients were randomized to receive either amlodipine 2.5 mg plus telmisartan 40 mg or amlodipine 2.5 mg plus a combination of amiloride 1.25 mg and hydrochlorothiazide 12.5 mg. Doses were titrated to achieve a target BP of <140/90 mmHg for the general population and <130/80 mmHg for patients with diabetes or chronic kidney disease.
-
Primary Outcome : The primary outcome was a composite of non-fatal stroke, non-fatal myocardial infarction, and cardiovascular death.
AMCOR Study
-
Study Design : A phase III, prospective, randomized, double-blind, placebo-controlled, 8-week trial with a parallel design.
-
Patient Population : 367 patients with hypertension not adequately controlled by amlodipine 5 mg monotherapy.
-
Treatment Protocol : Patients were randomized to receive either bisoprolol 5 mg or placebo once daily, in addition to their ongoing amlodipine 5 mg therapy.
-
Primary Outcome : The primary endpoints were the changes in systolic and diastolic blood pressure from baseline.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological interactions and experimental processes is essential for a deeper understanding of the therapeutic rationale and study designs.
Signaling Pathway of Amlodipine and RAAS Inhibitors
The synergistic effect of combining amlodipine with an ACE inhibitor or an ARB stems from their complementary mechanisms of action on two key pathways in blood pressure regulation: the L-type calcium channels in vascular smooth muscle and the Renin-Angiotensin-Aldosterone System (RAAS).
References
- 1. preprints.org [preprints.org]
- 2. Current concepts in combination therapy for the treatment of hypertension: combined calcium channel blockers and RAAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bisoprolol–Amlodipine Combination Significantly Enhances Blood Pressure Control in Amlodipine-Resistant Hypertension, finds AMCOR Trial [docvidya.com]
- 4. Efficacy and safety of bisoprolol 5 mg plus amlodipine 5 mg in patients with hypertension uncontrolled on monotherapy with 5 mg of amlodipine, a phase III multicenter, randomized, double-blind, placebo-controlled clinical trial - the AMCOR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
In vitro permeability comparison of Amlodipine Besylate and Felodipine
In the landscape of pharmaceutical research, understanding the permeability of active pharmaceutical ingredients (APIs) is a cornerstone of predicting their oral bioavailability and overall efficacy. This guide provides a detailed comparison of the in vitro permeability of two widely used calcium channel blockers, Amlodipine Besylate and Felodipine. Leveraging experimental data from Caco-2 cell assays, this analysis offers researchers, scientists, and drug development professionals a clear, data-driven perspective on the permeability characteristics of these two compounds.
Quantitative Permeability Analysis
The apparent permeability coefficient (Papp), a key indicator of a drug's potential for intestinal absorption, was determined for both this compound and Felodipine using the well-established Caco-2 cell monolayer model. This model serves as a reliable in vitro surrogate for the human intestinal epithelium. The experimental data, derived from a comparative study, are summarized below.
| Compound | Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Permeability Classification |
| Amlodipine | 11 | High |
| Felodipine | 23 | High |
The data clearly indicates that both Amlodipine and Felodipine are high-permeability compounds. Notably, under the specific experimental conditions of this comparative study, Felodipine exhibited an apparent permeability coefficient approximately twice that of Amlodipine, suggesting a more rapid diffusion across the Caco-2 cell monolayer.
Experimental Methodology: Caco-2 Permeability Assay
The following protocol outlines the methodology employed to determine the apparent permeability coefficients of Amlodipine and Felodipine.
1. Cell Culture and Monolayer Formation:
-
Caco-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% L-glutamine.
-
Cells were maintained in an incubator at 37°C with 5% CO2 and 95% humidity.
-
For permeability studies, the cells were seeded onto polycarbonate filter supports (Transwell®) at a density of 60,000 cells/cm².
-
The cell monolayers were allowed to differentiate for 21-25 days, with the culture medium being changed every other day.
-
The integrity of the cell monolayers was monitored by measuring the transepithelial electrical resistance (TEER). Monolayers with TEER values above 300 Ω·cm² were used for the experiments.
2. Permeability Assay:
-
Prior to the experiment, the cell monolayers were washed with pre-warmed Hank's Balanced Salt Solution (HBSS) at pH 7.4.
-
The test compounds (Amlodipine and Felodipine) were dissolved in HBSS at a concentration of 10 µM.
-
The transport experiment was initiated by adding the drug solution to the apical (donor) side of the Transwell® insert and fresh HBSS to the basolateral (receiver) side.
-
The plates were incubated at 37°C on an orbital shaker.
-
Samples were collected from the basolateral side at various time points (e.g., 30, 60, 90, and 120 minutes) and replaced with fresh HBSS.
-
The concentration of the transported drug in the collected samples was quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
3. Calculation of Apparent Permeability Coefficient (Papp):
-
The Papp value was calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer (µmol/s).
-
A is the surface area of the filter membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor chamber (µmol/cm³).
-
Visualizing the Process and Comparison
To further elucidate the experimental workflow and the comparative findings, the following diagrams are provided.
Safety Operating Guide
Safe Disposal of Amlodipine Besylate: A Guide for Laboratory Professionals
Proper disposal of amlodipine besylate is critical to ensure laboratory safety, protect the environment, and maintain regulatory compliance. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound waste responsibly.
Disposal Procedures for this compound in a Laboratory Setting
The primary principle for the disposal of this compound is to treat it as a chemical waste product and adhere to all applicable national and local regulations.[1] Under no circumstances should this compound be disposed of down the drain.[2][3] The U.S. Environmental Protection Agency (EPA) prohibits the sewering of any hazardous pharmaceutical waste by healthcare facilities, a rule that serves as a best practice for laboratory environments as well.[3][4]
Step-by-Step Disposal Protocol:
-
Segregation: Keep this compound waste separate from other waste streams. Do not mix it with non-hazardous trash or other chemical wastes.
-
Original Container: Whenever possible, leave the chemical in its original container. This ensures clear labeling and identification.
-
Labeling: Ensure the waste container is clearly and accurately labeled as "this compound Waste" or with other identifiers as required by your institution's waste management plan.
-
Licensed Disposal: Arrange for a licensed professional waste disposal service to collect and manage the this compound waste.
-
Incineration: A recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
-
Contaminated Materials: Any materials, such as personal protective equipment (PPE), weighing papers, or spill cleanup supplies, that are contaminated with this compound should be treated as hazardous waste and disposed of accordingly.
-
Empty Containers: Handle uncleaned, empty containers as you would the product itself. They should be disposed of through the same licensed waste disposal service.
For situations where a licensed disposal service is not immediately available, or for very small quantities, the U.S. Food and Drug Administration (FDA) provides general guidance for household drug disposal which can be adapted as a temporary measure, though it is not the preferred method for laboratory waste. This involves mixing the drug with an unappealing substance like cat litter or coffee grounds, placing it in a sealed container, and disposing of it in the trash. However, for laboratory settings, professional disposal services are strongly recommended.
Environmental Fate and Ecotoxicity Data
Amlodipine can persist in the environment and has demonstrated toxicity to aquatic organisms. The following table summarizes key quantitative data regarding its environmental degradation and impact.
| Parameter | Value | Condition | Source |
| Photodegradation Half-life | 0.3 days | Sunlight Exposure | |
| Photodegradation Half-life | 8.8 minutes | Xenon Lamp Exposure | |
| Degradation by UV Light | 56.11% | - | |
| Degradation in Acidic Conditions (pH 3) | 55.50% | - | |
| Degradation in Basic Conditions (pH 8.5) | 41.32% | - | |
| EC50 Green Algae | 5.6 mg/L | Acute Toxicity | |
| EC50 Daphnia magna | 9.9 mg/L | Acute Toxicity | |
| EC50 Fathead Minnow | 2.7 mg/L | Acute Toxicity |
Experimental Protocols
Photodegradation Kinetics Study:
A study on the phototransformation of amlodipine investigated its degradation kinetics under solar and xenon lamp radiation.
-
Sample Preparation: Amlodipine was spiked into various water matrices (wastewater influent and effluent, untreated and treated water, river water, methanol, and ultrapure water at pH 3 and 10) at a concentration of 1 mg L⁻¹.
-
Irradiation: Samples were exposed to either continuous solar radiation or light from a xenon lamp.
-
Analysis: The degradation of amlodipine was monitored over time using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) to identify transformation products.
-
Kinetics: The degradation was found to follow pseudo-first-order kinetics.
Forced Degradation Study:
The stability of this compound was tested under various stress conditions.
-
Sample Preparation: 10mg tablets of this compound were dissolved to create a 25ug/ml solution.
-
Stress Conditions: The solution was exposed to acidic conditions (pH 3), basic conditions (pH 8.5), heat (80°C in a water bath), and UV light.
-
Analysis: The absorbance of the samples was measured at a wavelength of 237nm to determine the extent of degradation.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste in a laboratory.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Amlodipine Besylate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Amlodipine Besylate, a common calcium channel blocker. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Personal Protective Equipment (PPE) and Engineering Controls
When handling this compound, a multi-layered approach to safety, combining appropriate PPE with engineering controls, is crucial. The following table summarizes the recommended safety measures.
| Safety Measure | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or goggles.[1][2] | Prevents eye contact with the substance, which can cause serious eye damage.[1][3][4] |
| Hand Protection | Wear suitable chemical-resistant gloves (e.g., Viton™, nitrile rubber). Gloves must comply with EC Directive 89/686/EEC and the related standard EN374. | Protects skin from contact. This compound can be harmful if absorbed through the skin. |
| Skin and Body Protection | Wear suitable protective clothing. This may include a lab coat, and for larger spills, a vinyl suit. | Minimizes the risk of skin exposure. |
| Respiratory Protection | Use a dust respirator or a respirator with a P3 filter if ventilation is inadequate or if dust is generated. | Prevents inhalation of the substance, which is toxic if swallowed and may cause respiratory irritation. |
| Engineering Controls | Handle in a well-ventilated area. Use local exhaust ventilation where dust may be generated. | Reduces the concentration of airborne particles. |
Safe Handling and Operational Plan
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of your research.
Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from oxidizing agents.
-
Store locked up and out of the reach of children.
Handling and Preparation:
-
Preparation: Before handling, ensure all necessary PPE is correctly worn. Prepare the workspace by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct weighing and transfer operations in a ventilated enclosure or a fume hood to minimize dust generation.
-
Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
Spill Management:
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Wear appropriate PPE.
-
Avoid generating dust.
-
Gently sweep or vacuum up the spilled solid. Use a vacuum cleaner fitted with a HEPA filter.
-
Collect the spilled material into a labeled, sealed container for disposal.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Disposal Plan
Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect all waste material (including excess this compound, contaminated PPE, and cleaning materials) in a clearly labeled, sealed, and appropriate waste container.
Disposal Procedure:
-
Dispose of contents and container to an approved waste disposal plant.
-
Do not allow the substance to enter drains or water sources.
-
Follow all local, state, and federal regulations for hazardous waste disposal. While this compound is not on the FDA's flush list, it's crucial to adhere to institutional guidelines for chemical waste. In the absence of a take-back program, the recommended practice for solid pharmaceuticals is to mix the waste with an undesirable substance like cat litter or coffee grounds, place it in a sealed bag, and dispose of it in the trash.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
